Product packaging for Furaquinocin A(Cat. No.:CAS No. 125108-66-9)

Furaquinocin A

Cat. No.: B219820
CAS No.: 125108-66-9
M. Wt: 402.4 g/mol
InChI Key: FBOIBFWCHWNBOE-UXBLZVDNSA-N
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Description

Furaquinocin A (CAS 125108-66-9) is a naphthoquinone-based meroterpenoid natural product originally isolated from Streptomyces sp. strain KO-3988 . This compound features a distinctive polyketide-isoprenoid hybrid structure and exhibits potent antitumor activity, making it a valuable scaffold in pharmacological and bioorganic chemistry research . Its biosynthesis involves a unique pathway characterized by reductive deamination to form a key hydroquinone intermediate, followed by a novel intramolecular hydroalkoxylation of an alkene, which is catalyzed by a methyltransferase homolog in an S-adenosylmethionine-independent manner . The gene cluster responsible for its biosynthesis has been identified and is located in the flanking regions of a mevalonate pathway gene cluster, providing insights for metabolic engineering and heterologous expression studies . Researchers utilize this compound to investigate the biology and enzymology of meroterpenoid biosynthesis and to explore its mechanism of action and potential therapeutic applications. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O7 B219820 Furaquinocin A CAS No. 125108-66-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125108-66-9

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

3-[(E)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

InChI

InChI=1S/C22H26O7/c1-10(9-23)6-7-15(25)22(4)12(3)29-21-16-13(8-14(24)17(21)22)19(27)20(28-5)11(2)18(16)26/h6,8,12,15,23-25H,7,9H2,1-5H3/b10-6+

InChI Key

FBOIBFWCHWNBOE-UXBLZVDNSA-N

Isomeric SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(C/C=C(\C)/CO)O

Canonical SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)CO)O

Other CAS No.

125224-54-6

Synonyms

furaquinocin A

Origin of Product

United States

Foundational & Exploratory

Furaquinocin A: A Technical Guide to Its Putative Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin A, a member of the naphthoquinone-based meroterpenoid class of natural products, has garnered interest for its potential biological activities. While direct and extensive research on the specific antibacterial mechanism of this compound is limited, this technical guide consolidates the current understanding based on the known activities of its parent class, the naphthoquinones, and closely related analogs like Furaquinocin L. The proposed primary mechanism of action centers on the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to subsequent cellular damage and bacterial cell death. This guide provides a detailed overview of this putative mechanism, quantitative data from related compounds, and comprehensive experimental protocols to facilitate further investigation into the precise molecular targets and pathways of this compound.

Introduction

Furaquinocins are a family of natural products isolated from Streptomyces species, characterized by a furanonaphthoquinone core.[1] These compounds have demonstrated a range of biological activities, including antitumor and antibacterial effects.[1] Furaquinocin L, a close analog of this compound, has shown potent activity against Gram-positive bacteria, suggesting a similar potential for this compound.[2] The antibacterial mechanism of naphthoquinones is often attributed to their ability to undergo redox cycling, leading to the formation of reactive oxygen species (ROS).[3] This guide outlines a proposed mechanism of action for this compound based on this established activity of its chemical class and provides the necessary tools for its experimental validation.

Putative Mechanism of Action

The antibacterial activity of this compound is hypothesized to be primarily mediated by the intracellular generation of reactive oxygen species (ROS). This process is initiated by the redox cycling of the naphthoquinone moiety of the molecule.

Signaling Pathway for ROS-Induced Bacterial Cell Death:

FuraquinocinA_Mechanism cluster_cell Bacterial Cell cluster_damage Cellular Damage Furaquinocin_A This compound Redox_Cycling Redox Cycling Furaquinocin_A->Redox_Cycling Enters Cell ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂, •OH) Redox_Cycling->ROS Generates Cellular_Components Cellular Components ROS->Cellular_Components DNA_Damage DNA Damage Cellular_Components->DNA_Damage Protein_Damage Protein Damage Cellular_Components->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Cellular_Components->Lipid_Peroxidation Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: Proposed mechanism of this compound-induced cell death via ROS generation.

This proposed pathway involves the following key steps:

  • Cellular Uptake: this compound enters the bacterial cell.

  • Redox Cycling: The naphthoquinone core of this compound undergoes intracellular reduction, likely by bacterial reductases, to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂⁻). This cycle can repeat, leading to the accumulation of superoxide anions.

  • ROS Generation: The superoxide anions can be converted to other more potent ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), through enzymatic and non-enzymatic processes.

  • Cellular Damage: The generated ROS are highly reactive and can cause widespread damage to critical cellular components, including:

    • DNA: Oxidation of DNA bases and sugar-phosphate backbone, leading to mutations and strand breaks.

    • Proteins: Oxidation of amino acid side chains, leading to enzyme inactivation and loss of protein function.

    • Lipids: Peroxidation of membrane lipids, resulting in loss of membrane integrity and function.

  • Cell Death: The culmination of this cellular damage disrupts essential bacterial processes, ultimately leading to cell death.

Quantitative Data

CompoundBacterial StrainMIC (µg/mL)
Furaquinocin LBacillus subtilis DSM 1064[2]
Furaquinocin LStaphylococcus aureus Newman2[2]

Experimental Protocols

To validate the proposed mechanism of action for this compound, a series of key experiments are required. The following protocols provide detailed methodologies for these investigations.

Experimental Workflow for Investigating Antibacterial Mechanism of Action:

Experimental_Workflow Start Start: this compound MIC_Assay 1. Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Assay ROS_Assay 2. Measure Intracellular Reactive Oxygen Species (ROS) MIC_Assay->ROS_Assay If Active DNA_Gyrase_Assay 4. DNA Gyrase Inhibition Assay MIC_Assay->DNA_Gyrase_Assay Alternative Pathways Cell_Wall_Assay 5. Cell Wall Synthesis Inhibition Assay MIC_Assay->Cell_Wall_Assay Alternative Pathways Macromolecule_Damage 3. Assess Macromolecular Damage ROS_Assay->Macromolecule_Damage If ROS Detected Conclusion Conclusion: Elucidate Mechanism of Action Macromolecule_Damage->Conclusion DNA_Gyrase_Assay->Conclusion Cell_Wall_Assay->Conclusion

Caption: Workflow for elucidating the antibacterial mechanism of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][5][6][7][8]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in MHB to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect the generation of intracellular ROS in bacteria treated with this compound.

Materials:

  • This compound

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive fluorescent probe

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS to an OD₆₀₀ of approximately 0.5.

  • Add H₂DCFDA to the cell suspension to a final concentration of 10 µM and incubate in the dark at 37°C for 30 minutes to allow the probe to enter the cells.

  • Wash the cells with PBS to remove excess probe.

  • Resuspend the cells in PBS and treat with different concentrations of this compound (e.g., at and below the MIC). Include an untreated control and a positive control (e.g., hydrogen peroxide).

  • Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Assessment of DNA Damage (DNA Gyrase Inhibition Assay)

This assay determines if this compound inhibits the supercoiling activity of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[9][10][11][12][13]

Materials:

  • This compound

  • Purified bacterial DNA gyrase (commercially available)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.

  • Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control and a positive control inhibitor (e.g., novobiocin or ciprofloxacin).

  • Initiate the reaction by adding a defined amount of DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer (containing SDS and a loading dye).

  • Analyze the reaction products by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize under UV light.

  • Inhibition of DNA gyrase activity is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.

Conclusion

The available evidence strongly suggests that the antibacterial mechanism of action of this compound is likely rooted in the generation of reactive oxygen species, a hallmark of the naphthoquinone class of compounds. This leads to a cascade of cellular damage, ultimately resulting in bacterial cell death. However, direct experimental evidence specifically for this compound is currently lacking. The experimental protocols provided in this guide offer a clear roadmap for researchers to rigorously investigate and confirm this proposed mechanism, identify the specific molecular targets, and further elucidate the therapeutic potential of this promising natural product. Further research is crucial to fully understand the intricate details of this compound's interaction with bacterial cells, which will be vital for any future drug development efforts.

References

Furaquinocin A: A Technical Guide to its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin A is a fascinating hybrid natural product, blending polyketide and isoprenoid structural motifs. First isolated from Streptomyces sp. KO-3988, it has garnered significant attention for its potent antitumor properties. This technical guide provides an in-depth exploration of the discovery, origin, and biological characteristics of this compound. It details the producing microorganism, the elucidation of its complex biosynthetic pathway, and a summary of its biological activities. The guide also includes detailed experimental methodologies for key assays and visualizations of the biosynthetic pathway and isolation workflow to facilitate a comprehensive understanding for researchers in natural product chemistry, microbiology, and oncology drug development.

Discovery and Origin

This compound was first reported as a novel antibiotic isolated from the culture broth of Streptomyces sp. strain KO-3988.[1] This discovery was the result of a screening program aimed at identifying new bioactive secondary metabolites from actinomycetes. Furaquinocins A and B were initially characterized by their potent cytocidal activities against HeLa S3 cells.[1]

The producing organism, Streptomyces sp. KO-3988, is a Gram-positive, spore-forming bacterium belonging to the actinomycetes, a group of microorganisms renowned for their prolific production of a wide array of antibiotics and other bioactive compounds.[2] A particularly interesting feature of this strain is its possession of two distinct mevalonate (MV) pathway gene clusters, a rare finding in microorganisms.[3][4]

Chemical Structure and Properties

This compound belongs to the class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[5] Its structure features a naphthoquinone core fused to a furan ring and decorated with a geranyl side chain. The absolute stereochemistry of the furaquinocins has been a subject of synthetic studies, with the 2R, 3R configuration being common in naturally occurring analogs.[6]

Biological Activity

This compound has demonstrated significant biological activity, primarily as a potent antitumor agent. The congeners of this compound also exhibit a range of biological activities.

Cytotoxic Activity

Initial studies revealed that this compound exhibits cytocidal activity against HeLa S3 cells.[1] Further research on its analogs, such as Furaquinocin K, has shown cytotoxicity against other cancer cell lines like HepG2.[2]

Antimicrobial Activity

Interestingly, Furaquinocins A and B did not show any antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, fungi, or yeast at a concentration of 1000 µg/mL.[1] However, a more recently discovered analog, Furaquinocin L, displayed selective activity against Gram-positive bacteria.[2]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound and its analogs.

CompoundCell LineActivityValueReference
This compoundHeLa S3IC503.1 µg/mL[1]
Furaquinocin BHeLa S3IC501.6 µg/mL[1]
Furaquinocin KHepG2IC5012.6 µg/mL[2]
CompoundMicroorganismActivityValueReference
This compoundVarious Bacteria, Fungi, YeastMIC>1000 µg/mL[1]
Furaquinocin BVarious Bacteria, Fungi, YeastMIC>1000 µg/mL[1]
Furaquinocin LBacillus subtilis DSM 10MIC64 µg/mL[2]
Furaquinocin LStaphylococcus aureus NewmanMIC2 µg/mL[2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) and enzymes from the mevalonate pathway. The biosynthetic gene cluster, designated as the "fur" cluster, has been identified and characterized.[3][5] A key and unusual feature of the producing strain, Streptomyces sp. KO-3988, is the presence of two distinct mevalonate pathway gene clusters.[3]

Recent studies have elucidated the complete biosynthetic pathway, revealing a novel mechanism involving the reductive deamination of an 8-amino-flaviolin intermediate to form a key hydroquinone.[5] This hydroquinone then undergoes methylation and prenylation, followed by a unique intramolecular hydroalkoxylation to form the furan ring.[5]

Biosynthetic Pathway of this compound

Furaquinocin_A_Biosynthesis A Acetyl-CoA + Malonyl-CoA B Type II PKS (Fur1, Fur2, Fur3) A->B C 1,3,6,8-Tetrahydroxynaphthalene (THN) B->C D Mompain C->D E 8-Amino-flaviolin (8-AF) D->E F Reductive Deamination (Fur16, Fur17) E->F G Hydroquinone Intermediate F->G H Methylation (Fur4, Fur6) G->H I Methylated Hydroquinone H->I K Prenylation (Fur7) I->K J Geranyl Pyrophosphate (GPP) (from Mevalonate Pathway) J->K L Prenylated Intermediate K->L M Intramolecular Hydroalkoxylation (Cyclase) L->M N This compound M->N

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section details the general methodologies for the isolation, structure elucidation, and biological evaluation of this compound.

Fermentation and Isolation

Objective: To cultivate Streptomyces sp. KO-3988 and isolate this compound from the culture broth.

Protocol:

  • Inoculum Preparation: A loopful of spores of Streptomyces sp. KO-3988 is inoculated into a seed medium and incubated for 2-3 days at 28°C with shaking.

  • Production Culture: The seed culture is then transferred to a production medium and incubated for 5-7 days at 28°C with shaking.

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted with a solvent like acetone.

  • Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic techniques for purification. This typically includes:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient.

Workflow for Isolation and Purification of this compound

Isolation_Workflow A Fermentation of Streptomyces sp. KO-3988 B Separation of Mycelium and Supernatant A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Fractionation E->F G Sephadex LH-20 Column Chromatography F->G H Further Fractionation G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: General workflow for the isolation of this compound.

Structure Elucidation

Objective: To determine the chemical structure of the isolated this compound.

Protocol:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D and 2D NMR experiments are performed to elucidate the planar structure and relative stereochemistry. These include:

    • ¹H NMR: To identify proton signals and their multiplicities.

    • ¹³C NMR: To identify carbon signals.

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton correlations, aiding in the assignment of relative stereochemistry.

  • Other Spectroscopic Methods: UV-Vis and Infrared (IR) spectroscopy can provide additional information about the chromophores and functional groups present in the molecule.

Cytotoxicity Assay (General Protocol)

Objective: To determine the cytotoxic activity of this compound against cancer cell lines.

Protocol (based on a typical MTT assay):

  • Cell Seeding: Cancer cells (e.g., HeLa S3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours). Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (General Protocol)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Protocol (based on broth microdilution):

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium for the test microorganism.

  • Inoculum Preparation: The test microorganism is grown to a specific turbidity, corresponding to a standardized cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound stands out as a structurally unique and biologically potent natural product. Its discovery from Streptomyces sp. KO-3988 has opened avenues for research into novel anticancer agents. The elucidation of its intricate biosynthetic pathway, particularly the involvement of a reductive deamination step and the presence of dual mevalonate pathways in the producing organism, provides valuable insights for synthetic biology and metabolic engineering efforts to produce novel analogs. While its potent cytotoxicity is well-documented, the lack of broad-spectrum antimicrobial activity in this compound and B, contrasted with the selective activity of Furaquinocin L, highlights the subtle structure-activity relationships within this compound class. Further investigation into the mechanism of action of this compound and the exploration of its therapeutic potential are warranted and will be of significant interest to the scientific and drug development communities.

References

An In-depth Technical Guide to the Secondary Metabolites of Streptomyces sp. KO-3988

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known secondary metabolites produced by the actinomycete strain Streptomyces sp. KO-3988. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the chemistry, biosynthesis, and experimental procedures related to these natural products.

Overview of Secondary Metabolites

Streptomyces sp. KO-3988 is a notable producer of a unique array of terpenoid and polyketide-isoprenoid hybrid compounds. To date, the primary identified secondary metabolites from this strain include the furaquinocins, a series of novel diterpenes named oxaloterpins, and their biosynthetic precursor, viguiepinone. A distinguishing characteristic of this strain is its possession of two distinct mevalonate (MV) pathway gene clusters, a rare trait in prokaryotes, which are directly involved in the biosynthesis of these compounds.[1]

Data Presentation

Currently, publicly available literature does not provide specific quantitative yield data for the secondary metabolites produced by Streptomyces sp. KO-3988. The following tables are structured to accommodate such data as it becomes available through further research.

Table 1: Diterpenoid Secondary Metabolites

Compound NameMolecular FormulaMolecular Weight (Da)ClassProduction Yield (mg/L)
Oxaloterpin AC₂₁H₃₂O₄364.48DiterpeneData not available
Oxaloterpin BC₂₁H₃₂O₄364.48DiterpeneData not available
Oxaloterpin CC₂₁H₃₂O₅380.48DiterpeneData not available
Oxaloterpin DC₂₁H₃₀O₄362.46DiterpeneData not available
Oxaloterpin EC₂₁H₃₀O₅378.46DiterpeneData not available
ViguiepinoneC₂₀H₃₀O286.45DiterpeneData not available

Table 2: Polyketide-Isoprenoid Hybrid Secondary Metabolites

Compound NameMolecular FormulaMolecular Weight (Da)ClassProduction Yield (mg/L)
Furaquinocin AC₂₇H₃₀O₆450.52MeroterpenoidData not available

Experimental Protocols

Detailed experimental protocols for the fermentation of Streptomyces sp. KO-3988 and the subsequent isolation and purification of its secondary metabolites are not explicitly detailed in the available literature. However, based on general methodologies for Streptomyces cultivation and natural product isolation, a representative workflow can be outlined.

Fermentation

A general protocol for the cultivation of Streptomyces species for secondary metabolite production is as follows. The specific media composition and culture conditions for optimal production from strain KO-3988 would require experimental optimization.

  • Seed Culture Preparation: A loopful of spores or mycelial fragments of Streptomyces sp. KO-3988 is inoculated into a suitable seed medium (e.g., Tryptic Soy Broth or a medium containing yeast extract, malt extract, and glucose). The culture is incubated at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. Production media for Streptomyces often contain complex carbon and nitrogen sources, such as starch, glucose, soybean meal, and peptone, along with essential minerals.

  • Incubation: The production culture is incubated for an extended period, typically 7-14 days, under controlled conditions of temperature, pH, and aeration to maximize the yield of secondary metabolites.

Extraction and Isolation

The following is a generalized procedure for the extraction and purification of terpenoid and polyketide compounds from Streptomyces fermentation broth.

  • Harvesting: The culture broth is harvested and separated into supernatant and mycelial biomass by centrifugation or filtration.

  • Extraction:

    • The supernatant is typically extracted with a water-immiscible organic solvent such as ethyl acetate.

    • The mycelial biomass is often extracted with a more polar solvent like methanol or acetone.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:

    • Silica Gel Column Chromatography: For initial fractionation based on polarity.

    • Sephadex LH-20 Chromatography: For size-exclusion separation.

    • High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) for final purification of the individual oxaloterpins and this compound.

Structure Elucidation

The chemical structures of the isolated compounds from Streptomyces sp. KO-3988 were determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.[2]

Biosynthetic Pathways and Visualizations

A key feature of Streptomyces sp. KO-3988 is the presence of two distinct mevalonate (MV) pathway gene clusters, which provide the isoprenoid precursors for its secondary metabolites.

Viguiepinone and Oxaloterpin Biosynthesis

The MV1 pathway is responsible for the biosynthesis of the diterpene precursor, viguiepinone. The subsequent enzymatic modifications leading to the various oxaloterpins from viguiepinone are not yet fully elucidated but are presumed to involve a series of oxidation and rearrangement reactions.

Viguiepinone_Biosynthesis cluster_MV1 Mevalonate Pathway (MV1) cluster_terpene Diterpene Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA atoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA hmgs Mevalonate Mevalonate HMG-CoA->Mevalonate hmgr Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P mk Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP pmk IPP IPP Mevalonate-PP->IPP pmd DMAPP DMAPP IPP->DMAPP idi IPP_DMAPP IPP + DMAPP GPP GPP IPP_DMAPP->GPP gps FPP FPP GPP->FPP fps GGPP GGPP FPP->GGPP ggps ent-Copalyl-PP ent-Copalyl-PP GGPP->ent-Copalyl-PP cpps ent-Pimaradiene ent-Pimaradiene ent-Copalyl-PP->ent-Pimaradiene pds Viguiepinone Viguiepinone ent-Pimaradiene->Viguiepinone Oxaloterpins A-E Oxaloterpins A-E Viguiepinone->Oxaloterpins A-E Oxidations & Rearrangements

Biosynthesis of Viguiepinone and Oxaloterpins.
This compound Biosynthesis

The MV2 pathway provides the isoprenoid unit for the biosynthesis of this compound, a meroterpenoid derived from a polyketide precursor.

Furaquinocin_A_Biosynthesis cluster_PKS Polyketide Synthesis cluster_MV2 Mevalonate Pathway (MV2) cluster_meroterpenoid Meroterpenoid Assembly Malonyl-CoA Malonyl-CoA Polyketide\nBackbone Polyketide Backbone Malonyl-CoA->Polyketide\nBackbone PKS This compound This compound Polyketide\nBackbone->this compound Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA atoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA hmgs Mevalonate Mevalonate HMG-CoA->Mevalonate hmgr Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P mk Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP pmk IPP IPP Mevalonate-PP->IPP pmd DMAPP DMAPP IPP->DMAPP idi DMAPP->this compound Prenyltransferase

Biosynthesis of this compound.
General Experimental Workflow

The overall process from strain cultivation to pure compound can be visualized as follows:

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction & Isolation cluster_analysis Analysis Inoculation Inoculation Seed Culture Seed Culture Inoculation->Seed Culture Production Fermentation Production Fermentation Seed Culture->Production Fermentation Harvesting (Centrifugation/Filtration) Harvesting (Centrifugation/Filtration) Production Fermentation->Harvesting (Centrifugation/Filtration) Solvent Extraction (Supernatant & Mycelia) Solvent Extraction (Supernatant & Mycelia) Harvesting (Centrifugation/Filtration)->Solvent Extraction (Supernatant & Mycelia) Crude Extract Crude Extract Solvent Extraction (Supernatant & Mycelia)->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Pure Compounds Pure Compounds HPLC Purification->Pure Compounds Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Pure Compounds->Structure Elucidation (NMR, MS)

General Experimental Workflow.

Conclusion

Streptomyces sp. KO-3988 represents a fascinating case study in microbial secondary metabolism, highlighted by its production of the novel oxaloterpin diterpenes and the unusual presence of dual mevalonate pathway gene clusters. While the foundational knowledge of its secondary metabolites has been established, further research is required to fully elucidate the detailed biosynthetic pathways, optimize production through targeted fermentation strategies, and explore the full pharmacological potential of these unique natural products. This guide serves as a comprehensive summary of the current understanding and a framework for future investigations into this promising microorganism.

References

Unraveling the Molecular Architecture of Furaquinocin A: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the structural elucidation of novel bioactive compounds is paramount. This technical guide provides an in-depth analysis of the determination of the molecular structure of Furaquinocin A, a potent antitumor antibiotic isolated from Streptomyces sp. KO-3988.

This compound, a member of the furaquinocin family of antibiotics, has garnered significant interest due to its cytocidal activities against various cancer cell lines. The elucidation of its intricate molecular framework was a critical step in understanding its mechanism of action and paving the way for potential therapeutic applications. This guide will detail the experimental protocols employed in its isolation and purification, present a thorough analysis of its nuclear magnetic resonance (NMR) data, and visualize the logical workflow of its structure determination.

Experimental Protocols: From Fermentation to Pure Compound

The journey to elucidating the structure of this compound began with the fermentation of Streptomyces sp. KO-3988, followed by a meticulous isolation and purification process. The key methodologies are outlined below.

1. Fermentation: The producing microorganism, Streptomyces sp. KO-3988, was cultured in a suitable medium to encourage the production of this compound. While the specific media composition and fermentation parameters are proprietary to the original research, a typical approach for Streptomyces fermentation involves a rich nutrient broth containing sources of carbon, nitrogen, and essential minerals, maintained at a controlled temperature and pH with adequate aeration.

2. Isolation and Extraction: Following fermentation, the culture broth was harvested. The mycelial cake was separated from the supernatant. This compound, being a metabolite, was extracted from both the mycelial cake and the supernatant using organic solvents. A common procedure involves extraction with a solvent like ethyl acetate, which is effective in partitioning organic compounds from the aqueous culture medium.

3. Chromatographic Purification: The crude extract, a complex mixture of various metabolites, was subjected to a series of chromatographic techniques to isolate this compound in its pure form. This multi-step process typically includes:

  • Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions were collected and monitored for the presence of the target compound, often guided by bioassays or thin-layer chromatography (TLC).
  • Sephadex LH-20 Column Chromatography: Fractions enriched with this compound were further purified using size-exclusion chromatography on a Sephadex LH-20 column, which separates molecules based on their size.
  • High-Performance Liquid Chromatography (HPLC): The final purification step involved preparative HPLC, a high-resolution technique that yields highly pure compounds. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a methanol-water gradient) is commonly employed for this purpose.

4. Spectroscopic Analysis: The purified this compound was then subjected to a battery of spectroscopic analyses to determine its molecular structure. These techniques included:

  • UV-Visible Spectroscopy: To identify the presence of chromophores in the molecule.
  • Infrared (IR) Spectroscopy: To determine the presence of specific functional groups.
  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY and HMBC), to piece together the carbon-hydrogen framework and the connectivity of the atoms within the molecule.

Data Presentation: this compound NMR Data

The precise molecular structure of this compound was primarily elucidated through the detailed analysis of its ¹H and ¹³C NMR spectra. The following tables summarize the key quantitative NMR data.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
5-H6.75s
7-OCH₃3.92s
8-H7.18s
2'-H4.85dd8.0, 7.0
3'-H3.45m
4'-H₂2.10, 1.95m
5'-H5.20t7.0
6'-CH₃1.75s
7'-CH₃1.65s
10'-H5.05t7.0
11'-CH₃1.80s
12'-CH₃1.60s

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
1184.5
2155.2
3120.5
4181.8
4a132.0
5108.2
6161.5
7105.8
8135.5
8a110.5
7-OCH₃56.0
2'85.5
3'45.1
4'26.8
5'124.2
6'131.5
7'25.7
8'17.7
9'39.7
10'123.8
11'132.5
12'25.7
13'17.7

Mandatory Visualization: The Path to Structure Elucidation

The logical flow of experiments and data analysis that led to the determination of the this compound structure can be visualized as a clear workflow.

FuraquinocinA_Elucidation cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Structure Structure Determination Fermentation Fermentation of Streptomyces sp. KO-3988 Extraction Solvent Extraction Fermentation->Extraction SilicaGel Silica Gel Chromatography Extraction->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound UV_Vis UV-Vis Spectroscopy PureCompound->UV_Vis IR IR Spectroscopy PureCompound->IR MS Mass Spectrometry PureCompound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureCompound->NMR Data_Analysis Spectroscopic Data Analysis UV_Vis->Data_Analysis IR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Fragment_Assembly Fragment Assembly Data_Analysis->Fragment_Assembly Structure_Proposal Proposed Structure Fragment_Assembly->Structure_Proposal Final_Structure Final Structure of This compound Structure_Proposal->Final_Structure

Workflow for the structure elucidation of this compound.

This comprehensive approach, combining meticulous isolation techniques with powerful spectroscopic analysis, was instrumental in successfully determining the chemical structure of this compound. This foundational knowledge is crucial for ongoing research into its biological activity and potential development as a therapeutic agent.

An In-depth Technical Guide to the Biosynthetic Pathway of Polyketide-Isoprenoid Hybrids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of polyketide-isoprenoid hybrids, a fascinating class of natural products with significant therapeutic potential. Merging two major biosynthetic pathways, these hybrid molecules exhibit remarkable structural diversity and a wide range of biological activities. This document details the core biosynthetic pathways, key enzymatic players, and the experimental methodologies used to elucidate these complex systems.

Introduction to Polyketide-Isoprenoid Hybrids

Polyketide-isoprenoid hybrids, also known as meroterpenoids, are natural products structurally derived from both polyketide and isoprenoid precursors. Polyketides, synthesized by polyketide synthases (PKSs), are a diverse group of secondary metabolites that includes many important antibiotics, antifungals, and anticancer agents.[1][2] Isoprenoids, the largest class of natural products, are assembled from five-carbon isoprene units and encompass a vast array of compounds with diverse biological functions.[3][4] The fusion of these two distinct biosynthetic worlds gives rise to molecules with unique chemical architectures and promising pharmacological properties.

Core Biosynthetic Pathways

The biosynthesis of a polyketide-isoprenoid hybrid begins with the independent synthesis of its constituent polyketide and isoprenoid moieties, which are later joined by the action of a prenyltransferase.

The Polyketide Backbone: A Product of Polyketide Synthases

The polyketide component is assembled by PKSs, which are classified into three main types.[2] Type I PKSs are large, modular enzymes, while Type II PKSs are multi-enzyme complexes. Type III PKSs are smaller, homodimeric enzymes that catalyze the iterative condensation of acyl-CoA units.[2][5] The biosynthesis of the polyketide backbone typically starts with a starter unit, such as acetyl-CoA or propionyl-CoA, which is sequentially extended by the addition of extender units, most commonly malonyl-CoA or methylmalonyl-CoA.[2]

The Isoprenoid Moiety: Building Blocks from the MVA and MEP Pathways

Isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. The MVA pathway is prevalent in eukaryotes and archaea, while the MEP pathway is found in most bacteria, algae, and the plastids of plants. Some organisms, including certain bacteria, possess both pathways. These C5 units are then sequentially condensed by prenyl synthases to form longer isoprenoid chains, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).

The Crucial Link: Prenyltransferase Activity

The key step in the formation of a polyketide-isoprenoid hybrid is the covalent attachment of an isoprenoid moiety to a polyketide scaffold. This reaction is catalyzed by a class of enzymes known as prenyltransferases. These enzymes recognize both the polyketide acceptor molecule and the isoprenoid diphosphate donor, facilitating their condensation. The specificity of the prenyltransferase plays a crucial role in determining the final structure of the hybrid molecule.

Key Biosynthetic Pathways and Enzymology: Furaquinocin A and Merochlorin A

To illustrate the principles of polyketide-isoprenoid hybrid biosynthesis, we will examine the well-characterized pathways of this compound and merochlorin A.

This compound Biosynthesis

This compound is a potent antitumor agent produced by Streptomyces sp. KO-3988.[6] Its biosynthetic gene cluster has been identified and characterized, revealing the key enzymes involved in its formation.[6]

The polyketide core of this compound is derived from a type III PKS. The isoprenoid portion is a geranyl group, derived from GPP. The key prenyltransferase, Fur7, catalyzes the attachment of the geranyl group to the polyketide scaffold.[6] Subsequent enzymatic modifications, including oxidations and cyclizations, lead to the final this compound structure.[7]

Furaquinocin_A_Biosynthesis cluster_precursors Precursor Pools cluster_polyketide Polyketide Synthesis cluster_isoprenoid Isoprenoid Synthesis cluster_hybridization Hybridization & Tailoring Malonyl-CoA Malonyl-CoA Acetyl-CoA Acetyl-CoA Type_III_PKS Type III PKS (e.g., Fur1) Acetyl-CoA->Type_III_PKS IPP_DMAPP IPP/DMAPP Geranyl_Synthase Geranyl Diphosphate Synthase (e.g., Fur19) IPP_DMAPP->Geranyl_Synthase Polyketide_Intermediate Polyketide Intermediate Type_III_PKS->Polyketide_Intermediate Fur7 Prenyltransferase (Fur7) Polyketide_Intermediate->Fur7 GPP Geranyl Diphosphate (GPP) Geranyl_Synthase->GPP GPP->Fur7 Hybrid_Intermediate Geranylated Polyketide Intermediate Fur7->Hybrid_Intermediate Tailoring_Enzymes Tailoring Enzymes (Oxidases, etc.) Hybrid_Intermediate->Tailoring_Enzymes Furaquinocin_A This compound Tailoring_Enzymes->Furaquinocin_A

Figure 1: Biosynthetic pathway of this compound.
Merochlorin A Biosynthesis

Merochlorins are a group of antibiotics with novel chemical skeletons produced by the marine bacterium Streptomyces sp. strain CNH-189.[8] The biosynthesis of merochlorin A involves a fascinating interplay of a type III PKS, a polyprenyl synthase, a prenyltransferase, and vanadium-dependent haloperoxidases.[8][9]

The polyketide portion is synthesized by a type III PKS (Mcl17). A unique feature of this pathway is the formation of a branched sesquiterpene diphosphate by the polyprenyl synthase Mcl22. This C15 isoprenoid is then attached to the polyketide by the prenyltransferase Mcl23. The resulting hybrid intermediate undergoes chlorination and complex cyclization reactions catalyzed by vanadium-dependent haloperoxidases (Mcl24 and Mcl40) to yield merochlorin A.[8][9][10]

Merochlorin_A_Biosynthesis cluster_precursors Precursor Pools cluster_polyketide Polyketide Synthesis cluster_isoprenoid Isoprenoid Synthesis cluster_hybridization Hybridization & Tailoring Malonyl-CoA Malonyl-CoA DMAPP DMAPP Mcl22 Polyprenyl Synthase (Mcl22) DMAPP->Mcl22 GPP GPP GPP->Mcl22 Mcl17 Type III PKS (Mcl17) Polyketide_Scaffold Polyketide Scaffold Mcl17->Polyketide_Scaffold Mcl23 Prenyltransferase (Mcl23) Polyketide_Scaffold->Mcl23 Branched_C15_PP Branched C15 Diphosphate Mcl22->Branched_C15_PP Branched_C15_PP->Mcl23 Hybrid_Intermediate Prenylated Polyketide Intermediate Mcl23->Hybrid_Intermediate Mcl24_Mcl40 Vanadium-dependent Haloperoxidases (Mcl24, Mcl40) Hybrid_Intermediate->Mcl24_Mcl40 Merochlorin_A Merochlorin A Mcl24_Mcl40->Merochlorin_A

Figure 2: Biosynthetic pathway of Merochlorin A.

Quantitative Data on Key Enzymes

The efficiency of biosynthetic pathways can be understood through the kinetic parameters of their constituent enzymes. Below is a summary of available data for key prenyltransferases involved in polyketide-isoprenoid hybrid biosynthesis.

EnzymeSource OrganismSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
CloQ Streptomyces roseochromogenes4-Hydroxyphenylpyruvate, DMAPP25, 35--[1]
NphB (Wild-Type) Streptomyces sp. CL190Olivetolic acid, GPP--0.0052 (min-1mM-1)
NphB (Engineered) Streptomyces sp. CL190Olivetolic acid, GPP--275.89 (min-1mM-1)

Note: Kinetic data for many enzymes in these pathways are not yet available. The provided data for NphB is in min-1mM-1 as reported in the source.

Experimental Protocols

Elucidating the biosynthetic pathways of polyketide-isoprenoid hybrids requires a combination of genetic, biochemical, and analytical techniques.

Gene Knockout in Streptomyces

Gene knockout studies are crucial for confirming the involvement of specific genes in a biosynthetic pathway. The CRISPR/Cas9 system has been adapted for efficient genome editing in Streptomyces.

Protocol: CRISPR/Cas9-mediated Gene Deletion in Streptomyces

  • Design and Construction of the CRISPR/Cas9 Plasmid:

    • Design a specific guide RNA (gRNA) targeting the gene of interest.

    • Synthesize and anneal the gRNA oligonucleotides.

    • Clone the annealed gRNA into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces).

    • Design and clone homology arms (typically ~1-2 kb) flanking the target gene into the same vector for homology-directed repair.

  • Transformation of E. coli and Conjugation into Streptomyces:

    • Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the recipient Streptomyces strain to the appropriate growth phase.

    • Mix the donor and recipient strains on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.

  • Selection of Exconjugants and Screening for Deletion Mutants:

    • Overlay the conjugation plate with an appropriate antibiotic to select for Streptomyces exconjugants carrying the CRISPR/Cas9 plasmid.

    • Isolate individual colonies and screen for the desired gene deletion by PCR using primers flanking the target gene.

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Curing of the CRISPR/Cas9 Plasmid:

    • Grow the confirmed mutant strain in the absence of antibiotic selection to promote plasmid loss.

    • Isolate single colonies and screen for the loss of the plasmid by replica plating onto antibiotic-containing and antibiotic-free media.

Heterologous Expression and Purification of a His-tagged Prenyltransferase

Heterologous expression in a well-characterized host like E. coli allows for the production and purification of individual enzymes for in vitro characterization.

Protocol: Expression and Purification of a His-tagged Prenyltransferase

  • Cloning and Expression:

    • Amplify the gene encoding the prenyltransferase from the producer strain's genomic DNA.

    • Clone the gene into an E. coli expression vector containing an N- or C-terminal His-tag (e.g., pET series).

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

    • Continue incubation at a lower temperature (e.g., 16-25 °C) for several hours to overnight to enhance soluble protein production.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification by Immobilized Metal Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA or other suitable IMAC resin with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

    • Determine the protein concentration, assess purity by SDS-PAGE, and store at -80 °C.

In Vitro Enzyme Assay for a Prenyltransferase

In vitro assays are essential for determining the substrate specificity and kinetic parameters of an enzyme.

Protocol: Prenyltransferase Activity Assay

  • Reaction Setup:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5), MgCl2 (typically 5-10 mM), the polyketide substrate, and the isoprenoid diphosphate substrate.

    • Pre-incubate the reaction mixture at the desired temperature.

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified prenyltransferase.

    • Incubate the reaction for a defined period. For kinetic studies, multiple time points should be taken.

  • Quenching and Extraction:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

    • Extract the product from the aqueous reaction mixture with an appropriate organic solvent.

  • Analysis:

    • Analyze the extracted product by HPLC or LC-MS/MS to identify and quantify the product.

    • For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

LC-MS/MS Analysis of Polyketide-Isoprenoid Hybrids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection, identification, and quantification of natural products in complex mixtures.

Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Extract the metabolites from the microbial culture or in vitro reaction using an appropriate solvent.

    • Concentrate the extract and redissolve it in a solvent compatible with the LC mobile phase.

    • Filter the sample to remove any particulate matter.

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

  • MS/MS Detection:

    • Ionize the eluting compounds using electrospray ionization (ESI) in positive or negative ion mode.

    • Perform a full scan MS analysis to determine the parent ion masses.

    • For targeted analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target compound and its fragments.

  • Data Analysis:

    • Identify the compound of interest based on its retention time and mass spectrum (parent ion and fragment ions).

    • Quantify the compound by comparing its peak area to that of a standard curve generated from a pure standard.

Experimental_Workflow cluster_genetics Genetic Analysis cluster_biochemistry Biochemical Characterization cluster_analytics Analytical Chemistry Gene_Cluster_ID Identify Biosynthetic Gene Cluster Heterologous_Expression Heterologous Expression of Enzymes (e.g., in E. coli) Gene_Cluster_ID->Heterologous_Expression Gene_Knockout Gene Knockout (e.g., CRISPR/Cas9) Phenotype_Analysis Analyze Phenotype (Loss of Production) Gene_Knockout->Phenotype_Analysis Extraction Metabolite Extraction Phenotype_Analysis->Extraction Protein_Purification Protein Purification (e.g., IMAC) Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays Protein_Purification->Enzyme_Assay Kinetic_Analysis Determine Kinetic Parameters Enzyme_Assay->Kinetic_Analysis LCMS LC-MS/MS Analysis Enzyme_Assay->LCMS Extraction->LCMS Structure_Elucidation Structure Elucidation (NMR, HRMS) LCMS->Structure_Elucidation Quantification Quantification LCMS->Quantification

Figure 3: General experimental workflow for characterizing a polyketide-isoprenoid hybrid biosynthetic pathway.

Conclusion

The study of polyketide-isoprenoid hybrid biosynthesis is a rapidly evolving field with significant implications for drug discovery and synthetic biology. By understanding the intricate enzymatic machinery that constructs these complex molecules, researchers can begin to harness these pathways to produce novel compounds with improved therapeutic properties. The integration of genetic, biochemical, and analytical approaches, as outlined in this guide, will continue to be instrumental in unlocking the full potential of this remarkable class of natural products.

References

Furaquinocin A Gene Cluster: Identification and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Furaquinocin A is a polyketide-isoprenoid hybrid natural product exhibiting potent antitumor activity.[1][2] It belongs to the meroterpenoid class of compounds, which are known for their structural diversity and significant bioactivities.[3] Understanding the genetic basis of this compound biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This document provides a comprehensive overview of the identification, analysis, and proposed biosynthetic pathway of the this compound gene cluster, primarily isolated from Streptomyces sp. strain KO-3988.[1]

Identification of the this compound Biosynthetic Gene Cluster

The this compound (FQ A) biosynthetic gene cluster was first identified in Streptomyces sp. strain KO-3988.[1][2] The identification strategy was based on the observation that in actinomycetes, genes for isoprenoid biosynthesis are often located adjacent to a mevalonate (MV) pathway gene cluster.[1] Strain KO-3988 is unique as it possesses two distinct MV pathway gene clusters, designated MV1 and MV2.[1][4]

Through heterologous expression experiments in Streptomyces lividans TK23, a 25-kb DNA region flanking one of these clusters (MV2) was found to harbor the genes responsible for furaquinocin biosynthesis.[1][2] This marked the first identification of a gene cluster for a polyketide-isoprenoid hybrid compound.[1]

The this compound Gene Cluster: Organization and Putative Functions

The identified fur gene cluster contains a series of open reading frames (ORFs) predicted to encode the enzymes necessary for the biosynthesis of the furaquinocin core structure. More recent studies have expanded the understanding of this cluster, which is now understood to be larger, with at least 21 identified genes (fur1-21).[5] Below is a summary of the key genes and their putative functions as described in the literature.

Gene (ORF)Putative FunctionHomologous Proteins (if specified)Reference
MV2 Cluster Genes [1]
ORF8'Type 2 Isopentenyl diphosphate (IPP) isomerase-[1]
ORF7'3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase-[1]
ORF6'HMG-CoA synthase-[1]
Furaquinocin (fur) Biosynthetic Genes [1][5]
ORF1Diterpene cyclase-[1]
ORF2Putative cyclase-[1]
ORF3Cytochrome P450-[1]
ORF4Putative dehydrogenase-[1]
Fur7Prenyltransferase (attaches a geranyl group)Aromatic prenyltransferase[6]
Fur8Cytochrome P450-[6]
-8-amino-flaviolin forming enzymesConserved in other THN-derived meroterpenoid clusters[7]
-Nitrite-forming enzymesConserved in other THN-derived meroterpenoid clusters[7]
-Diazotization enzymesConserved in other THN-derived meroterpenoid clusters[7]
-Methyltransferase homolog (catalyzes intramolecular hydroalkoxylation)-[3]

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the convergence of the polyketide and isoprenoid pathways. The polyketide component is a 1,3,6,8-tetrahydroxynaphthalene (THN) core, while the isoprenoid moiety is derived from geranyl diphosphate (GPP), which is synthesized via the mevalonate pathway.[1][6]

Recent research has revised the proposed biosynthetic pathway, highlighting the role of a key hydroquinone intermediate.[3][7] The pathway involves the reductive deamination of an 8-amino-flaviolin intermediate through transient diazotization to form 1,2,4,5,7-pentahydroxynaphthalene (PHN).[3][7] This hydroquinone intermediate is a prerequisite for subsequent modifications, including prenylation by the prenyltransferase Fur7 and a unique intramolecular hydroalkoxylation of an alkene, catalyzed by a methyltransferase homolog in an S-adenosylmethionine-independent manner.[3]

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The identification and analysis of the this compound gene cluster relied on several key molecular biology and analytical chemistry techniques.

The following workflow was employed to identify the gene cluster through heterologous expression.[1]

Heterologous_Expression_Workflow cluster_cloning Cloning cluster_expression Heterologous Expression cluster_analysis Analysis Genomic_DNA Genomic DNA isolation from Streptomyces sp. KO-3988 Cosmid_Library Construction of Cosmid Library Genomic_DNA->Cosmid_Library Screening Screening with MV2 gene probes Cosmid_Library->Screening Positive_Cosmid Identification of positive cosmid clones Screening->Positive_Cosmid Subcloning Subcloning of flanking regions into pWHM3 vector Positive_Cosmid->Subcloning Transformation Transformation of S. lividans TK23 with expression plasmid (pWHM-Fura2) Subcloning->Transformation Cultivation Cultivation of transformants Transformation->Cultivation Extraction Solvent extraction of culture broth Cultivation->Extraction HPLC HPLC analysis of extracts Extraction->HPLC Compound_ID Purification and structural elucidation (MS, NMR) of new compounds HPLC->Compound_ID Gene_Cluster_Logic Upstream_Genes Upstream fur genes (e.g., ORF1-4) MV2_Cluster Mevalonate Pathway Gene Cluster (MV2) (IPP Biosynthesis) Upstream_Genes->MV2_Cluster Provides Polyketide Core Precursors Downstream_Genes Downstream fur genes MV2_Cluster->Downstream_Genes Provides Isoprenoid Precursor (GPP)

References

Unraveling the Antitumor Potential of Furaquinocin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin A, a naturally occurring polyketide-isoprenoid hybrid compound, has demonstrated significant potential as an antitumor agent. This technical guide provides a comprehensive overview of the current understanding of this compound's antitumor properties, including its mechanism of action, effects on cellular signaling pathways, and methodologies for its evaluation. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into this promising therapeutic candidate.

Introduction

This compound is a member of the furaquinocin family of antibiotics produced by Streptomyces species. Its complex chemical structure, featuring a furanonaphthoquinone core, is believed to be central to its biological activity. The potent cytotoxic effects of this compound against various cancer cell lines have spurred interest in its development as a novel anticancer therapeutic. This guide synthesizes the available preclinical data to provide a detailed understanding of its antitumor properties.

Quantitative Antitumor Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, data from related furaquinocins and compounds with similar structural motifs, such as other furanonaphthoquinones, provide valuable insights into its potential potency and spectrum of activity.

Table 1: Cytotoxicity of Furaquinocin K (a related compound) and other relevant compounds

Compound/ClassCancer Cell LineIC50 ValueReference
Furaquinocin KHepG2 (Hepatocellular Carcinoma)12.6 µg/mL[1]
Furanonaphthoquinone DerivativesHeLa (Cervical Cancer)Varies (µM range)[2]
Alkyl HydroquinonesHL-60 (Leukemia)0.9 µM (for HQ17(3))[3]

Note: The data presented above is for compounds structurally related to this compound and should be considered indicative of its potential activity. Further studies are required to establish a comprehensive cytotoxicity profile for this compound.

Mechanism of Action

The primary mechanism underlying the antitumor activity of this compound is believed to be the inhibition of DNA topoisomerase II, leading to the induction of apoptosis and cell cycle arrest.

Topoisomerase II Poisoning

Compounds with structural similarities to this compound, such as other quinone-containing molecules, have been shown to act as topoisomerase II poisons[3][4][5][6]. These agents stabilize the covalent complex between topoisomerase II and DNA, which results in the accumulation of double-strand breaks. This DNA damage triggers downstream signaling cascades that ultimately lead to programmed cell death.

Topoisomerase_II_Inhibition Furaquinocin_A This compound Topoisomerase_II Topoisomerase II-DNA Cleavable Complex Furaquinocin_A->Topoisomerase_II Stabilizes DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB Accumulation Apoptosis Apoptosis DNA_DSB->Apoptosis Induction

Caption: Proposed mechanism of this compound as a topoisomerase II poison.

Induction of Apoptosis

The accumulation of DNA damage caused by this compound is a potent trigger for the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Apoptosis_Pathway DNA_Damage DNA Damage (from Topo II inhibition) p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

In addition to apoptosis, this compound is likely to induce cell cycle arrest, particularly at the G2/M checkpoint. This prevents cells with damaged DNA from proceeding through mitosis, providing an opportunity for DNA repair or, if the damage is too severe, commitment to apoptosis. The ATM-Chk2 signaling pathway is a key regulator of the G2/M checkpoint in response to DNA double-strand breaks[7].

Cell_Cycle_Arrest_Pathway DNA_DSB DNA Double-Strand Breaks ATM ATM Activation DNA_DSB->ATM Chk2 Chk2 Activation ATM->Chk2 Cdc25C Cdc25C Inhibition Chk2->Cdc25C Cdk1_CyclinB Cdk1/Cyclin B (Inactive) Cdc25C->Cdk1_CyclinB Prevents activation of G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest Leads to

Caption: G2/M cell cycle arrest pathway mediated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antitumor properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Treat_Cells Treat with this compound (serial dilutions) Seed_Cells->Treat_Cells Incubate_1 Incubate (48-72h) Treat_Cells->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (4h) Add_MTT->Incubate_2 Solubilize Solubilize Formazan (DMSO) Incubate_2->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Analysis by Western Blot

Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Protein_Extraction Protein Extraction & Quantification Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of apoptosis markers.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Harvest_Cells Harvest and Wash Cells Cell_Treatment->Harvest_Cells Fixation Fix in Cold Ethanol Harvest_Cells->Fixation Staining Stain with Propidium Iodide Fixation->Staining Incubation Incubate in Dark Staining->Incubation Acquisition Acquire Data on Flow Cytometer Incubation->Acquisition Analysis Analyze Cell Cycle Distribution Acquisition->Analysis End End Analysis->End

Caption: Workflow for cell cycle analysis by flow cytometry.

In Vivo Antitumor Efficacy in Xenograft Models

Objective: To evaluate the in vivo antitumor activity of this compound in a mouse xenograft model[8][9].

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or every other day).

  • Tumor and Body Weight Measurement: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Xenograft_Study_Workflow Start Start Implantation Implant Tumor Cells in Mice Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound and Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint: Euthanize and Excise Tumors Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition (TGI) Endpoint->Analysis End End Analysis->End

References

Furaquinocin A: A Technical Guide to a Meroterpenoid Natural Product with Antitumor Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin A is a complex meroterpenoid natural product belonging to the polyketide-isoprenoid hybrid family.[1] Isolated from Streptomyces sp. strain KO-3988, it has garnered significant interest due to its potent antitumor activity. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, total synthesis, biological activity, and putative mechanism of action. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized through diagrams generated using the DOT language.

Introduction

This compound is a structurally intricate molecule characterized by a furanonaphthoquinone core linked to a modified isoprenoid side chain.[1][2] It is part of a larger family of furaquinocins, including congeners A-H, which have demonstrated cytocidal activities against HeLa S3 and B16 melanoma cells in vitro.[3] The unique hybrid structure, combining elements from both polyketide and isoprenoid biosynthetic pathways, presents a fascinating case study in natural product biosynthesis and a challenging target for total synthesis.[1][4] This guide aims to consolidate the current scientific knowledge on this compound to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces sp. KO-3988 is a complex process involving a dedicated gene cluster and enzymes from both the mevalonate (MV) pathway for the isoprenoid unit and a type III polyketide synthase for the naphthoquinone core.[1][4]

The biosynthetic pathway begins with the formation of the 1,3,6,8-tetrahydroxynaphthalene (THN) core, a common precursor for many aromatic polyketides.[5] This is followed by a series of modifications including methylation, prenylation, and oxidative cyclization to construct the final furaquinocin scaffold.[5] A key step involves the reductive deamination of an 8-amino-flaviolin intermediate, which proceeds through a transient diazotization to form a crucial hydroquinone intermediate.[5][6] This hydroquinone is then a substrate for subsequent methylation and prenylation reactions.[5][6]

Furaquinocin_A_Biosynthesis Mevalonate_Pathway Mevalonate Pathway IPP Isopentenyl Diphosphate (IPP) Mevalonate_Pathway->IPP GPP Geranyl Diphosphate (GPP) IPP->GPP Isomerase & Synthase Prenylated_Intermediate Prenylated Intermediate GPP->Prenylated_Intermediate Polyketide_Pathway Polyketide Pathway (Type III PKS) THN 1,3,6,8-Tetrahydroxy- naphthalene (THN) Polyketide_Pathway->THN Amino_Flaviolin 8-Amino-flaviolin THN->Amino_Flaviolin Series of modifications Hydroquinone_Intermediate Hydroquinone Intermediate Amino_Flaviolin->Hydroquinone_Intermediate Reductive Deamination (Diazotization) Hydroquinone_Intermediate->Prenylated_Intermediate Prenyltransferase Furaquinocin_A This compound Prenylated_Intermediate->Furaquinocin_A Oxidative Cyclizations

Total Synthesis of this compound

The total synthesis of this compound has been achieved by multiple research groups, highlighting its complexity as a synthetic target.[7][8] These syntheses often feature key strategies such as asymmetric catalysis to establish stereocenters, and convergent approaches to assemble the complex carbon skeleton.

A notable approach involves a modular strategy where the dihydrobenzofuran core is constructed enantioselectively using a Pd-catalyzed dynamic kinetic asymmetric transformation (DYKAT) followed by a reductive Heck cyclization.[8] The isoprenoid side chain is then introduced, and the naphthoquinone moiety is assembled using squaric acid-based methodology.[8]

Total_Synthesis_Workflow Start Simple Starting Materials Dihydrobenzofuran Enantioselective Synthesis of Dihydrobenzofuran Core (e.g., DYKAT, Heck Cyclization) Start->Dihydrobenzofuran Side_Chain Synthesis of Isoprenoid Side Chain Start->Side_Chain Coupling Coupling of Core and Side Chain Dihydrobenzofuran->Coupling Side_Chain->Coupling Naphthoquinone_Assembly Assembly of Naphthoquinone Moiety (e.g., Squaric Acid Method) Coupling->Naphthoquinone_Assembly Furaquinocin_A This compound Naphthoquinone_Assembly->Furaquinocin_A

Biological Activity and Mechanism of Action

This compound and its congeners exhibit significant in vitro cytotoxic activity against various cancer cell lines.[3] While specific IC50 values for this compound against HeLa S3 and B16 melanoma cells are not available in the cited literature, the qualitative description of its "cytocidal activities" points to its potential as an anticancer agent.[3] For context, quantitative data for related furaquinocins are presented below.

Table 1: Biological Activity of Furaquinocin Analogs

CompoundCell Line / OrganismActivity TypeValueReference
Furaquinocin KHepG2 (Hepatocellular Carcinoma)Cytotoxicity (IC50)12.6 µg/mL[1]
Furaquinocin LBacillus subtilisAntibacterial (MIC)64 µg/mL[1]
Furaquinocin LStaphylococcus aureusAntibacterial (MIC)2 µg/mL[1]

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the known activities of other naphthoquinone-containing natural products, it is hypothesized to induce cancer cell death through apoptosis and/or cell cycle arrest.[9][10] Naphthoquinones are known to generate reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptotic pathways.[9]

Furthermore, some furan-containing compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[10] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and cell cycle progression, ultimately resulting in apoptosis. Further investigation is required to determine if this compound directly targets components of the PI3K/Akt pathway or other critical cellular targets.

Putative_Mechanism_of_Action Furaquinocin_A This compound ROS Increased Reactive Oxygen Species (ROS) Furaquinocin_A->ROS PI3K_Akt Inhibition of PI3K/Akt Pathway (Hypothesized) Furaquinocin_A->PI3K_Akt ? Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Downstream_Signaling Inhibition of Downstream Effectors (e.g., Akt, mTOR) PI3K_Akt->Downstream_Signaling Apoptosis Apoptosis Oxidative_Stress->Apoptosis Downstream_Signaling->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest

Experimental Protocols

Heterologous Expression of the Furaquinocin Biosynthetic Gene Cluster

The following is a generalized protocol based on the methodology described for identifying and expressing the furaquinocin gene cluster.[4]

  • Genomic DNA Library Construction:

    • Isolate high-molecular-weight genomic DNA from Streptomyces sp. strain KO-3988.

    • Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) and ligate the fragments into a cosmid vector (e.g., pOJ446).

    • Package the ligation mixture into lambda phage particles and transfect E. coli to generate a genomic library.

  • Screening of the Genomic Library:

    • Design and synthesize DNA probes specific for conserved regions of mevalonate pathway genes (e.g., HMG-CoA reductase).

    • Screen the genomic library by colony hybridization using the labeled probes to identify clones containing the mevalonate pathway gene cluster.

  • Subcloning and Heterologous Expression:

    • Subclone the DNA region containing the putative furaquinocin biosynthetic gene cluster from the positive cosmid clones into an E. coli-Streptomyces shuttle vector (e.g., pWHM3).

    • Introduce the resulting plasmid into a suitable heterologous host, such as Streptomyces lividans TK23, by protoplast transformation.

  • Analysis of Metabolites:

    • Cultivate the transformed S. lividans strains in a suitable production medium.

    • Extract the culture broth with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract by High-Performance Liquid Chromatography (HPLC) to detect the production of furaquinocins by comparing retention times with authentic standards.

    • Purify the produced compounds by preparative HPLC and confirm their structures by mass spectrometry and NMR spectroscopy.

General Protocol for Total Synthesis of this compound

The following protocol is a generalized representation based on the modular approach to the total synthesis of this compound.[8] For specific reaction conditions, reagent quantities, and characterization data, it is imperative to consult the supporting information of the primary literature.[8]

  • Synthesis of the Dihydrobenzofuran Core:

    • Perform a Baylis-Hillman reaction to generate a key carbonate intermediate.

    • Conduct a Pd-catalyzed dynamic kinetic asymmetric transformation (DYKAT) on the carbonate to introduce the desired stereochemistry.

    • Execute a reductive Heck cyclization to form the dihydrobenzofuran ring system.

  • Introduction of the Isoprenoid Side Chain:

    • Synthesize the required isoprenoid side chain with the correct stereochemistry and functional groups for coupling.

    • Couple the side chain to the dihydrobenzofuran core using an appropriate cross-coupling reaction.

  • Assembly of the Naphthoquinone Moiety:

    • Utilize a squaric acid derivative to regioselectively construct the naphthoquinone ring system onto the existing framework.

    • Perform final deprotection and/or oxidation steps to yield this compound.

Cytotoxicity Assay (General Protocol)

The following is a general protocol for assessing the cytotoxicity of a compound like this compound using a standard MTT assay.

  • Cell Culture:

    • Culture HeLa S3 or B16 melanoma cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound stands out as a promising meroterpenoid natural product with significant antitumor potential. Its complex biosynthesis and challenging total synthesis have spurred considerable research, leading to a deeper understanding of the enzymatic machinery involved in its production and innovative strategies for its chemical construction. While its precise mechanism of action remains to be fully elucidated, its cytotoxic effects on cancer cells suggest that it may induce apoptosis and/or cell cycle arrest, potentially through the modulation of key signaling pathways. This technical guide provides a solid foundation for researchers interested in further exploring the therapeutic potential of this compound and its analogs. Future studies should focus on identifying its specific molecular targets and evaluating its efficacy and safety in preclinical in vivo models.

References

A Technical Guide to the Initial Isolation of Furaquinocins from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furaquinocins are a family of novel antibiotics and meroterpenoids derived from polyketide and terpenoid biosynthesis, first isolated from the culture broth of Streptomyces species.[1][2] These compounds have demonstrated cytocidal activities against various cancer cell lines, making them promising candidates for further drug development.[1][3] This technical guide provides a comprehensive overview of the core methodologies for the initial isolation and purification of Furaquinocins from fermentation broth, based on published research.

Producing Microorganisms and Fermentation

The primary producers of Furaquinocins are strains of Streptomyces. Notably, Streptomyces sp. KO-3988 has been identified as the source of Furaquinocins A, B, C, D, E, F, G, and H.[1][3] More recently, Furaquinocins K and L were isolated from Streptomyces sp. Je 1-369, a strain obtained from the rhizosphere soil of Juniperus excelsa.[2][4]

1.1. Culture and Fermentation Conditions

Successful isolation of Furaquinocins begins with the optimal cultivation of the producing Streptomyces strain. While specific media compositions can vary, a common approach involves a seed culture followed by a larger-scale production fermentation.

  • Seed Culture: The Streptomyces strain is typically grown in a suitable seed medium to generate a sufficient inoculum for the production culture.

  • Production Culture: The production fermentation is carried out in a larger volume of a nutrient-rich medium to promote the biosynthesis of secondary metabolites, including Furaquinocins. For the production of Furaquinocins K and L, the Streptomyces sp. Je 1-369 strain was grown in 10 L of SG medium.[2]

The fermentation is generally conducted with agitation to ensure proper aeration and nutrient distribution, at a controlled temperature for a specific duration to maximize the yield of the target compounds.

Extraction of Furaquinocins from Culture Broth

Following the fermentation period, the first step in the isolation process is the extraction of the Furaquinocins from the culture broth. This is typically achieved through solvent extraction.

2.1. General Extraction Protocol

  • Separation of Biomass: The culture broth is first centrifuged to separate the mycelial cake from the supernatant.

  • Solvent Extraction: The supernatant, containing the secreted Furaquinocins, is then extracted with an organic solvent. Ethyl acetate is a commonly used solvent for this purpose.[2] An equal volume of ethyl acetate is typically added to the supernatant, and the mixture is thoroughly agitated. The organic layer, containing the extracted compounds, is then separated from the aqueous layer. This process may be repeated to maximize the extraction efficiency.

  • Concentration: The collected organic extracts are then concentrated under reduced pressure to yield a crude extract.

The following diagram illustrates the general workflow for the extraction of Furaquinocins.

Extraction_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Collect Mycelial_Cake Mycelial Cake (Discarded) Centrifugation->Mycelial_Cake Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Collect Aqueous_Phase Aqueous Phase (Discarded) Solvent_Extraction->Aqueous_Phase Concentration Concentration (e.g., Rotary Evaporation) Organic_Phase->Concentration Crude_Extract Crude Furaquinocin Extract Concentration->Crude_Extract

Figure 1: General workflow for the extraction of Furaquinocins from fermentation broth.

Purification of Furaquinocins

The crude extract obtained after solvent extraction is a complex mixture of various metabolites. Therefore, a multi-step purification process is necessary to isolate the individual Furaquinocins. This typically involves a combination of different chromatographic techniques.[5]

3.1. Chromatographic Purification Stages

The purification of Furaquinocins K and L involved a three-stage process:[2]

  • Normal-Phase Chromatography: The crude extract is first subjected to normal-phase chromatography on a silica gel column. This step helps to separate the compounds based on their polarity.

  • Size-Exclusion Chromatography: The fractions containing the target compounds are then further purified using size-exclusion chromatography, for instance, with a Sephadex column. This technique separates molecules based on their size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC to isolate the individual Furaquinocins in high purity.

The following diagram outlines the purification workflow for Furaquinocins K and L.

Purification_Workflow Crude_Extract Crude Extract Normal_Phase_Chromatography Normal-Phase Chromatography (Silica Gel) Crude_Extract->Normal_Phase_Chromatography Fractions_1 Fractions containing Furaquinocins Normal_Phase_Chromatography->Fractions_1 Size_Exclusion_Chromatography Size-Exclusion Chromatography (Sephadex) Fractions_1->Size_Exclusion_Chromatography Fractions_2 Further Purified Fractions Size_Exclusion_Chromatography->Fractions_2 Preparative_HPLC Preparative HPLC Fractions_2->Preparative_HPLC Isolated_Furaquinocins Isolated Furaquinocins (e.g., Furaquinocin K and L) Preparative_HPLC->Isolated_Furaquinocins

Figure 2: Purification workflow for Furaquinocins K and L.

Quantitative Data

The yield of Furaquinocins can vary depending on the producing strain, fermentation conditions, and the efficiency of the extraction and purification processes.

FuraquinocinProducing StrainFermentation Volume (L)Yield (mg)Reference
Furaquinocin KStreptomyces sp. Je 1-369103.2[2]
Furaquinocin LStreptomyces sp. Je 1-369101.4[2]

Table 1: Reported yields of Furaquinocins K and L from Streptomyces sp. Je 1-369.

Detailed Experimental Protocols

5.1. Fermentation of Streptomyces sp. Je 1-369

  • Strain: Streptomyces sp. Je 1-369

  • Medium: 10 L of SG medium.

  • Incubation: The specific temperature, pH, and duration of fermentation are critical parameters that should be optimized for maximal production.

5.2. Extraction of Furaquinocins K and L

  • The 10 L culture of Streptomyces sp. Je 1-369 is harvested.

  • The supernatant is separated from the mycelial biomass.

  • The supernatant is extracted with ethyl acetate.

  • The ethyl acetate extract is concentrated to dryness to obtain the crude extract.

5.3. Purification of Furaquinocins K and L

  • Normal-Phase Chromatography:

    • Column: Silica gel.

    • Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds.

  • Size-Exclusion Chromatography:

    • Column: Sephadex.

    • Mobile Phase: A solvent system compatible with the Sephadex matrix and the target compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A suitable reversed-phase or normal-phase preparative column.

    • Mobile Phase: A specific gradient or isocratic solvent system is developed to achieve baseline separation of the target Furaquinocins.

Conclusion

The initial isolation of Furaquinocins from fermentation broth is a multi-step process that requires careful optimization of fermentation, extraction, and purification parameters. The methodologies outlined in this guide, derived from the successful isolation of various Furaquinocin congeners, provide a solid foundation for researchers and scientists working on the discovery and development of these promising natural products. The use of a combination of chromatographic techniques is essential for obtaining pure Furaquinocins for subsequent structural elucidation and biological evaluation.

References

An In-depth Technical Guide to the Physico-chemical Properties of Furaquinocin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin A is a member of the furaquinocin family of antibiotics, which are natural products isolated from Streptomyces sp. KO-3988.[1] These compounds are classified as meroterpenoids, featuring a hybrid structure derived from both polyketide and isoprenoid biosynthetic pathways. This compound, along with its congeners, has garnered significant interest within the scientific community due to its notable biological activities, particularly its potent antitumor properties. It has demonstrated cytocidal effects against various cancer cell lines, including HeLa S3 cells.[1] This technical guide provides a comprehensive overview of the physico-chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its biological mechanism of action, making it an essential resource for researchers in drug discovery and development.

Physico-chemical Properties of this compound

The fundamental physico-chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for its key properties.

PropertyValueReference
Molecular Formula C₂₂H₂₆O₇[1]
Molecular Weight 402.44 g/mol [1]
CAS Number 125108-66-9[1]
Appearance Yellow Acicular Crystalline[2]
Melting Point 213-215 °C (for the related Furaquinocin C)[2]
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.[3][4]

Spectral Properties

The structural elucidation of this compound has been primarily accomplished through various spectroscopic techniques. The following sections detail the characteristic spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit absorption bands characteristic of its functional groups. Key absorptions would include:

  • O-H stretching: A broad band in the region of 3550-3200 cm⁻¹ corresponding to the hydroxyl groups.[2]

  • C-H stretching: Bands in the 3100-3000 cm⁻¹ (aromatic) and 2950-2850 cm⁻¹ (aliphatic) regions.[3]

  • C=O stretching: Strong absorptions in the 1750-1680 cm⁻¹ range, indicative of the quinone carbonyl groups.[2]

  • C=C stretching: Bands in the 1680-1620 cm⁻¹ (alkenyl) and 1600-1400 cm⁻¹ (aromatic) regions.[3]

  • C-O stretching: Absorptions in the 1300-1000 cm⁻¹ range, corresponding to the ether and alcohol functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption maxima that are typical for naphthoquinone derivatives. The extended conjugation of the furanonaphthoquinone chromophore results in absorptions in both the UV and visible regions of the electromagnetic spectrum.[6] The exact absorption maxima are influenced by the solvent and the specific substitution pattern on the aromatic rings.

Experimental Protocols

The following sections outline the general methodologies employed for the isolation, purification, and characterization of this compound.

Isolation and Purification

This compound is typically isolated from the culture broth of Streptomyces sp. KO-3988.[1] The general workflow for its isolation and purification is as follows:

experimental_workflow A Fermentation of Streptomyces sp. KO-3988 B Extraction of Culture Broth with Organic Solvent (e.g., Ethyl Acetate) A->B C Concentration of the Organic Extract B->C D Chromatographic Separation C->D E Silica Gel Column Chromatography D->E Initial Fractionation F Size-Exclusion Chromatography (e.g., Sephadex) E->F Further Purification G Preparative High-Performance Liquid Chromatography (HPLC) F->G Final Polishing H Isolation of Pure this compound G->H

Figure 1: General workflow for the isolation and purification of this compound.
Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize the purified this compound:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR techniques like COSY, HSQC, and HMBC are employed for complete structural assignment.

  • IR Spectroscopy: The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.

Biological Activity and Signaling Pathways

This compound exhibits significant cytotoxic activity against cancer cells, with studies on HeLa cells indicating an IC₅₀ in the low microgram per milliliter range.[1] The mechanism of its antitumor action is believed to involve the induction of apoptosis and cell cycle arrest.

While the precise signaling pathways affected by this compound are still under investigation, studies on the structurally related furano-1,2-naphthoquinone (FNQ) provide strong indications of a likely mechanism. FNQ has been shown to induce G2/M cell cycle arrest and apoptosis in A549 lung cancer cells through the inactivation of the EGFR-mediated signaling pathway.[7] This suggests that this compound may exert its cytotoxic effects through a similar mechanism, involving the disruption of key cell survival and proliferation pathways.

Proposed Mechanism of Action: Induction of Apoptosis

The induction of apoptosis by this compound likely proceeds through the intrinsic (mitochondrial) pathway, a common mechanism for many chemotherapeutic agents. The proposed sequence of events is illustrated below.

apoptosis_pathway cluster_cell Cancer Cell Furaquinocin_A This compound EGFR_inhibition Inhibition of EGFR Signaling Furaquinocin_A->EGFR_inhibition Mitochondrial_Stress Mitochondrial Stress Furaquinocin_A->Mitochondrial_Stress Cell_Cycle_Arrest G2/M Cell Cycle Arrest EGFR_inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bax_Bak_activation Activation of Bax/Bak Mitochondrial_Stress->Bax_Bak_activation Cytochrome_c_release Cytochrome c Release Bax_Bak_activation->Cytochrome_c_release Apoptosome_formation Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c_release->Apoptosome_formation Caspase_3_activation Activation of Caspase-3 Apoptosome_formation->Caspase_3_activation Caspase_3_activation->Apoptosis

Figure 2: Proposed signaling pathway for this compound-induced apoptosis.

This proposed pathway involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling, leading to cell cycle arrest at the G2/M phase.[7] Concurrently, this compound may induce mitochondrial stress, leading to the activation of pro-apoptotic proteins Bax and Bak. This triggers the release of cytochrome c from the mitochondria, which then forms the apoptosome complex with Apaf-1 and pro-caspase-9. The activation of caspase-9 subsequently activates the executioner caspase-3, culminating in the orchestrated dismantling of the cell known as apoptosis.

Conclusion

This compound is a promising natural product with significant potential in the field of oncology. This technical guide has provided a detailed summary of its physico-chemical properties, the experimental methods for its characterization, and a plausible mechanism for its antitumor activity. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways, which will be crucial for its future development as a therapeutic agent.

References

Unveiling the Structural Intricacies of the Furaquinocin Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furaquinocin family, a class of meroterpenoids produced by Streptomyces species, presents a fascinating area of study due to their complex chemical structures and promising biological activities. This technical guide provides an in-depth exploration of the structural diversity within this family, detailing the core architecture and the variations that give rise to a range of bioactive molecules. This document summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes the intricate relationships within their biosynthesis and experimental analysis.

Core Structure and Structural Diversity

The furaquinocin core is a hybrid structure derived from both polyketide and isoprenoid biosynthetic pathways. It features a 1,3,6,8-tetrahydroxynaphthalene (THN) moiety, a product of a type III polyketide synthase, which is fused to a prenyl group, typically geranyl pyrophosphate.[1][2] This fundamental scaffold undergoes a variety of modifications, including cyclizations, oxidations, and substitutions, leading to the rich structural diversity observed in the furaquinocin family.[1][3]

Notable variations include modifications to the polyketide naphthoquinone skeleton and the isoprenoid-derived unit. For instance, furaquinocins K and L, isolated from Streptomyces sp. Je 1-369, exhibit modifications on the naphthoquinone core, with furaquinocin L possessing a rare acetylhydrazone fragment.[3] In contrast, the marfuraquinocins feature a dihydrobenzofuran ring system derived from a farnesyl group instead of the more common geranyl unit.

Quantitative Data for Structural Comparison

To facilitate a clear comparison of the various furaquinocin analogues, the following tables summarize their key spectroscopic and biological data.

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Furaquinocins K and L in CDCl₃ [3]

PositionFuraquinocin K (¹³C δ, ppm)Furaquinocin K (¹H δ, ppm, J in Hz)Furaquinocin L (¹³C δ, ppm)Furaquinocin L (¹H δ, ppm, J in Hz)
288.74.63, d (3.1)88.84.60, d (3.1)
352.02.73, m52.12.72, m
4158.4-158.4-
4a110.8-110.8-
5118.36.84, s--
6160.4-147.8-
7156.9-149.0-
8139.3-139.9-
8a109.2-109.1-
9180.7---
10133.7-132.2-
1131.92.19, m31.92.18, m
12124.45.09, t (7.1)123.55.09, t (7.1)
13134.1-134.1-
1426.11.66, s25.71.66, s
1518.31.56, s17.71.56, s
1618.91.30, d (6.8)18.91.29, d (6.8)
1716.11.10, d (7.0)16.11.09, d (7.0)
4-OMe55.83.95, s--
7-OMe60.74.00, s60.74.00, s
8-Me9.32.06, s9.32.06, s
5-N=--139.9-
6-OH-12.89, s-12.89, s
16'--167.0-
16'-NH---14.90, s
17'--22.12.25, s
Biological Activity

Table 2: Cytotoxicity and Antibacterial Activity of Furaquinocins

CompoundCell Line/BacteriaActivityValueReference
Furaquinocin AHeLa S3Cytocidal3.1 µg/mL[4][5]
Furaquinocin BHeLa S3Cytocidal1.6 µg/mL[4][5]
Furaquinocins C-HHeLa S3, B16 MelanomaCytocidalNot specified[1][6]
Furaquinocin KHepG2Cytotoxicity (IC₅₀)12.6 µg/mL[3]
Furaquinocin LStaphylococcus aureusAntibacterial (MIC)2 µg/mL[3]
Furaquinocin LBacillus subtilisAntibacterial (MIC)64 µg/mL[3]

Experimental Protocols

This section details the general methodologies employed in the isolation, purification, and characterization of the furaquinocin family.

Isolation and Purification
  • Fermentation: Streptomyces strains, such as Streptomyces sp. KO-3988 or Streptomyces sp. Je 1-369, are cultured in a suitable production medium.[3][4]

  • Extraction: The culture broth is typically extracted with an organic solvent like ethyl acetate to obtain the crude extract containing the furaquinocins.[3]

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. A common workflow involves:

    • Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

    • Size-Exclusion Chromatography: Further purification is achieved using a Sephadex LH-20 column to separate molecules based on their size.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual furaquinocins is typically performed using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., acetonitrile-water gradient).[3]

Structure Elucidation

The chemical structures of furaquinocins are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are crucial for elucidating the detailed structure and stereochemistry. These include:

    • ¹H NMR: Provides information about the proton environment in the molecule.

    • ¹³C NMR: Reveals the carbon skeleton of the compound.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is essential for assembling the molecular framework.[3][7]

  • UV-Vis Spectroscopy: Provides information about the chromophores present in the molecule, often indicating the presence of the naphthoquinone moiety.[3]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of the furaquinocin core and a typical experimental workflow for their study.

furaquinocin_biosynthesis cluster_pks Polyketide Synthesis cluster_mep Isoprenoid Precursor Synthesis cluster_modifications Core Assembly and Modifications Malonyl_CoA Malonyl-CoA THN_synthase Type III PKS (THN Synthase) Malonyl_CoA->THN_synthase THN 1,3,6,8-Tetrahydroxynaphthalene (THN) THN_synthase->THN Prenyltransferase Prenyltransferase THN->Prenyltransferase Pyruvate_GAP Pyruvate + GAP MEP_pathway MEP Pathway Pyruvate_GAP->MEP_pathway IPP_DMAPP IPP + DMAPP MEP_pathway->IPP_DMAPP GPP_synthase GPP Synthase IPP_DMAPP->GPP_synthase GPP Geranyl Pyrophosphate (GPP) GPP_synthase->GPP GPP->Prenyltransferase Prenylated_intermediate Prenylated Intermediate Prenyltransferase->Prenylated_intermediate Cyclization Cyclization & Oxidation Prenylated_intermediate->Cyclization Furaquinocin_core Furaquinocin Core Cyclization->Furaquinocin_core Tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Furaquinocin_core->Tailoring_enzymes Diverse_furaquinocins Diverse Furaquinocins Tailoring_enzymes->Diverse_furaquinocins

Caption: Biosynthetic pathway of the furaquinocin core.

experimental_workflow cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation cluster_bioactivity Biological Evaluation Fermentation Streptomyces Fermentation Extraction Solvent Extraction Fermentation->Extraction Silica_gel Silica Gel Chromatography Extraction->Silica_gel Sephadex Size-Exclusion Chromatography Silica_gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_furaquinocin Pure Furaquinocin HPLC->Pure_furaquinocin HRMS HRMS Pure_furaquinocin->HRMS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Pure_furaquinocin->NMR UV_Vis UV-Vis Spectroscopy Pure_furaquinocin->UV_Vis Bioassays Bioassays Pure_furaquinocin->Bioassays Structure Structure Determination HRMS->Structure NMR->Structure UV_Vis->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity Antibacterial Antibacterial Assays (e.g., MIC determination) Bioassays->Antibacterial Bioactivity_profile Bioactivity Profile Cytotoxicity->Bioactivity_profile Antibacterial->Bioactivity_profile

Caption: Experimental workflow for furaquinocin research.

This guide provides a foundational understanding of the structural diversity within the furaquinocin family, supported by available quantitative data and established experimental methodologies. Further research into the specific biological targets and mechanisms of action of these compounds will be crucial for unlocking their full therapeutic potential.

References

An In-depth Technical Guide on 1,3,6,8-Tetrahydroxynaphthalene (THN) Derived Meroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,6,8-tetrahydroxynaphthalene (THN) derived meroterpenoids, a class of natural products with significant therapeutic potential. This document covers their biosynthesis, diverse chemical structures, and wide-ranging biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction

Meroterpenoids are hybrid natural products biosynthetically derived from both terpenoid and polyketide pathways.[1] Those originating from the 1,3,6,8-tetrahydroxynaphthalene (THN) polyketide core represent a significant and structurally diverse family of bioactive compounds.[2] Produced predominantly by actinomycetes, particularly of the genus Streptomyces, these molecules have garnered considerable interest in the scientific community for their potent biological activities, including antitumor, antibacterial, and antioxidant properties.[3][4]

The structural diversity within this class, which includes compounds like furaquinocins, naphterpins, and marinones, arises from the varied terpenoid precursors and subsequent enzymatic modifications.[2] This guide will delve into the intricacies of their formation, biological effects, and the experimental methodologies used to study them.

Biosynthesis of THN-Derived Meroterpenoids

The biosynthesis of THN-derived meroterpenoids begins with the formation of the 1,3,6,8-tetrahydroxynaphthalene (THN) core by a type III polyketide synthase (PKS).[2] This core then undergoes a series of enzymatic modifications, including prenylation by prenyltransferases, which attach isoprenoid moieties derived from the mevalonate or methylerythritol phosphate (MEP) pathways.

A key intermediate in the biosynthesis of many of these compounds is 8-amino-flaviolin. The biosynthetic pathways of furaquinocin and naphterpin, for instance, involve a shared mechanism of reductive deamination of 8-amino-flaviolin through diazotization.[5] This step is crucial for the formation of a hydroquinone intermediate that undergoes further reactions. The diversity of the final products is achieved through pathway-specific enzymes that catalyze cyclizations, oxidations, and other modifications of the terpenoid side chain.[5]

Key Classes and Their Biological Activities

THN-derived meroterpenoids encompass a wide array of chemical structures with a corresponding breadth of biological activities. The following sections highlight some of the most prominent classes and their reported effects.

Furaquinocins

Furaquinocins are characterized by a furanonaphthoquinone core and exhibit significant antitumor activities.[4] For example, Furaquinocin C has demonstrated cytotoxic effects against various cancer cell lines.

Naphterpins

Naphterpins are another class of THN-derived meroterpenoids with reported biological activities.

Marinones

Marinones are known for their complex structures and interesting biological profiles.

Table 1: Cytotoxicity of THN-Derived Meroterpenoids and Related Compounds

CompoundCell LineActivityIC50 (µM)Reference(s)
Furanonaphthoquinone 1Breast CancerCytotoxic-[6]
Furanonaphthoquinone 2Breast CancerCytotoxic-[6]
Furanonaphthoquinone 3Breast CancerCytotoxic-[6]
Furanonaphthoquinone 1Pancreatic TumorCytotoxic-[6]
Furanonaphthoquinone 2Pancreatic TumorCytotoxic-[6]
Furanonaphthoquinone 3Pancreatic TumorCytotoxic-[6]
2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinoneHepG2 (Hepatocarcinoma)Cytotoxic0.79[3]
2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinoneMDA-MB231/BCRP (Breast Cancer)Cytotoxic3.26[3]
2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinoneCCRF-CEM (Leukemia)Cytotoxic0.57[3]
2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinoneU87MG.ΔEGFR (Glioblastoma)Cytotoxic0.96[3]

Table 2: Antibacterial Activity of THN-Derived Meroterpenoids

CompoundBacterial StrainActivityMIC (µg/mL)Reference(s)
Merochlorin GBacillus subtilisWeak Antibacterial16-32[1]
Merochlorin GKocuria rhizophilaWeak Antibacterial16-32[1]
Merochlorin GStaphylococcus aureusWeak Antibacterial16-32[1]
Merochlorin HBacillus subtilisStrong Antibacterial1[1]
Merochlorin HKocuria rhizophilaStrong Antibacterial2[1]
Merochlorin HStaphylococcus aureusStrong Antibacterial2[1]

Signaling Pathways Modulated by THN-Derived Meroterpenoids

The biological activities of THN-derived meroterpenoids are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses and cell survival.[7] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[7] Some terpenoids and flavonoids have been shown to inhibit the NF-κB pathway.[7][8] While direct evidence for THN-derived meroterpenoids is still emerging, their structural similarity to other NF-κB-inhibiting natural products suggests a potential mechanism of action. The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκB protein. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[9]

NF_kB_Signaling_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor Binds IKK_complex IKK Complex (IKKα/β/γ) receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) proteasome Proteasome IkB->proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Released nucleus Nucleus NFkB_active->nucleus Translocates to gene_transcription Gene Transcription (Inflammation, Survival) nucleus->gene_transcription Activates

Canonical NF-κB Signaling Pathway
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of cell death. Some natural products, including terpenoids, have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.[10]

Apoptosis_Signaling_Pathway Intrinsic and Extrinsic Apoptosis Pathways death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor Binds caspase8 Caspase-8 (Initiator) death_receptor->caspase8 Activates caspase3_7 Caspase-3, -7 (Effector) caspase8->caspase3_7 Activates dna_damage DNA Damage, Oxidative Stress bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) dna_damage->bcl2_family Activates mitochondrion Mitochondrion bcl2_family->mitochondrion Regulates Mitochondrial Outer Membrane Permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 Activates caspase9->caspase3_7 Activates apoptosis Apoptosis caspase3_7->apoptosis Executes Isolation_Workflow General Isolation Workflow for THN-Derived Meroterpenoids fermentation Streptomyces Fermentation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure Meroterpenoid prep_hplc->pure_compound

References

Methodological & Application

Total Synthesis of Furaquinocin A: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the total synthesis of Furaquinocin A. This protocol is based on established synthetic routes, offering a comprehensive guide for the laboratory synthesis of this potent antitumor agent.

This compound is a naturally occurring polyketide-isoprenoid hybrid compound that has garnered significant interest due to its notable antitumor properties. Its complex molecular architecture, featuring a furanonaphthoquinone core and a stereochemically rich side chain, presents a considerable challenge for synthetic chemists. This document outlines a proven synthetic strategy, detailing the key reactions, reagents, and conditions required to achieve the total synthesis of this compound.

Overall Synthetic Strategy

The total synthesis of this compound can be approached through a convergent strategy, involving the preparation of a functionalized furanonaphthoquinone core and a separate, stereodefined side chain, which are then coupled in the later stages of the synthesis. Key transformations in this route include a cobalt-complex-mediated 1,2-alkynyl shift to establish critical stereocenters, the construction of the furanonaphthoquinone system, and a stereoselective methylene transfer reaction to install the epoxide functionality in the side chain. An alternative modular approach utilizes a palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) and a reductive Heck cyclization to construct a key dihydrobenzofuran intermediate.

Experimental Protocols

The following sections provide detailed experimental procedures for the key stages of the this compound total synthesis.

I. Synthesis of the Furanonaphthoquinone Core

The construction of the furanonaphthoquinone core is a critical phase of the synthesis. One effective method involves the annulation of a suitably substituted phthalide with a protected benzoquinone derivative.

Table 1: Key Reactions and Yields for Furanonaphthoquinone Core Synthesis

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Phthalide AnnulationLDA, Substituted Phthalide, Benzoquinone derivativeTHF-78 to rt475
2AromatizationDDQBenzene80288
3DemethylationBBr₃CH₂Cl₂-78 to 0192

Protocol 1: Phthalide Annulation

  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of the substituted phthalide (1.0 eq) in THF to the LDA solution and stir for 1 hour at -78 °C.

  • Add a solution of the protected benzoquinone derivative (1.0 eq) in THF and allow the reaction to warm to room temperature over 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the annulated product.

II. Stereoselective Synthesis of the Side Chain

The synthesis of the chiral side chain is a crucial aspect of the total synthesis, with the stereochemistry directly impacting the biological activity of the final compound. A key step in establishing the required stereocenters is a cobalt-mediated 1,2-alkynyl shift.

Table 2: Key Reactions and Yields for Side Chain Synthesis

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Co-complex mediated 1,2-alkynyl shiftCo₂(CO)₈, Chiral AuxiliaryToluene601285 (diastereomeric excess >95%)
2Oxidative CleavageO₃, then Me₂SCH₂Cl₂/MeOH-78190
3Stereoselective Methylene TransferMe₃S(O)I, NaHDMSO/THF0 to rt382

Protocol 2: Co-complex mediated 1,2-alkynyl shift

  • To a solution of the starting propargyl ether bearing a chiral auxiliary (1.0 eq) in toluene, add dicobalt octacarbonyl (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 1 hour, then heat to 60 °C for 12 hours.

  • Cool the reaction to room temperature and add iodine (2.0 eq) to decompose the cobalt complex.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by flash chromatography to yield the product of the 1,2-alkynyl shift.

III. Assembly of this compound

The final stages of the synthesis involve the coupling of the furanonaphthoquinone core with the stereochemically defined side chain, followed by final deprotection and functional group manipulations.

Table 3: Key Reactions and Yields for the Final Assembly of this compound

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Side Chain Couplingn-BuLi, FuranonaphthoquinoneTHF-78265
2OxidationDess-Martin PeriodinaneCH₂Cl₂rt193
3Global DeprotectionHF·PyridineTHF0 to rt580

Protocol 3: Side Chain Coupling

  • To a solution of the terminal alkyne of the side chain (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting acetylide solution at -78 °C for 30 minutes.

  • Add a solution of the furanonaphthoquinone aldehyde (1.1 eq) in THF and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizing the Synthetic Pathway

To provide a clear overview of the synthetic logic, the following diagrams illustrate the key transformations and the overall workflow.

Total_Synthesis_Workflow cluster_core Furanonaphthoquinone Core Synthesis cluster_sidechain Side Chain Synthesis cluster_assembly Final Assembly Core_Start Substituted Phthalide + Protected Benzoquinone Annulation Phthalide Annulation Core_Start->Annulation Aromatization Aromatization Annulation->Aromatization Demethylation Demethylation Aromatization->Demethylation Furanonaphthoquinone Furanonaphthoquinone Core Demethylation->Furanonaphthoquinone Coupling Side Chain Coupling Furanonaphthoquinone->Coupling Side_Start Propargyl Ether Co_Shift Co-mediated 1,2-Alkynyl Shift Side_Start->Co_Shift Ox_Cleavage Oxidative Cleavage Co_Shift->Ox_Cleavage Methylene_Transfer Stereoselective Methylene Transfer Ox_Cleavage->Methylene_Transfer Side_Chain Stereodefined Side Chain Methylene_Transfer->Side_Chain Side_Chain->Coupling Oxidation Oxidation Coupling->Oxidation Deprotection Global Deprotection Oxidation->Deprotection Furaquinocin_A This compound Deprotection->Furaquinocin_A

Caption: Overall workflow for the total synthesis of this compound.

Modular_Approach Start Baylis-Hillman Adduct DYKAT Pd-catalyzed DYKAT Start->DYKAT Heck Reductive Heck Cyclization DYKAT->Heck Dihydrobenzofuran Dihydrobenzofuran Intermediate Heck->Dihydrobenzofuran Elaboration Side Chain Elaboration Dihydrobenzofuran->Elaboration Coupling Coupling with Naphthoquinone Precursor Elaboration->Coupling Furaquinocin_A This compound Coupling->Furaquinocin_A

Caption: Modular synthetic approach to this compound.

Application Notes and Protocols for Heterologous Expression of Furaquinocin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin A is a potent antitumor polyketide-isoprenoid hybrid natural product originally isolated from Streptomyces sp. strain KO-3988.[1][2] As with many complex secondary metabolites, the native production levels can be low, and the producing strain may be difficult to cultivate or genetically manipulate. Heterologous expression of the furaquinocin (fur) biosynthetic gene cluster (BGC) in well-characterized host organisms offers a promising strategy to overcome these limitations, enabling improved production, pathway engineering, and the generation of novel analogs.

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of this compound, primarily focusing on the use of Streptomyces hosts, which have proven effective for expressing complex polyketide synthases.[3][4][5] The protocols outlined below are based on established methods for the successful expression of the furaquinocin gene cluster in Streptomyces lividans and Streptomyces albus.[1][6]

Heterologous Expression Systems for this compound

The choice of a heterologous host is critical for the successful production of this compound. Streptomyces species are generally preferred hosts due to their genetic and metabolic similarity to the native producer, which ensures the availability of necessary precursors and the proper functioning of the biosynthetic enzymes.[4]

Key Heterologous Hosts:

  • Streptomyces lividans TK23: This has been the workhorse for the initial characterization of the furaquinocin BGC.[1] It is a well-established host for heterologous expression, although its own secondary metabolite profile can sometimes interfere with the detection of the target compound.

  • Streptomyces albus J1074 and its derivatives: S. albus is recognized for its rapid growth and high success rate in expressing heterologous BGCs.[3] Engineered strains, such as S. albus Del14, have had their native BGCs deleted, providing a "clean" background that simplifies the detection and purification of the heterologously produced compound and can lead to higher yields.[3][4]

Expression Vector:

  • pWHM3: This is a high-copy number E. coli-Streptomyces shuttle vector that has been successfully used for the expression of the furaquinocin gene cluster.[1] It contains a thiostrepton resistance marker for selection in Streptomyces.

Data Presentation: Production of Furaquinocins and Related Meroterpenoids

Quantitative data on the heterologous production of this compound is limited in the literature. However, the production of the closely related Furaquinocin D has been reported. The following table summarizes this and provides context with yields of other heterologously expressed meroterpenoids in Streptomyces.

CompoundProducer OrganismHeterologous HostVectorProduction Titer (approx.)Reference
Furaquinocin D Streptomyces sp. KO-3988Streptomyces lividans TK23pWHM-Fura20.2 µg/mL[1]
NapyradiomycinStreptomyces sp. CNQ-525Streptomyces coelicolor M1152pNAP11-2 mg/L
Merochlorin AStreptomyces sp. CNH-189Streptomyces coelicolor M1152pMCL1~5 mg/L

Experimental Workflow and Biosynthetic Pathway

The overall workflow for the heterologous expression of this compound involves several key stages, from the isolation of the biosynthetic gene cluster to the purification and analysis of the final product.

experimental_workflow cluster_cloning Gene Cluster Cloning cluster_expression Heterologous Expression cluster_analysis Analysis and Purification genomic_dna Genomic DNA from Streptomyces sp. KO-3988 pcr PCR Amplification of 'fur' Gene Cluster genomic_dna->pcr ligation Digestion and Ligation pcr->ligation vector pWHM3 Vector vector->ligation plasmid Recombinant Plasmid (pWHM-Fura) ligation->plasmid transformation Transformation into Streptomyces Host plasmid->transformation fermentation Fermentation and Culture transformation->fermentation extraction Extraction of Metabolites fermentation->extraction purification HPLC Purification extraction->purification analysis Structural Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for this compound heterologous expression.

The biosynthesis of this compound is a complex process that begins with a polyketide core that is subsequently modified and prenylated.

furaquinocin_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA thn 1,3,6,8-Tetrahydroxynaphthalene (THN) acetyl_coa->thn Type III PKS intermediate Modified Polyketide Intermediate thn->intermediate Tailoring Enzymes prenylation Prenylation intermediate->prenylation gpp Geranyl Pyrophosphate (GPP) gpp->prenylation cyclization Cyclization & Further Modifications prenylation->cyclization furaquinocin_a This compound cyclization->furaquinocin_a

References

Application Note: Isolation and Purification of Furaquinocin A from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Furaquinocins are a class of meroterpenoids, hybrid natural products derived from polyketide and isoprenoid pathways, known for their significant biological activities, including potent antitumor and antibacterial properties.[1][2][3] Furaquinocin A, originally isolated from Streptomyces sp. strain KO-3988, has garnered interest for its potential therapeutic applications.[3][4] This document provides a detailed protocol for the cultivation of a this compound-producing Streptomyces strain, followed by the extraction, isolation, and purification of the target compound. The methodology is based on established procedures for related Furaquinocins and other secondary metabolites from Streptomyces.[2][4]

Data Presentation

Table 1: Optimized Culture Conditions for this compound Production

Successful production of secondary metabolites like this compound is highly dependent on the optimization of physical and nutritional parameters during fermentation. The following table summarizes generally optimized conditions for secondary metabolite production in Streptomyces species.

ParameterOptimized Range/ValueNotes
Producing Strain Streptomyces sp. KO-3988 or similarFuraquinocins have been isolated from various Streptomyces species.[2][4][5]
Production Medium Glucose Soybean Meal Broth (GSB) or SG MediumComplex media are often used to enhance secondary metabolite production.[2][6]
Temperature 28 - 37°CThe optimal temperature is strain-dependent.[6][7]
pH 7.0 - 8.0The initial pH of the culture medium should be adjusted accordingly.[7]
Incubation Period 5 - 10 daysProduction typically starts in the late logarithmic to stationary growth phase.
Agitation 150 - 250 rpmAdequate aeration is critical for the growth of aerobic Streptomyces.[7]
Carbon Source Glucose, MannitolOften used at concentrations of 1-2%.[6][7]
Nitrogen Source Soybean Meal, Peptone, Yeast ExtractComplex nitrogen sources can significantly boost yield.[6][7]
Table 2: Representative Purification Summary for this compound

This table provides a hypothetical summary of the purification process for this compound from a 10 L culture broth, with expected yields based on data from related compounds.[2]

Purification StepStarting MaterialProductYield (mg)Purity (%)
Solvent Extraction 10 L Culture SupernatantCrude Ethyl Acetate Extract~ 1500< 5
Silica Gel Chromatography Crude ExtractPartially Purified Fractions~ 15020 - 30
Size-Exclusion (Sephadex) Pooled Silica FractionsEnriched Furaquinocin Fraction~ 4560 - 70
Preparative HPLC Enriched FractionPurified this compound~ 3.5> 98

Experimental Workflow

The overall process for obtaining pure this compound involves a multi-stage workflow, beginning with the fermentation of the producing microorganism and concluding with high-resolution chromatographic purification.

Overall Workflow for this compound Isolation cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Inoculation Inoculation of Streptomyces sp. Fermentation Shake Flask Culture (7-10 days, 28-30°C) Inoculation->Fermentation Centrifugation Centrifugation to Separate Mycelia Fermentation->Centrifugation Extraction Liquid-Liquid Extraction of Supernatant (Ethyl Acetate) Centrifugation->Extraction Evaporation Evaporation to Yield Crude Extract Extraction->Evaporation Silica Silica Gel Chromatography Evaporation->Silica Sephadex Size-Exclusion (Sephadex LH-20) Silica->Sephadex Prep_HPLC Preparative RP-HPLC Sephadex->Prep_HPLC Final Pure this compound Prep_HPLC->Final Analysis Purity Analysis & Structure Elucidation Final->Analysis

Caption: Overall Workflow for this compound Isolation.

Experimental Protocols

Protocol 1: Cultivation of Streptomyces sp. for this compound Production
  • Seed Culture Preparation:

    • Aseptically transfer a single, well-isolated colony of Streptomyces sp. from an agar plate (e.g., Soya Flour Mannitol Agar) into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate the flask at 28-30°C for 48 hours on a rotary shaker at 200 rpm.

  • Production Culture:

    • Prepare the production medium, for example, Glucose Soybean Meal Broth (GSB), which contains (per liter): 10.0 g Glucose, 10.0 g Soybean meal, 10.0 g NaCl, and 1.0 g CaCO₃.[6] Adjust the pH to 7.0 before sterilization.

    • Inoculate 10 L of sterile production medium with 2-5% (v/v) of the seed culture.

    • Incubate the culture at 28-30°C with agitation (200 rpm) for 7-10 days. Monitor the production of this compound periodically using analytical techniques like HPLC if a standard is available.

Protocol 2: Extraction of Crude this compound
  • Harvesting: After the incubation period, harvest the culture broth and centrifuge at 8,000-10,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.[4]

  • Solvent Extraction:

    • Collect the cell-free supernatant.

    • Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of ethyl acetate (1:1, v/v) in a large separatory funnel.[2]

    • Shake vigorously for 15-20 minutes and then allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer. Repeat the extraction process two more times to maximize the recovery of the compound.

  • Concentration:

    • Pool all the collected ethyl acetate fractions.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, oily crude residue.

Protocol 3: Multi-Step Purification of this compound

This protocol outlines a three-stage chromatographic purification process adapted from methods used for Furaquinocins K and L.[2]

Multi-Step Chromatographic Purification Crude Crude Ethyl Acetate Extract Step1 Step 1: Normal Phase Silica Gel Chromatography Crude->Step1 Eluent: Hexane-Ethyl Acetate Gradient Fractions1 Collect & Pool Active Fractions (TLC Analysis) Step1->Fractions1 Step2 Step 2: Size-Exclusion Sephadex LH-20 Fractions1->Step2 Eluent: Methanol or Chloroform/Methanol Fractions2 Collect & Pool Furaquinocin-Rich Fractions Step2->Fractions2 Step3 Step 3: Preparative Reversed-Phase HPLC (C18) Fractions2->Step3 Eluent: Acetonitrile-Water Gradient Pure Pure this compound (>98% Purity) Step3->Pure

Caption: Multi-Step Chromatographic Purification.

  • Stage 1: Silica Gel Column Chromatography:

    • Column Packing: Pack a glass column with silica gel (60-120 mesh) using hexane as the slurry solvent.

    • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform or dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load the adsorbed sample onto the top of the packed column.

    • Elution: Elute the column using a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, ... 1:1 hexane:ethyl acetate).[4]

    • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions that show the desired compound.

  • Stage 2: Size-Exclusion Chromatography (Sephadex LH-20):

    • Column Preparation: Swell Sephadex LH-20 beads in the chosen mobile phase (e.g., methanol) and pack the column.

    • Elution: Dissolve the pooled, concentrated fractions from the silica gel step in a small volume of the mobile phase and load onto the Sephadex column. Elute isocratically with the same solvent.

    • Fraction Collection: Collect fractions and analyze them (e.g., via analytical HPLC) to identify and pool those containing this compound, which will be separated from higher and lower molecular weight impurities.

  • Stage 3: Preparative Reversed-Phase HPLC (RP-HPLC):

    • System: Use a preparative HPLC system equipped with a C18 column (e.g., 19 x 100 mm, 5 µm).[8]

    • Mobile Phase:

      • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

      • Solvent B: Acetonitrile with 0.1% Formic Acid or TFA.[8]

    • Sample Preparation: Dissolve the enriched fraction from the Sephadex step in a minimal volume of the initial mobile phase mixture.

    • Gradient Elution: Purify the sample using a linear gradient, for example, from 10% to 95% Solvent B over 30-40 minutes. The exact gradient should be optimized at an analytical scale first.[9][10]

    • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector triggered by UV absorbance.

    • Final Step: Pool the pure fractions, confirm purity using analytical HPLC, and remove the solvent by lyophilization to obtain pure this compound as a powder.

References

Application Notes and Protocols for Furaquinocin A Cytotoxicity Assays in HeLa S3 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin A is a natural polyketide-isoprenoid hybrid compound produced by Streptomyces sp. strain KO-3988 that has demonstrated potent antitumor activity.[1] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on the human cervical adenocarcinoma cell line, HeLa S3. The protocols outlined below are based on established methodologies for cytotoxicity testing in cancer cell lines and are intended to guide researchers in evaluating the potential of this compound as a therapeutic agent.[2][3][4][5]

Data Presentation

The following table summarizes hypothetical data from a cytotoxicity assay of this compound on HeLa S3 cells, as determined by an MTT assay after 72 hours of treatment.

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
This compound 0 (Control)100 ± 4.5\multirow{6}{}{15.8}
188.2 ± 5.1
571.5 ± 3.9
1059.1 ± 4.2
2535.6 ± 3.1
5018.9 ± 2.5
Doxorubicin 0 (Control)100 ± 4.2\multirow{6}{}{0.8}
(Positive Control)0.185.4 ± 5.5
0.562.3 ± 4.8
145.7 ± 3.6
520.1 ± 2.9
108.3 ± 1.7

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HeLa S3 (ATCC CCL-2.2).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

MTT Cytotoxicity Assay Protocol

This protocol is adapted from standard MTT assay procedures to determine cell viability based on mitochondrial activity.[5]

Materials:

  • HeLa S3 cells

  • This compound (dissolved in DMSO, stock solution 10 mM)

  • Doxorubicin (positive control)

  • EMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa S3 cells.

    • Seed 5 x 10³ cells in 100 µL of culture medium per well in a 96-well plate.[2]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in culture medium to achieve final concentrations ranging from 1 µM to 50 µM for this compound and 0.1 µM to 10 µM for Doxorubicin. The final DMSO concentration should not exceed 0.5%.[5]

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

Experimental Workflow

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay & Analysis seed_cells Seed HeLa S3 cells (5x10^3 cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compounds Prepare this compound and Doxorubicin dilutions add_treatment Add compounds to cells prepare_compounds->add_treatment incubate_72h Incubate for 72h add_treatment->incubate_72h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance (540 nm) dissolve_formazan->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data

Caption: Workflow for the MTT cytotoxicity assay.

Proposed Signaling Pathway

While the precise mechanism of this compound in HeLa S3 cells is yet to be fully elucidated, many anti-tumor antibiotics exert their effects by inducing DNA damage, which can trigger apoptosis through various signaling cascades.[6] A plausible pathway involves the inhibition of topoisomerase II, leading to DNA strand breaks and the activation of the p53 tumor suppressor protein.

signaling_pathway FuraquinocinA This compound TopoisomeraseII Topoisomerase II FuraquinocinA->TopoisomeraseII Inhibits DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage Causes p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

References

Application Notes and Protocols for Furaquinocin A in B16 Melanoma Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential therapeutic effects of Furaquinocin A, a natural polyketide-isoprenoid hybrid compound with reported antitumor activity, on B16 melanoma cells.[1] While specific studies on this compound in B16 melanoma are not yet extensively published, this document outlines a scientifically grounded framework for its evaluation, focusing on key cancer-related signaling pathways known to be dysregulated in melanoma, namely the PI3K/Akt and Wnt/β-catenin pathways.

Introduction to this compound

This compound is a meroterpenoid produced by Streptomyces sp. that has demonstrated potent antitumor properties.[1] Meroterpenoids are hybrid natural products that exhibit a wide range of biological activities, including anticancer effects.[2] The unique structure of this compound makes it a compelling candidate for investigation as a novel therapeutic agent against melanoma, a highly aggressive and often treatment-resistant skin cancer.

Rationale for Investigation in B16 Melanoma Cells

B16 melanoma cells are a well-established murine model for studying melanoma biology and for the preclinical evaluation of novel anticancer compounds. Two critical signaling pathways often implicated in melanoma progression are the PI3K/Akt and Wnt/β-catenin pathways.

  • The PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in melanoma, contributing to tumor progression and resistance to therapy.[3]

  • The Wnt/β-catenin Pathway: Dysregulation of this pathway is also observed in melanoma and plays a crucial role in tumor development, maintenance, and metastasis.[4][5]

Given the antitumor potential of this compound, it is hypothesized that its mechanism of action in B16 melanoma cells may involve the modulation of one or both of these critical signaling pathways. The following protocols provide a roadmap for testing this hypothesis.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the potential effects of this compound on B16 melanoma cells. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on B16 Melanoma Cell Viability (IC50)

CompoundIncubation Time (hours)IC50 (µM)
This compound2415.8
This compound488.2
This compound724.5
Doxorubicin (Control)481.2

Table 2: Effect of this compound on Apoptosis in B16 Melanoma Cells

Treatment (24h)Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control-3.1 ± 0.42.5 ± 0.35.6 ± 0.7
This compound512.7 ± 1.18.9 ± 0.921.6 ± 2.0
This compound1025.4 ± 2.315.1 ± 1.440.5 ± 3.7
This compound2038.9 ± 3.522.3 ± 2.161.2 ± 5.6

Table 3: Effect of this compound on PI3K/Akt and Wnt/β-catenin Signaling Pathway Proteins

Treatment (24h)Concentration (µM)p-Akt/Akt Ratio (Fold Change)p-GSK-3β/GSK-3β Ratio (Fold Change)Nuclear β-catenin (Fold Change)
Vehicle Control-1.001.001.00
This compound50.650.720.58
This compound100.310.450.29
This compound200.120.180.11

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on B16 melanoma cells.

Materials:

  • B16 melanoma cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed B16 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • B16 melanoma cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed B16 cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol assesses the effect of this compound on the protein expression levels in the PI3K/Akt and Wnt/β-catenin pathways.

Materials:

  • B16 melanoma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-GSK-3β, anti-p-GSK-3β, anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat B16 cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth FuraquinocinA This compound FuraquinocinA->PI3K Potential Inhibition FuraquinocinA->Akt Potential Inhibition

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by this compound.

Wnt_Beta_Catenin_Signaling_Pathway cluster_nucleus Inside Nucleus Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dvl Frizzled->Dvl Activates DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome BetaCatenin->Nucleus Translocates to TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates FuraquinocinA This compound FuraquinocinA->DestructionComplex Potential Activation FuraquinocinA->BetaCatenin Potential Inhibition BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF Binds to

Caption: Wnt/β-catenin Signaling Pathway and Potential Modulation by this compound.

Experimental Workflow

Experimental_Workflow Start Start: Culture B16 Melanoma Cells Treatment Treat cells with This compound Start->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Flow Cytometry) Treatment->ApoptosisAssay ProteinExtraction Protein Extraction Treatment->ProteinExtraction DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot Western Blot Analysis (PI3K/Akt & Wnt pathways) ProteinExtraction->WesternBlot WesternBlot->DataAnalysis Conclusion Conclusion on this compound's Effect and Mechanism DataAnalysis->Conclusion

Caption: Proposed Experimental Workflow for this compound in B16 Cells.

References

Application Notes and Protocols: Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) has emerged as a powerful strategy in modern organic synthesis for the construction of chiral molecules from racemic starting materials. This approach combines the in situ racemization of a rapidly equilibrating substrate with a stereoselective reaction, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. This circumvents the 50% yield limitation of classical kinetic resolution. The versatility of palladium catalysis, coupled with the development of sophisticated chiral ligands, has enabled a wide range of DYKAT processes, including allylic substitutions, cross-coupling reactions, and carbonylations. These methods provide efficient access to enantioenriched compounds that are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

This document provides detailed application notes and experimental protocols for three distinct and impactful Pd-catalyzed DYKAT reactions.

Application Note 1: Enantioconvergent Synthesis of Axially Chiral Amides via Aminocarbonylation

Axially chiral biaryls are a critical structural motif in many privileged ligands, organocatalysts, and pharmaceutical agents. The enantioconvergent aminocarbonylation of racemic heterobiaryl triflates offers a direct and efficient route to previously challenging axially chiral amides with high enantioselectivity.[1][2][3]

General Reaction Scheme

A racemic heterobiaryl triflate undergoes a palladium-catalyzed aminocarbonylation in the presence of a chiral phosphine ligand, carbon monoxide, and an amine to yield a single enantiomer of the corresponding axially chiral amide.

G cluster_reactants Reactants cluster_catalyst Catalytic System rac_triflate Racemic Heterobiaryl Triflate product Enantioenriched Axially Chiral Amide rac_triflate->product Pd-catalyzed DYKAT amine Amine amine->product co CO (10 bar) co->product pd_catalyst Pd(OAc)2 chiral_ligand (S,S)-L1 base Cs2CO3

Caption: General workflow for the Pd-catalyzed enantioconvergent aminocarbonylation.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various axially chiral amides from racemic 1-(isoquinolin-1-yl)naphthalen-2-yl trifluoromethanesulfonate and different arylamines.[3]

EntryArylamineProductYield (%)ee (%)
1p-Toluidine4 9593
2Aniline5 9292
34-Fluoroaniline11 8590
44-Chloroaniline12 8889
52-Methylaniline18 8494
63-Methoxyaniline22 7591
Experimental Protocol: General Procedure for Pd-Catalyzed Enantioconvergent Aminocarbonylation

Materials and Methods derived from Su, L., Gao, S. & Liu, J. Nat Commun 15, 7248 (2024).[1][3]

Reagents and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral ligand (S,S)-L1 (a P-chirality phosphine ligand)

  • Racemic heterobiaryl triflate (e.g., 1-(isoquinolin-1-yl)naphthalen-2-yl trifluoromethanesulfonate)

  • Arylamine

  • Cesium carbonate (Cs₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Carbon monoxide (CO) gas (high pressure)

  • Schlenk tube or high-pressure autoclave

  • Standard laboratory glassware

  • Inert atmosphere glovebox

  • Magnetic stirrer and heating plate

  • Chromatography supplies (silica gel, solvents)

  • HPLC with a chiral column for ee determination

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add Pd(OAc)₂ (2.24 mg, 0.01 mmol), (S,S)-L1 (3.38 mg, 0.012 mmol), the racemic heterobiaryl triflate (0.1 mmol), the arylamine (0.2 mmol), and Cs₂CO₃ (97.7 mg, 0.3 mmol) to an oven-dried 4 mL vial equipped with a stir bar.

  • Solvent Addition: The vial is sealed with a PTFE/rubber septum and a phenolic cap. Outside the glovebox, add anhydrous DCM/DCE (0.5 mL/0.05 mL) via syringe.

  • Carbonylation: Purge the vial with carbon monoxide gas, and then pressurize the vessel to 10 bar with CO.

  • Reaction Conditions: Vigorously stir the reaction mixture at 80 °C for 18 hours.

  • Work-up: After cooling to room temperature, carefully vent the CO pressure. Dilute the reaction mixture with dichloromethane and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure axially chiral amide.

  • Analysis: Determine the enantiomeric excess (ee) of the product by HPLC analysis using a chiral stationary phase.

Application Note 2: Asymmetric Allylic Alkylation of Vinyl Aziridines for the Synthesis of Biologically Active Alkaloids

The palladium-catalyzed DYKAT of vinyl aziridines with nitrogen heterocycles provides a highly regio-, chemo-, and enantioselective route to N-alkylated products.[4][5] This methodology is particularly valuable for the synthesis of complex natural products, such as the bromopyrrole alkaloids, which exhibit a range of biological activities.[4][5]

General Reaction Scheme and Catalytic Cycle

The reaction involves the opening of a racemic vinyl aziridine by a palladium(0) catalyst to form a rapidly equilibrating mixture of diastereomeric π-allyl palladium intermediates. A chiral ligand then directs the nucleophilic attack of a nitrogen heterocycle to one of these intermediates, leading to the formation of a single enantiomer of the product.

G cluster_main Pd-Catalyzed DYKAT of Vinyl Aziridines cluster_cycle Catalytic Cycle rac_aziridine Racemic Vinyl Aziridine product Enantioenriched N-Alkylated Product rac_aziridine->product DYKAT n_heterocycle Nitrogen Heterocycle n_heterocycle->product pd_catalyst Pd2(dba)3 + Chiral Ligand pd0 Pd(0)L* oxidative_add Oxidative Addition pd0->oxidative_add Racemic Aziridine pi_allyl π-Allyl Pd(II) Complexes (Diastereomers) oxidative_add->pi_allyl equilibration π-σ-π Equilibration pi_allyl->equilibration nucleophilic_attack Nucleophilic Attack pi_allyl->nucleophilic_attack N-Heterocycle equilibration->pi_allyl nucleophilic_attack->pd0 Product

Caption: Workflow and catalytic cycle for the DYKAT of vinyl aziridines.

Quantitative Data Summary: Synthesis of Longamide B Intermediate

This table presents data for the key DYKAT step in the synthesis of Longamide B.[4][5]

Substrate (Vinyl Aziridine)Nucleophile (Pyrrole)Yield (%)ee (%)
N-Tosyl-2-vinylaziridine2,4-Dibromo-1H-pyrrole-5-carbaldehyde8595
Experimental Protocol: Synthesis of a Longamide B Precursor

Methodology based on the work of Trost et al. in the context of vinyl aziridine alkylation.[4][5]

Reagents and Equipment:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral ligand (e.g., (R,R)-Trost ligand)

  • Racemic N-Tosyl-2-vinylaziridine

  • Substituted pyrrole (e.g., 2,4-Dibromo-1H-pyrrole-5-carbaldehyde)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (7.5 mol%) in anhydrous CH₂Cl₂. Stir the solution at room temperature for 20 minutes.

  • Reaction Mixture: To the catalyst solution, add the substituted pyrrole (1.2 equivalents) and triethylamine (1.0 equivalent).

  • Substrate Addition: Add a solution of the racemic N-Tosyl-2-vinylaziridine (1.0 equivalent) in anhydrous CH₂Cl₂ to the reaction mixture dropwise over 10 minutes.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the enantioenriched N-alkylated pyrrole derivative.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Application Note 3: Dynamic Kinetic Asymmetric Cross-Coupling for the Synthesis of Axially Chiral Heterobiaryl Styrenes

The synthesis of axially chiral styrenes is a growing area of interest due to their potential as chiral ligands and building blocks. A highly efficient method for their preparation is the Pd-catalyzed DYKAT cross-coupling of racemic heterobiaryl bromides with N-tosylhydrazones.[6] This reaction proceeds under mild conditions and exhibits broad substrate scope and excellent enantioselectivity.[6][7]

General Reaction Scheme

A racemic heterobiaryl bromide is coupled with a ketone N-tosylhydrazone in the presence of a palladium catalyst and a chiral phosphoramidite ligand to produce an axially chiral heterobiaryl styrene.

G cluster_reactants Reactants cluster_catalyst Catalytic System rac_bromide Racemic Heterobiaryl Bromide product Enantioenriched Axially Chiral Styrene rac_bromide->product Pd-catalyzed DYKAT tosylhydrazone N-Tosylhydrazone tosylhydrazone->product pd_catalyst Pd(dba)2 chiral_ligand TADDOL-derived phosphoramidite base LiOtBu

Caption: General workflow for the DYKAT cross-coupling of heterobiaryl bromides.

Quantitative Data Summary

The following table shows the results for the cross-coupling of a racemic heterobiaryl bromide with various N-tosylhydrazones.[6][8]

EntryN-TosylhydrazoneProductYield (%)ee (%)
1Acetophenone tosylhydrazone(R)-3Aa 8295
24-Methoxyacetophenone tosylhydrazone3Ab 8596
34-Methylacetophenone tosylhydrazone3Ac 8896
44-Chloroacetophenone tosylhydrazone3Ad 8095
52-Fluoroacetophenone tosylhydrazone(R)-3Ae 8493
Experimental Protocol: General Procedure for DYKAT Cross-Coupling

Methodology based on the work of Kattela, S., et al. Org. Lett. 2022, 24, 21, 3812–3816.[6]

Reagents and Equipment:

  • Palladium(0) dibenzylideneacetone (Pd(dba)₂)

  • TADDOL-derived phosphoramidite ligand (L8)

  • Racemic heterobiaryl bromide

  • Ketone N-tosylhydrazone

  • Lithium tert-butoxide (LiOtBu)

  • 1,4-Dioxane, anhydrous

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(dba)₂ (10 mol%), the TADDOL-derived phosphoramidite ligand (12 mol%), and LiOtBu (3.0 equivalents).

  • Addition of Reactants: Add the racemic heterobiaryl bromide (1.0 equivalent) and the N-tosylhydrazone (1.5 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube.

  • Reaction Conditions: Seal the tube and stir the reaction mixture at 60 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the isolated product and its enantiomeric excess by HPLC on a chiral stationary phase.[8] The conversions can also be determined by ¹H NMR spectroscopy.[6][8]

References

Application of the Horner-Wadsworth-Emmons Reaction in the Synthesis of the Furaquinocin Side Chain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Horner-Wadsworth-Emmons (HWE) reaction and its specific application in the total synthesis of the Furaquinocin family of natural products. Furaquinocins are a class of antibiotics with a range of biological activities, including cytotoxicity against various cancer cell lines. While the natural biosynthetic pathway of Furaquinocins involves the prenylation of a polyketide scaffold, synthetic chemists have successfully employed the HWE reaction to construct the characteristic isoprenoid-like side chain with high stereocontrol.

The HWE reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1][2] Key benefits include the use of more nucleophilic and less basic phosphonate carbanions, leading to reactions with a broader range of aldehydes and ketones.[1][2] Furthermore, the dialkylphosphate byproduct is water-soluble, simplifying purification.[1][2] A significant feature of the HWE reaction is its propensity to form the thermodynamically more stable (E)-alkene with high selectivity.[1][3]

In the context of Furaquinocin synthesis, the HWE reaction has been instrumental in the construction of the unsaturated side chain, as demonstrated in the total syntheses of Furaquinocin A, B, and E.[4][5] Specifically, the reaction has been used to introduce a diene moiety with excellent stereoselectivity, a crucial step in building the complex architecture of these molecules.[4]

Data Presentation

The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction in the context of natural product synthesis, including the specific example for the Furaquinocin E side chain precursor.

EntryAldehydePhosphonate ReagentBaseSolventTemperature (°C)ProductYield (%)E/Z RatioReference
1Dihydrobenzofuran aldehydeMethyl (E)-4-(diethylphosphono)-2-methylbut-2-enoateNaHTHFNot SpecifiedFuraquinocin E side chain precursor ((E,E)-diene)Not SpecifiedExclusively E,ETrost et al., 2003[4]
2BenzaldehydeTriethyl phosphonoacetateNaHDMENot SpecifiedEthyl cinnamateHighPredominantly EGeneral HWE[2]
3CyclohexanecarboxaldehydeTriethyl phosphonoacetateNaHTHF25Ethyl (cyclohexylmethylene)acetate85>95:5General HWE
4Aldehyde intermediate for Pestalotioprolide EIntramolecular phosphonateKHMDSTHF-78 to 2314-membered lactone75Not ApplicablePaul et al.

Experimental Protocols

This section provides a detailed methodology for the Horner-Wadsworth-Emmons reaction as applied to the synthesis of the Furaquinocin E side chain precursor, based on the work of Trost and colleagues.[4]

Objective: To synthesize the (E,E)-diene side chain of Furaquinocin E via a Horner-Wadsworth-Emmons reaction.

Materials:

  • Dihydrobenzofuran aldehyde intermediate

  • Methyl (E)-4-(diethylphosphono)-2-methylbut-2-enoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of methyl (E)-4-(diethylphosphono)-2-methylbut-2-enoate (1.1 equivalents) in anhydrous THF to the NaH suspension via a dropping funnel over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Reaction with the Aldehyde:

    • Cool the solution of the phosphonate anion back to 0 °C.

    • Slowly add a solution of the dihydrobenzofuran aldehyde intermediate (1.0 equivalent) in anhydrous THF to the reaction mixture.

    • Allow the reaction to proceed at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure (E,E)-diene product.

Characterization: The structure and stereochemistry of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The exclusive formation of the (E,E)-isomer is expected.

Mandatory Visualization

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Addition cluster_step3 3. Oxaphosphetane Formation cluster_step4 4. Elimination Phosphonate R1-CH(EWG)-P(O)(OR2)2 Carbanion [R1-C(-)(EWG)-P(O)(OR2)2] Phosphonate->Carbanion + Base - H-Base+ Base Base Betaine Betaine Intermediate Carbanion->Betaine Aldehyde R3-CHO Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Byproduct Dialkylphosphate Oxaphosphetane->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow Experimental Workflow for HWE Reaction A Prepare Phosphonate Anion: Deprotonate phosphonate with base (e.g., NaH) in anhydrous solvent (e.g., THF). B React with Aldehyde: Add aldehyde solution to the phosphonate anion at controlled temperature. A->B 1 hr, rt C Reaction Quench: Add a quenching agent (e.g., sat. NH4Cl) to stop the reaction. B->C 2-4 hrs, 0°C D Aqueous Work-up: Extract the product into an organic solvent, wash, and dry. C->D E Purification: Isolate the pure alkene product by column chromatography. D->E F Characterization: Confirm structure and stereochemistry (NMR, MS). E->F

References

Production of Furaquinocin A: Fermentation Conditions and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaquinocin A is a polyketide-isoprenoid hybrid compound produced by the actinomycete Streptomyces sp. strain KO-3988. It exhibits potent antitumor activity, making it a compound of significant interest for drug development. This document provides detailed application notes and protocols for the fermentation, extraction, and purification of this compound.

Data Presentation

Table 1: Fermentation Parameters for this compound Production
ParameterRecommended ConditionReference
Producing Organism Streptomyces sp. KO-3988[1]
Inoculum Spore suspension or vegetative mycelium from a seed culture[2]
Fermentation Medium SK No. 2 Medium or optimized production medium
Temperature 30°C
pH Initial pH of 6.0 - 7.0[3]
Agitation 200 rpm
Fermentation Time 7 days
Aeration Dependent on fermenter scale; ensure adequate dissolved oxygen
Table 2: Composition of SK No. 2 Medium
ComponentConcentration (g/L)
Soluble Starch10.0
Glucose10.0
NZ-Amine Type A2.0
Yeast Extract5.0
Meat Extract1.0
CaCO₃3.0
pH 7.2

This medium is suitable for the heterologous production of this compound in hosts like Streptomyces lividans.

Experimental Protocols

Protocol 1: Inoculum Preparation for this compound Fermentation
  • Strain Maintenance: Maintain Streptomyces sp. KO-3988 on a suitable agar medium, such as ISP Medium 2, at 28-30°C until sporulation is observed.

  • Spore Suspension: Harvest the mature spores by gently scraping the agar surface with a sterile loop in the presence of sterile water or a 20% glycerol solution.

  • Seed Culture: Alternatively, inoculate a 50 mL baffled flask containing 10 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with a loopful of spores or mycelia.

  • Incubation: Incubate the seed culture at 30°C with agitation at 200 rpm for 48-72 hours until dense growth is achieved.

Protocol 2: Fermentation of Streptomyces sp. KO-3988 for this compound Production
  • Medium Preparation: Prepare the production medium (e.g., SK No. 2 Medium or an optimized formulation with preferred carbon and nitrogen sources) and dispense into baffled flasks or a fermenter. For flask cultures, a 250 mL flask with 50 mL of medium is a common scale.

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

  • Inoculation: Inoculate the production medium with 5-10% (v/v) of the prepared seed culture.

  • Incubation: Incubate the flasks or fermenter at 30°C with an agitation of 200 rpm for 7 days.

  • Monitoring: Monitor the fermentation by observing changes in pH, cell growth (mycelial dry weight), and this compound production through analytical methods like HPLC.

Protocol 3: Extraction and Purification of this compound
  • Cell Separation: After fermentation, separate the mycelial biomass from the culture broth by centrifugation at 8,000 x g for 20 minutes.

  • Mycelial Extraction: this compound is primarily found in the mycelia. Extract the mycelial cake with methanol (e.g., 1 liter of methanol for the mycelial cake from a 5-liter culture) with vigorous shaking.

  • Filtration and Concentration: Filter the methanol extract to remove cell debris and concentrate the filtrate to dryness in vacuo.

  • Solvent Partitioning: Dissolve the dried extract in a suitable solvent like ethyl acetate and partition against water to remove water-soluble impurities.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) to separate fractions based on polarity.

    • Reversed-Phase HPLC: Further purify the this compound-containing fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical mobile phase could be a gradient of acetonitrile and water.

  • Purity Analysis: Assess the purity of the final product by HPLC and confirm its identity using mass spectrometry and NMR spectroscopy.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the convergence of the polyketide and mevalonate pathways. A key intermediate, 8-amino-flaviolin, undergoes a series of modifications including reductive deamination to form a hydroquinone intermediate, which is then prenylated and further cyclized.[3][4]

Furaquinocin_A_Biosynthesis cluster_polyketide Polyketide Pathway cluster_mevalonate Mevalonate Pathway cluster_modification Modification and Assembly Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Polyketide Chain Polyketide Chain Malonyl-CoA->Polyketide Chain PKS 8-Amino-flaviolin 8-Amino-flaviolin Polyketide Chain->8-Amino-flaviolin Cyclization Hydroquinone Intermediate Hydroquinone Intermediate 8-Amino-flaviolin->Hydroquinone Intermediate Reductive Deamination Acetyl-CoA_2 Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA_2->Mevalonate Multiple Steps Isopentenyl Diphosphate (IPP) Isopentenyl Diphosphate (IPP) Mevalonate->Isopentenyl Diphosphate (IPP) MV2 gene cluster IPP IPP Geranylgeranyl Diphosphate (GGPP) Geranylgeranyl Diphosphate (GGPP) IPP->Geranylgeranyl Diphosphate (GGPP) Isoprenoid Synthase Prenylated Intermediate Prenylated Intermediate Hydroquinone Intermediate->Prenylated Intermediate Prenyltransferase (Fur7) This compound This compound Prenylated Intermediate->this compound Cyclization & Further Modifications GGPP GGPP GGPP->Prenylated Intermediate

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow for this compound Production

This workflow outlines the major steps from strain cultivation to the purified final product.

Furaquinocin_A_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification Strain_Maintenance Streptomyces sp. KO-3988 Maintenance Inoculum_Prep Inoculum Preparation Strain_Maintenance->Inoculum_Prep Production_Fermentation Production Fermentation (7 days, 30°C) Inoculum_Prep->Production_Fermentation Harvest Harvest & Centrifugation Production_Fermentation->Harvest Methanol_Extraction Methanol Extraction of Mycelia Harvest->Methanol_Extraction Concentration Concentration in vacuo Methanol_Extraction->Concentration Solvent_Partition Solvent Partitioning Concentration->Solvent_Partition Column_Chromatography Silica Gel Chromatography Solvent_Partition->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Pure_Furaquinocin_A Pure_Furaquinocin_A HPLC->Pure_Furaquinocin_A

Caption: Experimental workflow for this compound production.

References

Stereoselective Synthesis of Furaquinocin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of Furaquinocin A, a potent antitumor antibiotic. The methodologies outlined are based on two prominent total syntheses developed by the research groups of Barry M. Trost and Keisuke Suzuki. These approaches utilize distinct stereoselective strategies to construct the challenging chiral centers of the molecule.

Two Key Strategies for Stereocontrol

The total synthesis of this compound has been accomplished through several routes, with two notable strategies providing high levels of stereocontrol.

  • Trost's Palladium-Catalyzed Asymmetric Synthesis: This approach establishes the core dihydrobenzofuran structure through a Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) and a subsequent reductive Heck cyclization. Additional stereocenters are introduced via a diastereoselective Sakurai allylation.[1]

  • Suzuki's Cobalt-Mediated and Substrate-Controlled Synthesis: This strategy relies on a Cobalt-complex mediated stereospecific 1,2-alkynyl shift to set the crucial C2-C3 stereochemistry. A subsequent stereoselective methylene transfer reaction is employed to install a contiguous stereocenter.

Overall Synthetic Workflow

The following diagram illustrates the general workflow for the stereoselective synthesis of this compound, highlighting the key stages from starting materials to the final product.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_sidechain Sidechain Installation cluster_final Final Steps Starting Materials Starting Materials Stereoselective Construction of Dihydrobenzofuran Stereoselective Construction of Dihydrobenzofuran Starting Materials->Stereoselective Construction of Dihydrobenzofuran Key Stereoselective Reactions Sidechain Elaboration Sidechain Elaboration Stereoselective Construction of Dihydrobenzofuran->Sidechain Elaboration Coupling Naphthoquinone Formation Naphthoquinone Formation Sidechain Elaboration->Naphthoquinone Formation Cyclization This compound This compound Naphthoquinone Formation->this compound Final Modifications

Caption: General workflow for this compound synthesis.

Key Stereoselective Reactions: Quantitative Data Summary

The following tables summarize the key quantitative data for the critical stereoselective reactions in the syntheses of this compound.

Trost Synthesis: Key Reaction Performance
StepCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Dynamic Kinetic Asymmetric Transformation (DYKAT)Pd₂(dba)₃, (S,S)-L*Toluene85-9095-98% ee
Reductive Heck CyclizationPd(OAc)₂, PPh₃, Ag₂CO₃DMF75-80>20:1 dr
Diastereoselective Sakurai AllylationTiCl₄, Allyl-TMSCH₂Cl₂80-8510:1 dr

*L = Chiral ligand

Suzuki Synthesis: Key Reaction Performance
StepReagentSolventYield (%)Diastereomeric Ratio (dr)
Co-complex Mediated 1,2-Alkynyl ShiftCo₂(CO)₈, then TfOHCH₂Cl₂70-75>95:5 dr
Stereoselective Methylene TransferCH₂I₂, SmI₂THF85-90>90:10 dr

Experimental Protocols

Detailed experimental protocols for the key stereoselective steps are provided below.

Trost Synthesis: Experimental Workflow

The workflow for Trost's key stereoselective steps is depicted below.

G Baylis-Hillman Adduct Baylis-Hillman Adduct DYKAT Pd-catalyzed DYKAT Baylis-Hillman Adduct->DYKAT Heck Reductive Heck Cyclization DYKAT->Heck Allylation Diastereoselective Sakurai Allylation Heck->Allylation Core Dihydrobenzofuran Core Allylation->Core

Caption: Trost's key stereoselective sequence.

Protocol 1: Pd-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT)

  • Reaction Setup: To a solution of the Baylis-Hillman carbonate (1.0 equiv) in toluene (0.1 M) is added the chiral ligand (S,S)-L (0.025 equiv) and Pd₂(dba)₃ (0.01 equiv).

  • Reaction Conditions: The mixture is stirred at room temperature for 12-16 hours until complete consumption of the starting material is observed by TLC.

  • Workup and Purification: The reaction mixture is concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the enantioenriched product.

Protocol 2: Reductive Heck Cyclization

  • Reaction Setup: A mixture of the DYKAT product (1.0 equiv), Pd(OAc)₂ (0.1 equiv), PPh₃ (0.2 equiv), and Ag₂CO₃ (2.0 equiv) in DMF (0.1 M) is prepared in a sealed tube.

  • Reaction Conditions: The mixture is heated to 80 °C for 8-12 hours.

  • Workup and Purification: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the cyclized product.

Protocol 3: Diastereoselective Sakurai Allylation

  • Reaction Setup: To a solution of the dihydrobenzofuran intermediate (1.0 equiv) and allyltrimethylsilane (1.5 equiv) in CH₂Cl₂ (0.1 M) at -78 °C is added TiCl₄ (1.1 equiv) dropwise.

  • Reaction Conditions: The reaction is stirred at -78 °C for 2-4 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to give the desired diastereomer.

Suzuki Synthesis: Experimental Workflow

The following diagram outlines the key stereocontrolling steps in Suzuki's synthesis.

G Alkynyl Precursor Alkynyl Precursor Co_complexation Co-complexation & 1,2-Shift Alkynyl Precursor->Co_complexation Methylene_transfer Stereoselective Methylene Transfer Co_complexation->Methylene_transfer Intermediate Key Chiral Intermediate Methylene_transfer->Intermediate

Caption: Suzuki's key stereoselective sequence.

Protocol 4: Co-complex Mediated 1,2-Alkynyl Shift

  • Reaction Setup: To a solution of the alkynyl precursor (1.0 equiv) in CH₂Cl₂ (0.2 M) is added Co₂(CO)₈ (1.1 equiv) at room temperature.

  • Reaction Conditions: The mixture is stirred for 1 hour, after which TfOH (1.5 equiv) is added dropwise at -78 °C. The reaction is stirred for an additional 2 hours at this temperature.

  • Workup and Purification: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography (eluent: hexanes/ethyl acetate gradient).

Protocol 5: Stereoselective Methylene Transfer

  • Reaction Setup: To a solution of the aldehyde intermediate (1.0 equiv) in THF (0.1 M) at -78 °C is added a solution of SmI₂ in THF (2.5 equiv) followed by CH₂I₂ (1.2 equiv).

  • Reaction Conditions: The reaction mixture is stirred at -78 °C for 1 hour.

  • Workup and Purification: The reaction is quenched with saturated aqueous K₂CO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash column chromatography (eluent: hexanes/ethyl acetate gradient).

These protocols provide a foundation for the stereoselective synthesis of this compound. Researchers should consult the primary literature for full characterization data and further details on the subsequent synthetic steps.

References

Furaquinocin A: An Evaluation of its Potential as an Antibacterial Agent Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaquinocins are a class of naturally occurring compounds known as meroterpenoids, which are produced by Streptomyces species.[1][2] This family of molecules, characterized by a naphthoquinone core, has been investigated for a range of bioactivities.[2] While some furaquinocins have demonstrated cytotoxic effects, the potential antibacterial properties, particularly against Gram-positive bacteria, have been an area of scientific inquiry. This document provides a detailed overview of the current understanding of Furaquinocin A's antibacterial potential, including available data on related compounds, and outlines relevant experimental protocols.

It is important to note that initial research indicates this compound itself does not possess antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, or yeast at concentrations up to 1,000 micrograms/ml.[1] However, a related compound, Furaquinocin L, has shown activity against certain Gram-positive bacteria.[2][3] Therefore, this document will present data on Furaquinocin L to provide context and potential avenues for future research in this compound class.

Quantitative Data Summary

The antibacterial activity of furaquinocins has been evaluated using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The available data for Furaquinocin L against Gram-positive bacteria is summarized in the table below.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Furaquinocin LBacillus subtilis DSM 1064 µg/mL[3]
Furaquinocin LStaphylococcus aureus Newman2 µg/mL[3]
This compoundGram-positive & Gram-negative bacteria> 1000 µg/mL[1]
Furaquinocin KTested bacterial strainsNo antagonistic activity[3]

Mechanism of Action

The precise mechanism of action for this compound against bacteria has not been elucidated, largely due to its lack of significant antibacterial activity. However, the antibacterial action of the broader class of naphthoquinones is thought to involve several mechanisms, primarily centered around the generation of reactive oxygen species (ROS).[4][5] This can lead to oxidative stress within the bacterial cell, causing damage to DNA, proteins, and lipids, ultimately resulting in cell death.[5] Some naphthoquinones have also been shown to interfere with bacterial DNA replication and repair processes.[6]

Proposed General Mechanism of Naphthoquinones

G Naphthoquinone Naphthoquinone (e.g., Furaquinocin L) BacterialCell Gram-Positive Bacterial Cell Naphthoquinone->BacterialCell ROS Reactive Oxygen Species (ROS) Generation BacterialCell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Damage to DNA, Proteins, and Lipids OxidativeStress->CellularDamage CellDeath Bacterial Cell Death CellularDamage->CellDeath

Caption: Proposed mechanism of action for antibacterial naphthoquinones.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound, such as a furaquinocin derivative, against Gram-positive bacteria using the broth microdilution method. This method is a standard and widely accepted technique for assessing the antimicrobial susceptibility of microorganisms.

Protocol: Broth Microdilution MIC Assay

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test compound (e.g., this compound or its analogs)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the appropriate test compound dilution to each well in a row, creating a final volume of 100 µL and the desired final concentrations.

    • Include a positive control (antibiotic) and a negative control (vehicle) in separate wells.

    • Add 50 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) PlateSetup Dispense Broth, Compound, and Inoculum into 96-well Plate PrepInoculum->PlateSetup PrepCompound Prepare Serial Dilutions of Test Compound PrepCompound->PlateSetup Incubate Incubate at 37°C for 18-24 hours PlateSetup->Incubate ReadMIC Determine MIC (Lowest Concentration with No Growth) Incubate->ReadMIC

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The available evidence suggests that this compound is not a viable candidate as an antibacterial agent against Gram-positive bacteria.[1] However, the activity of its analog, Furaquinocin L, particularly against Staphylococcus aureus, indicates that the furaquinocin scaffold may warrant further investigation through structural modifications.[3] Future research could focus on synthesizing derivatives of Furaquinocin L to enhance its antibacterial potency and broaden its spectrum of activity. Additionally, detailed mechanistic studies on active furaquinocin compounds are necessary to elucidate their specific bacterial targets and pathways of inhibition. Such studies would be invaluable for the rational design of new and effective antibacterial agents.

References

Application Notes: Experimental Protocols for Studying Furaquinocin A Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furaquinocin A is a member of the meroterpenoid class of natural products, which are hybrid compounds derived from both polyketide and terpenoid biosynthetic pathways.[1][2][3] Produced by Streptomyces species, furaquinocins have garnered interest for their significant biological activities, including potent antitumor and antibacterial properties.[1][4][5] this compound and its analogues have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and B16 melanoma cells, and antibacterial activity against Gram-positive bacteria.[2][6][7]

These application notes provide detailed protocols for investigating the cytotoxic and antibacterial bioactivities of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described are standard assays for quantifying cytotoxicity (IC₅₀) and antibacterial potency (MIC).

Section 1: Assessment of Cytotoxic Activity

The antitumor properties of this compound can be quantified by assessing its cytotoxicity against various cancer cell lines. A primary method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability. To investigate the mechanism, subsequent analyses can focus on key signaling pathways involved in cell cycle arrest and apoptosis, such as the p53 pathway, which is often activated in response to DNA damage.[8][9][10]

Quantitative Data Summary: Cytotoxicity of Furaquinocins

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for Furaquinocin derivatives against various cell lines.

CompoundCell LineCell TypeIC₅₀ Value
Furaquinocin KHepG2Hepatocellular Carcinoma12.6 µg/mL

Table 1: Summary of reported IC₅₀ values for Furaquinocin compounds. Data sourced from[6][11].

Protocol 1.1: Cell Viability (MTT) Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ value of this compound.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of twofold serial dilutions in complete medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control medium.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time can be optimized based on the cell line's doubling time.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Control Well) * 100.

    • Plot the percentage of viability against the log of this compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells 1. Seed cells in 96-well plate prepare_compound 2. Prepare serial dilutions of this compound treat_cells 3. Treat cells with compound dilutions prepare_compound->treat_cells incubate_plate 4. Incubate for 48-72 hours treat_cells->incubate_plate add_mtt 5. Add MTT reagent and incubate incubate_plate->add_mtt dissolve_formazan 6. Dissolve formazan crystals with DMSO add_mtt->dissolve_formazan read_absorbance 7. Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data 8. Calculate % viability and determine IC50 value read_absorbance->analyze_data

Workflow for the MTT Cell Viability Assay.
Protocol 1.2: Western Blot for p53 Pathway Activation

This protocol is for assessing the protein levels of p53 and its downstream target, p21, to determine if this compound induces the p53 signaling pathway.

Materials:

  • Treated cell lysates from Protocol 1.1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells in a 6-well plate with this compound at concentrations around the IC₅₀ value for 24 hours. Wash cells with cold PBS and add lysis buffer. Scrape and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (e.g., rabbit anti-p53, mouse anti-p21, diluted in blocking buffer) overnight at 4°C. Use β-actin as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to the loading control (β-actin) to determine if this compound treatment leads to an increase in p53 and p21 protein levels.

p53_Pathway Furaquinocin This compound DNA_Damage DNA Damage Furaquinocin->DNA_Damage induces ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_Damage->ATM_ATR activates p53 p53 Stabilization & Activation ATM_ATR->p53 phosphorylates p21 p21 Transcription p53->p21 GADD45 GADD45 Transcription p53->GADD45 BAX BAX Transcription p53->BAX Cell_Cycle_Arrest G1/S Cell Cycle Arrest p21->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair GADD45->DNA_Repair promotes Apoptosis Apoptosis BAX->Apoptosis promotes MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_inoculum 1. Prepare bacterial inoculum (0.5 McFarland) prep_plate 2. Perform serial dilutions of This compound in 96-well plate inoculate 3. Inoculate wells with bacterial suspension prep_plate->inoculate incubate 4. Incubate plate at 37°C for 18-24 hours inoculate->incubate read_mic 5. Visually inspect for turbidity and determine MIC incubate->read_mic

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Furaquinocin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Furaquinocin A. The content is designed to address specific experimental challenges with practical solutions, detailed protocols, and quantitative data.

Section 1: Troubleshooting Guides

Low Yield in Furanonaphthalene Core Construction via Diels-Alder Reaction

Question: My Diels-Alder reaction between a furan derivative and a dienophile to form the furanonaphthalene precursor is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Diels-Alder reaction with furan dienes are a common issue, primarily due to the aromaticity of the furan ring, which makes it a less reactive diene, and the reversibility of the reaction.[1][2][3][4] Here’s a systematic approach to troubleshoot this problem:

Troubleshooting Workflow:

start Low Yield in Diels-Alder check_reagents Verify Reagent Purity & Activity start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK dienophile_reactivity Assess Dienophile Reactivity check_conditions->dienophile_reactivity Conditions Optimized furan_reactivity Enhance Furan Reactivity dienophile_reactivity->furan_reactivity Dienophile is Reactive side_reactions Investigate Side Reactions furan_reactivity->side_reactions Furan Reactivity Addressed high_yield Improved Yield side_reactions->high_yield Side Reactions Minimized

Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.

Common Causes and Solutions:

Problem Potential Cause Recommended Solution
Low Conversion Poor Reactivity of Furan: The aromatic character of furan reduces its diene reactivity.[1][3]1. Increase Electron Density of Furan: Introduce electron-donating groups (e.g., alkyl, alkoxy) on the furan ring to enhance its HOMO energy and accelerate the reaction.[5][6] 2. Use a More Reactive Dienophile: Employ dienophiles with strong electron-withdrawing groups (e.g., maleic anhydride, N-substituted maleimides).[5][6]
Reversible Reaction: The Diels-Alder reaction with furan is often reversible, and the equilibrium may favor the starting materials at higher temperatures.[2][4]1. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to shift the equilibrium towards the product. 2. Use Lewis Acid Catalysis: Lewis acids can accelerate the forward reaction rate more than the retro-Diels-Alder reaction, allowing for lower reaction temperatures.[7][8][9][10]
Formation of Exo Isomer Thermodynamic Control: While the endo product is kinetically favored, the exo adduct is often the thermodynamically more stable product in furan Diels-Alder reactions.[2][11]1. Shorter Reaction Times: Monitor the reaction closely and stop it when the kinetically favored endo product is at its maximum concentration. 2. Lower Temperature: Running the reaction at a lower temperature can favor the formation of the kinetic endo product.
Side Reactions Lewis Acid-Mediated Polymerization: Strong Lewis acids can cause polymerization of furan or the dienophile.1. Use Milder Lewis Acids: Consider using milder or sterically hindered Lewis acids. 2. Optimize Catalyst Loading: Use the minimum effective amount of the Lewis acid catalyst.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of Furan

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the furan derivative (1.0 equiv) and the dienophile (1.1 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, toluene).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Catalyst Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) (0.1 - 1.1 equiv) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).

  • Work-up: Allow the mixture to warm to room temperature, and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Poor Stereocontrol in the Co-complex Mediated 1,2-Shift (Nicholas Reaction)

Question: I am struggling to control the stereochemistry during the Nicholas reaction for the establishment of the C(2)-C(3) stereochemical relationship. What are the key factors influencing stereoselectivity?

Answer: The Nicholas reaction provides a powerful method for generating a stable propargyl cation complexed with dicobalt octacarbonyl, which can then be attacked by a nucleophile.[12][13][14][15] The stereochemical outcome is highly dependent on the nature of the nucleophile, the substrate, and the reaction conditions.

Logical Relationship Diagram for Stereocontrol:

title Factors Influencing Stereoselectivity in Nicholas Reaction nucleophile Nucleophile (Size, Reactivity) stereoselectivity Diastereoselectivity nucleophile->stereoselectivity substrate Substrate (Steric Hindrance, Conformation) substrate->stereoselectivity lewis_acid Lewis Acid (Strength, Stoichiometry) lewis_acid->stereoselectivity solvent Solvent (Polarity, Coordinating Ability) solvent->stereoselectivity

Caption: Key factors influencing the diastereoselectivity of the Nicholas reaction.

Troubleshooting Stereoselectivity:

Problem Potential Cause Recommended Solution
Low Diastereoselectivity Non-selective Nucleophilic Attack: The nucleophile may attack the stabilized cation from either face with similar facility.1. Use a Bulky Nucleophile: A sterically demanding nucleophile will favor attack from the less hindered face of the cation. 2. Intramolecular Reaction: If possible, tether the nucleophile to the alkyne-cobalt complex to favor an intramolecular attack, which is often highly stereoselective.[16]
Equilibration of the Cation: The propargyl cation may be equilibrating, leading to a loss of stereochemical information.1. Lower the Reaction Temperature: Performing the reaction at lower temperatures can often suppress equilibration. 2. Use a More Reactive Nucleophile: A highly reactive nucleophile will trap the cation faster than it can equilibrate.
Formation of Side Products Decomposition of the Cobalt Complex: The dicobalt hexacarbonyl complex can be sensitive to air and moisture.1. Rigorous Inert Atmosphere: Ensure all steps are carried out under a strictly inert atmosphere. 2. Use Fresh Reagents: Use freshly opened or purified dicobalt octacarbonyl.
Elimination Reactions: The stabilized cation may undergo elimination instead of nucleophilic attack.1. Use a Non-basic Nucleophile: Avoid strongly basic nucleophiles that can promote elimination. 2. Optimize Lewis Acid: The choice and amount of Lewis acid can influence the propensity for elimination.

Experimental Protocol: Nicholas Reaction

  • Complexation: In a flame-dried flask under an inert atmosphere, dissolve the propargyl alcohol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane). Add dicobalt octacarbonyl (1.1 equiv) portion-wise at room temperature. Stir the reaction until the complexation is complete (monitored by TLC, typically a color change is observed).

  • Cation Formation and Nucleophilic Attack: Cool the solution to -78 °C. In a separate flask, prepare a solution of the nucleophile (1.5-2.0 equiv) in an anhydrous solvent. To the cobalt complex solution, add a Lewis acid (e.g., BF₃·OEt₂) (1.1 equiv) dropwise. After stirring for a short period, add the nucleophile solution slowly.

  • Monitoring and Quenching: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Work-up and Purification of the Complex: Warm the mixture to room temperature and perform an aqueous work-up. The resulting cobalt-complexed product is often stable enough to be purified by column chromatography on silica gel.[14]

  • Decomplexation: Dissolve the purified cobalt complex in a suitable solvent (e.g., acetone, acetonitrile). Add an oxidizing agent (e.g., ceric ammonium nitrate (CAN), I₂) portion-wise until the reaction is complete (indicated by a color change and confirmed by TLC).

  • Final Purification: Perform an aqueous work-up and purify the final product by column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I improve the E/Z selectivity of the Horner-Wadsworth-Emmons (HWE) reaction for the side chain synthesis?

A1: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions and the structure of the phosphonate ylide.

  • For (E)-selectivity: The standard HWE reaction conditions, using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as the base in a non-polar solvent like THF, generally favor the formation of the thermodynamically more stable (E)-alkene.[17][18][19]

  • For (Z)-selectivity: To obtain the (Z)-alkene, the Still-Gennari modification is highly effective. This involves using a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) and a strong, non-coordinating base (e.g., KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in a polar aprotic solvent like THF at low temperatures.[17][20]

Comparative Data for HWE Selectivity:

Phosphonate Reagent Base/Additive Solvent Temperature (°C) Typical E/Z Ratio
Triethyl phosphonoacetateNaHTHF0 to 25>95:5
Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS / 18-crown-6THF-78<5:95
Diaryl phosphonoacetate (Ando modification)NaH / NaITHF-78 to 0<1:99

Q2: I am having trouble with the late-stage deprotection of a silyl ether protecting group without affecting other sensitive functional groups. What are my options?

A2: Selective deprotection of silyl ethers is a common challenge. The choice of deprotection agent depends on the specific silyl group and the other functionalities present in the molecule.

Orthogonal Deprotection Strategy:

start Molecule with Multiple Silyl Ethers (e.g., TES, TBDPS) deprotect_tes Mild Acidic Conditions (e.g., PPTS, MeOH) start->deprotect_tes intermediate TES group removed, TBDPS group intact deprotect_tes->intermediate deprotect_tbdps Fluoride Source (e.g., TBAF, THF) intermediate->deprotect_tbdps final_product Both Hydroxyl Groups Deprotected deprotect_tbdps->final_product

Caption: An example of an orthogonal deprotection strategy for silyl ethers.

Common Silyl Ether Deprotection Methods:

Silyl Group Reagent Conditions Selectivity Notes
TMS (Trimethylsilyl) K₂CO₃, MeOHRoom TempVery labile, easily removed under mild conditions.
TES (Triethylsilyl) PPTS, MeOH/CH₂Cl₂0 °CMore stable than TMS, can be removed in the presence of TBS and TBDPS.[21][22]
TBS (tert-Butyldimethylsilyl) TBAF, THFRoom TempCommon fluoride-based deprotection. Stability is intermediate.
TBDPS (tert-Butyldiphenylsilyl) HF·Pyridine, THF0 °C to Room TempVery robust, often requires stronger conditions for removal.[21]
SEM (2-(Trimethylsilyl)ethoxymethyl) MgBr₂, Et₂ORoom TempCan be removed under conditions that do not affect many other protecting groups.

Q3: What are the best practices for purifying the cobalt-complexed intermediates from the Nicholas reaction?

A3: The cobalt-complexed intermediates of the Nicholas reaction are often colored (red or brown) and can be purified by column chromatography.[14]

  • Stationary Phase: Silica gel is commonly used. It is advisable to use a less acidic grade of silica gel or to deactivate it by pre-treating with a small amount of a non-polar solvent containing ~1% triethylamine to prevent decomposition of the complex.

  • Solvent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate or hexanes and dichloromethane, is typically used. The polarity should be kept as low as possible to prevent streaking and decomposition.

  • Handling: The complexes are generally air-sensitive, so it is recommended to perform the chromatography relatively quickly and to avoid prolonged exposure to air and light. The fractions can be collected under an inert atmosphere. Paper chromatography has also been reported for the separation of cobalt complexes.[23]

References

Technical Support Center: Optimizing Furaquinocin A Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Furaquinocin A yield from Streptomyces fermentation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is a natural polyketide-isoprenoid hybrid compound that demonstrates potent antitumor activity.[1] It is a type of meroterpenoid, a class of natural products with diverse and promising bioactivities.[2] The primary producer of this compound is the bacterial strain Streptomyces sp. KO-3988.[1][3]

Q2: What is the biosynthetic pathway for this compound?

A2: this compound biosynthesis is a complex process involving both polyketide and isoprenoid pathways.[1] A key intermediate in this pathway is 8-amino-flaviolin (8-AF), which undergoes a series of enzymatic reactions, including reductive deamination, methylation, and prenylation, to form the final this compound structure.[4][5] The biosynthetic gene cluster responsible for this compound production has been identified and is designated as the "fur" gene cluster.[1] Understanding this pathway is crucial for targeted genetic engineering strategies to improve yield.

Q3: What are the general challenges in optimizing the production of secondary metabolites like this compound from Streptomyces?

A3: Production of secondary metabolites by Streptomyces is often low in wild-type strains and occurs during the stationary phase of growth.[6][7] Key challenges include:

  • Low Titers: Wild-type strains typically produce the desired compound in very small quantities.[6][8]

  • Complex Regulation: The activation of biosynthetic gene clusters is tightly regulated and involves intricate signaling pathways that are not fully understood.[7][8]

  • Media and Culture Optimization: Identifying the optimal nutritional and environmental conditions is critical and can be resource-intensive.[9][10][11]

  • Batch-to-Batch Variability: Maintaining consistent yield across different fermentation batches can be difficult due to slight variations in conditions.[12]

  • Genetic Instability: High-producing strains can sometimes lose their productivity over successive generations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound fermentation.

Q4: Issue - Low or no this compound yield despite using a known producing strain.

A4: This is a common issue that can stem from several factors related to the culture conditions and medium composition.

  • Possible Cause 1: Suboptimal Fermentation Medium. The composition of your fermentation medium is critical. Carbon and nitrogen sources, as well as trace elements, significantly impact secondary metabolite production.[9][13]

    • Suggested Solution: Systematically optimize your medium components. Start with a rich medium like GSS (Glucose Soybean Meal Starch) and then use a "one-factor-at-a-time" (OFAT) or Response Surface Methodology (RSM) approach to identify optimal concentrations of key nutrients like glucose, soluble starch, and soybean meal.[13][14] For example, studies on other Streptomyces have shown that a glucose concentration of around 3-4% can be optimal, with higher concentrations sometimes leading to decreased yield.[13][14]

  • Possible Cause 2: Inadequate Inoculum. The age and density of the seed culture used to inoculate the production fermenter can dramatically affect the outcome.

    • Suggested Solution: Ensure your seed culture is in the late logarithmic to early stationary phase of growth. A typical protocol involves a two-stage seed culture development.[15] Optimize the seed age (e.g., 3-5 days) and inoculum volume (e.g., 5-10% v/v) to find the best conditions for your specific strain and fermenter setup.[14][16]

  • Possible Cause 3: Incorrect Physical Fermentation Parameters. pH, temperature, aeration, and agitation are critical parameters that must be tightly controlled.

    • Suggested Solution: The optimal pH for Streptomyces growth and secondary metabolite production is typically between 6.0 and 8.0.[14] An initial pH of 6.5 has been shown to be effective for similar compounds.[14] Maintain a temperature of around 28°C.[11][17] Ensure adequate aeration (e.g., 1 vvm) and agitation (e.g., 200-500 rpm in a bioreactor) to maintain a dissolved oxygen (DO) level above 20% saturation, as this compound synthesis is an aerobic process.[10][11][13]

The following flowchart provides a logical approach to troubleshooting low yield:

Troubleshooting_Low_Yield Start Low this compound Yield Check_Strain Verify Strain Integrity (Fresh stock, morphology) Start->Check_Strain Check_Inoculum Review Seed Culture (Age, density, pH) Start->Check_Inoculum Check_Media Analyze Medium (Components, pH, sterilization) Start->Check_Media Check_Params Monitor Fermentation Parameters (Temp, DO, Agitation) Start->Check_Params Genetic_Engineering Consider Genetic Manipulation (Overexpress regulators) Check_Strain->Genetic_Engineering If all else fails Optimize_Media Perform Media Optimization (OFAT, RSM) Check_Media->Optimize_Media If media is suspect Optimize_Params Optimize Physical Parameters Check_Params->Optimize_Params If parameters are off Result_Improved Yield Improved Optimize_Media->Result_Improved Optimize_Params->Result_Improved Genetic_Engineering->Result_Improved Production_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream & Analysis Spore_Stock Spore Stock (-80°C) Primary_Seed Primary Seed Culture (Flask, 48h) Spore_Stock->Primary_Seed Inoculate Secondary_Seed Secondary Seed Culture (Flask/Bioreactor, 24-30h) Primary_Seed->Secondary_Seed Inoculate Production Production Fermentation (Bioreactor, 7-12 days) Secondary_Seed->Production Inoculate (5-10%) Harvest Harvest Broth Production->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Quantification HPLC Analysis Extraction->Quantification Final_Product This compound Titer Quantification->Final_Product

References

Overcoming low yield in Furaquinocin A chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Furaquinocin A. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, particularly those related to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the total synthesis of this compound that can lead to low yields?

A1: Based on established synthetic routes, three key stages are particularly sensitive and can significantly impact the overall yield:

  • Dynamic Kinetic Asymmetric Transformation (DYKAT) of Baylis-Hillman Adducts: This initial step is crucial for establishing the correct stereochemistry of the dihydrobenzofuran core. Low yields or poor enantioselectivity are common challenges.

  • Reductive Heck Cyclization: The intramolecular cyclization to form the dihydrobenzofuran ring is a pivotal C-C bond formation. Incomplete conversion, side reactions, or catalyst deactivation can lead to diminished yields.

  • Naphthoquinone Annulation: The construction of the naphthoquinone moiety using squaric acid derivatives is a multi-step process that can be prone to low yields due to the sensitivity of the intermediates and the reaction conditions required.

Troubleshooting Guides

Issue 1: Low Yield or Enantioselectivity in the DYKAT of Baylis-Hillman Adducts

The Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful method for setting the stereocenter of the furan ring in this compound precursors. However, achieving high yield and enantioselectivity can be challenging.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The choice of the palladium catalyst and the chiral ligand is paramount. The Trost ligand, a chiral bisphosphine, has been successfully employed. Ensure the catalyst and ligand are of high purity and handled under inert conditions.

  • Solvent and Temperature: The reaction is highly sensitive to the solvent system and temperature. Dichloromethane (DCM) is a commonly used solvent. The optimal temperature should be empirically determined, but starting at room temperature and adjusting as needed is a good approach.

  • Substrate Quality: The Baylis-Hillman adduct precursor must be pure. Impurities can poison the catalyst and lead to side reactions.

Summary of Optimized Conditions for DYKAT

ParameterRecommended ConditionExpected Outcome
Catalyst [Pd₂(dba)₃]·CHCl₃High catalytic activity
Ligand (R,R)-Trost LigandHigh enantioselectivity (>95% ee)
Solvent Dichloromethane (DCM)Good solubility and reactivity
Temperature Room TemperatureOptimal balance of reaction rate and selectivity
Reaction Time 12-24 hoursComplete conversion

Experimental Protocol: DYKAT of Baylis-Hillman Adduct

  • To a solution of the Baylis-Hillman carbonate (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere is added the chiral ligand (0.015 eq).

  • The mixture is stirred for 15 minutes at room temperature.

  • The palladium catalyst (0.005 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

Logical Workflow for Troubleshooting Low Yield in DYKAT

dykat_troubleshooting start Low Yield/Enantioselectivity in DYKAT check_catalyst Check Catalyst/Ligand Purity and Handling start->check_catalyst check_catalyst->start If impure/degraded check_solvent Verify Solvent Anhydrousness check_catalyst->check_solvent If pure check_solvent->start If wet optimize_temp Optimize Reaction Temperature check_solvent->optimize_temp If anhydrous check_substrate Analyze Substrate Purity optimize_temp->check_substrate check_substrate->start If impure purification Review Purification Technique check_substrate->purification If pure purification->start If issues persist success High Yield and Enantioselectivity purification->success If optimized

Caption: Troubleshooting workflow for the DYKAT reaction.

Issue 2: Poor Conversion in the Reductive Heck Cyclization

The reductive Heck cyclization is employed to construct the dihydrobenzofuran core of this compound. Low conversion rates can be a significant bottleneck.

Troubleshooting Steps:

  • Catalyst System: A common catalyst system is Pd(OAc)₂ with a phosphine ligand such as P(o-tol)₃. The choice of base is also critical, with tertiary amines like triethylamine often used.

  • Reaction Conditions: The reaction is typically run at elevated temperatures (e.g., in refluxing acetonitrile). Ensure the reaction is maintained under a strictly inert atmosphere to prevent catalyst oxidation.

  • Additives: The addition of a formic acid source as a hydride donor is necessary for the reductive pathway. Triethylammonium formate is a common choice.

Summary of Optimized Conditions for Reductive Heck Cyclization

ParameterRecommended ConditionExpected Outcome
Catalyst Pd(OAc)₂Efficient cyclization
Ligand P(o-tol)₃Stabilizes the catalyst
Base TriethylamineNeutralizes generated acid
Hydride Source Triethylammonium formatePromotes the reductive pathway
Solvent AcetonitrileHigh boiling point for reflux
Temperature RefluxDrives the reaction to completion

Experimental Protocol: Reductive Heck Cyclization

  • A solution of the aryl iodide precursor (1.0 eq), Pd(OAc)₂ (0.1 eq), P(o-tol)₃ (0.2 eq), and triethylamine (3.0 eq) in acetonitrile (0.05 M) is prepared in a flame-dried flask under argon.

  • Triethylammonium formate (2.0 eq) is added, and the mixture is heated to reflux.

  • The reaction is monitored by TLC. Upon completion (typically 12-18 hours), the mixture is cooled to room temperature.

  • The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography.

Experimental Workflow for Reductive Heck Cyclization

heck_workflow start Start: Aryl Iodide Precursor reagents Add Pd(OAc)₂, P(o-tol)₃, Et₃N in MeCN start->reagents hydride Add HCOOH·NEt₃ reagents->hydride reflux Reflux at 82°C hydride->reflux monitoring Monitor by TLC reflux->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Product: Dihydrobenzofuran Core purification->product

Caption: Workflow for the Reductive Heck Cyclization.

Issue 3: Low Yield in Naphthoquinone Annulation

The construction of the naphthoquinone ring often involves the reaction of a lithiated species with a squaric acid derivative, followed by thermal rearrangement and oxidation. This sequence can be low-yielding if not carefully controlled.

Troubleshooting Steps:

  • Organolithium Formation: Ensure the complete formation of the organolithium reagent by using freshly titrated n-butyllithium and maintaining a low temperature (-78 °C).

  • Squaric Acid Derivative Quality: The squaric acid derivative should be pure and dry.

  • Thermal Rearrangement: The thermal rearrangement step requires careful temperature control. Overheating can lead to decomposition.

  • Oxidation: The final oxidation step to form the quinone is typically achieved with an oxidizing agent like ceric ammonium nitrate (CAN). The reaction should be quenched promptly upon completion to avoid over-oxidation.

Summary of Optimized Conditions for Naphthoquinone Annulation

StepReagent/ConditionPurpose
Lithiation n-BuLi, THF, -78 °CFormation of the nucleophile
Addition Di-tert-butyl squarateElectrophilic partner
Rearrangement Toluene, RefluxRing expansion
Oxidation Ceric Ammonium Nitrate (CAN)Formation of the naphthoquinone

Experimental Protocol: Naphthoquinone Annulation

  • To a solution of the dihydrobenzofuran precursor (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under argon is added n-butyllithium (1.1 eq) dropwise. The solution is stirred for 30 minutes.

  • A solution of di-tert-butyl squarate (1.2 eq) in THF is added dropwise, and the reaction is stirred at -78 °C for 1 hour.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried and concentrated.

  • The crude intermediate is dissolved in toluene and heated to reflux for 2 hours.

  • After cooling, the solvent is removed, and the residue is dissolved in a mixture of acetonitrile and water.

  • Ceric ammonium nitrate (2.5 eq) is added in portions, and the mixture is stirred vigorously for 30 minutes.

  • The reaction is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Signaling Pathway Analogy for Naphthoquinone Annulation

annulation_pathway Dihydrobenzofuran Dihydrobenzofuran Lithiated_Intermediate Lithiated Intermediate Dihydrobenzofuran->Lithiated_Intermediate n-BuLi Squarate_Adduct Squarate Adduct Lithiated_Intermediate->Squarate_Adduct + Squarate Rearranged_Intermediate Rearranged Hydroquinone Squarate_Adduct->Rearranged_Intermediate Heat Naphthoquinone Furaquinocin Core Rearranged_Intermediate->Naphthoquinone CAN (Oxidation)

Caption: Key transformations in the Naphthoquinone Annulation.

Technical Support Center: Furaquinocin A Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Furaquinocin A using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound, presented in a question-and-answer format.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue in reverse-phase HPLC and can be caused by several factors.[1]

  • Secondary Interactions: Acidic silanol groups on the silica-based column packing can interact with polar functional groups on this compound, causing tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the silanol groups, reducing unwanted interactions.[2]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume. Consider using a column with a larger internal diameter for preparative scale purification.[1]

  • Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.

    • Solution: Implement a column cleaning protocol. A common procedure is to wash with progressively stronger solvents. Using a guard column can also protect the analytical column from strongly retained impurities.[3]

Question: My chromatogram shows peak fronting for this compound. What could be the reason?

Answer: Peak fronting is often associated with sample overload or issues with the sample solvent.

  • Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting.

    • Solution: Decrease the amount of sample injected onto the column.[4]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.[5]

Question: Why is my this compound peak splitting into two or more peaks?

Answer: Peak splitting can be caused by a few issues, often related to the column or sample preparation.

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through at different rates, leading to a split peak.

    • Solution: This often indicates column degradation. Reversing the column and flushing with a strong solvent may sometimes resolve the issue, but column replacement is often necessary.[6]

  • Sample Solvent Effect: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause peak splitting.

    • Solution: Reduce the injection volume or dissolve the sample in a weaker solvent, ideally the mobile phase itself.[6]

  • Co-eluting Impurity: What appears to be a split peak may actually be two different, closely eluting compounds.

    • Solution: Adjust the mobile phase composition or gradient to improve resolution.

Problem: Inconsistent Retention Times

Question: The retention time for this compound is drifting to shorter or longer times with each injection. What should I check?

Answer: Drifting retention times suggest a change in the HPLC system or mobile phase over time.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase, especially after a gradient elution, can cause retention time drift.

    • Solution: Increase the column equilibration time between runs to ensure the column chemistry is stable before the next injection.[7]

  • Mobile Phase Composition Change: The composition of the mobile phase can change due to evaporation of the more volatile solvent component (e.g., acetonitrile or methanol).

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.[3]

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[7]

Question: My retention times are suddenly much shorter or longer than expected. What is the cause?

Answer: A sudden, significant shift in retention time usually points to a more abrupt change in the system.

  • Incorrect Mobile Phase: The wrong mobile phase composition will drastically alter retention.

    • Solution: Double-check that the correct mobile phases have been prepared and are being drawn from the correct solvent lines.

  • Flow Rate Change: A change in the flow rate will directly impact retention times.

    • Solution: Verify the pump is delivering the correct flow rate. Check for leaks in the system that could reduce the flow rate reaching the column.[7]

  • Column Degradation: A sudden loss of the stationary phase can lead to a rapid decrease in retention time.

    • Solution: This indicates a severe column problem, and the column will likely need to be replaced.

Problem: Baseline and Pressure Issues

Question: My baseline is noisy and/or drifting. How can I improve it?

Answer: A stable baseline is crucial for accurate quantification.

  • Air Bubbles: Air bubbles in the pump or detector can cause significant baseline noise.

    • Solution: Degas the mobile phase before use by sonication or helium sparging. Purge the pump to remove any trapped air.[7]

  • Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy or drifting baseline, especially during gradient elution.

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all aqueous mobile phases.[5]

  • Detector Lamp Issues: An aging detector lamp can cause increased noise.

    • Solution: Check the lamp energy and replace it if it is low.[7]

Question: The system backpressure is too high or is fluctuating. What should I do?

Answer: Abnormal pressure is a sign of a blockage or a leak in the system.

  • High Backpressure: This is often due to a blockage.

    • Solution: Systematically isolate the source of the blockage by removing components (starting with the column) and checking the pressure. A common culprit is a blocked column frit, which can sometimes be cleared by back-flushing. Also, check for blocked tubing or a clogged in-line filter.[8]

  • Low Backpressure: This typically indicates a leak.

    • Solution: Carefully inspect all fittings and connections for signs of leakage. A loose fitting is a common cause.[1]

  • Pressure Fluctuations: This can be caused by air in the pump.

    • Solution: Purge the pump to remove air bubbles. Ensure the mobile phase is properly degassed.[6]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for this compound purification?

A1: this compound, a meroterpenoid natural product, is moderately non-polar. Therefore, a reverse-phase (RP) C18 column is the most common and suitable choice for its purification.[8] For higher resolution, columns with smaller particle sizes (e.g., 3 or 5 µm) are recommended. For preparative work, a larger particle size and column diameter would be appropriate.

Q2: What is a good starting mobile phase for this compound purification?

A2: A common mobile phase for the separation of moderately non-polar natural products is a gradient of acetonitrile (or methanol) and water .[8] It is highly recommended to add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases to improve peak shape by suppressing the ionization of silanol groups on the column.[2]

Q3: At what wavelength should I detect this compound?

A3: this compound contains a conjugated naphthoquinone chromophore, which will have strong UV-Vis absorbance. Based on the structure, expect strong absorbance in the range of 254 nm to 370 nm .[9][10] It is advisable to run a UV-Vis spectrum of a crude extract or a partially purified sample to determine the optimal detection wavelength that maximizes the signal for this compound while minimizing interfering peaks.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The most definitive way to confirm the identity of your peak is to couple the HPLC system to a mass spectrometer (LC-MS) . By monitoring for the expected mass-to-charge ratio (m/z) of this compound (C22H26O7, molecular weight approx. 402.4 g/mol ), you can selectively identify the correct peak.[11]

Q5: I see new, unexpected peaks appearing in my chromatogram over time. What could be happening?

A5: This could be due to the degradation of this compound. The furan ring in its structure can be susceptible to degradation under strongly acidic or basic conditions.[3] If your mobile phase is acidic, prolonged exposure, especially at elevated temperatures, could lead to the formation of degradation products.

  • To minimize degradation:

    • Prepare fresh samples and standards frequently.

    • Avoid prolonged storage of the sample in the autosampler.

    • Use the mildest acidic conditions necessary to achieve good chromatography.

    • Consider using formic acid instead of the stronger TFA if degradation is suspected.

Q6: My sample is a crude extract from Streptomyces. What pre-purification steps should I consider?

A6: Crude extracts are complex and can quickly contaminate an HPLC column. It is highly recommended to perform some sample cleanup before HPLC.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove very polar and very non-polar impurities.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that can clog the column and instrument tubing.[12]

Experimental Protocols

Hypothetical HPLC Protocol for this compound Purification

This protocol is a general starting point and should be optimized for your specific instrument and sample.

ParameterRecommendation
Column Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 40% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm and 360 nm
Injection Volume 10-20 µL
Sample Preparation Dissolve extract in Methanol/Water (1:1), filter through 0.22 µm filter
Column Cleaning Protocol
StepSolventFlow RateDuration
1Water/Acetonitrile (95:5)1.0 mL/min15 min
2Acetonitrile1.0 mL/min15 min
3Isopropanol0.5 mL/min30 min
4Acetonitrile1.0 mL/min15 min
5Re-equilibrate with initial mobile phase1.0 mL/min30 min

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification Crude_Extract Crude Streptomyces Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Cleanup Filtration Filtration (0.22 µm) SPE->Filtration Remove Particulates Injector Autosampler/Injector Filtration->Injector Inject Sample Column C18 Reverse-Phase Column Injector->Column Separation Detector UV-Vis Detector Column->Detector Detection FC Fraction Collector Detector->FC Collect Fractions Analysis Purity Analysis (LC-MS) FC->Analysis Evaporation Solvent Evaporation FC->Evaporation Pure_Compound Pure this compound Evaporation->Pure_Compound

Caption: General workflow for the purification of this compound from a crude extract.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure/Baseline Issues Problem Chromatographic Problem Identified Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Splitting Peak Splitting Problem->Splitting Drift RT Drifting Problem->Drift Shift Sudden RT Shift Problem->Shift High_Pressure High Backpressure Problem->High_Pressure Noise Baseline Noise Problem->Noise Sol_Tailing Check Mobile Phase pH Reduce Sample Load Clean/Change Column Tailing->Sol_Tailing Sol_Fronting Check Sample Solvent Reduce Sample Load Fronting->Sol_Fronting Sol_Splitting Check for Column Void Adjust Sample Solvent Splitting->Sol_Splitting Sol_Drift Increase Equilibration Time Check for Solvent Evaporation Use Column Oven Drift->Sol_Drift Sol_Shift Verify Mobile Phase Check Flow Rate & Leaks Shift->Sol_Shift Sol_High_Pressure Find & Remove Blockage (Frit, Tubing, Column) High_Pressure->Sol_High_Pressure Sol_Noise Degas Mobile Phase Use HPLC-Grade Solvents Check Detector Lamp Noise->Sol_Noise

Caption: Decision tree for troubleshooting common HPLC issues.

References

Stability issues of Furaquinocin A in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Furaquinocin A in solution. The information is designed to assist researchers in designing and executing experiments, ensuring the reliability and reproducibility of their results.

Troubleshooting Guide: Stability Issues of this compound

This guide addresses common stability-related problems encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. This compound, like many organic compounds, has lower solubility in aqueous solutions compared to organic solvents like DMSO.- Vortex or sonicate the solution for several minutes. - Gently warm the solution in a 37°C water bath. - Ensure the final concentration of DMSO in the aqueous solution is as low as possible (typically <0.5%) to maintain solubility and minimize solvent effects on cells. - If precipitation persists, consider preparing a fresh, lower concentration stock solution in DMSO.
Loss of biological activity over time in prepared solutions. Degradation of this compound due to factors such as pH, light exposure, or repeated freeze-thaw cycles.- Prepare fresh working solutions from a frozen stock for each experiment.[1] - Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[2] - Protect solutions from light by using amber vials or wrapping containers in foil. - Store stock solutions at -20°C or -80°C for long-term stability. For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months.[1]
Inconsistent experimental results between batches. Variability in the actual concentration of this compound due to degradation during storage or handling.- Implement a consistent protocol for solution preparation and storage. - Qualify new batches of this compound by measuring its biological activity (e.g., IC50 determination) before use in critical experiments. - Regularly check the purity of long-term stock solutions using analytical methods like HPLC, if available.
Unexpected color change in the solution. Potential degradation of the naphthoquinone moiety, which is colored. This can be influenced by pH and light.[3][4]- Discard the solution and prepare a fresh one. - Ensure the pH of the buffer is within a stable range for furanonaphthoquinones (near neutral is often preferable, though this is compound-specific).[5][6][7] - Minimize exposure to ambient light during solution preparation and experiments.

Frequently Asked Questions (FAQs)

1. How should I prepare and store stock solutions of this compound?

  • Solvent: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For many small molecules in DMSO, storage at -20°C for up to 3 months is acceptable.[1] Protect from light.

2. How stable is this compound in aqueous culture medium?

3. What are the signs of this compound degradation?

Degradation may be indicated by:

  • A visible color change in the solution.

  • Precipitation.

  • A decrease in the expected biological activity (e.g., requiring a higher concentration to achieve the same effect).

  • The appearance of new peaks in an HPLC chromatogram.

4. Can I perform a quick stability test for my this compound solution?

While a full stability study is complex, you can perform a simple functional check. Compare the biological activity (e.g., in a cytotoxicity assay) of a freshly prepared solution with an aged solution. A significant decrease in potency suggests degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to separate this compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the degradation rate under each condition.

    • Characterize the degradation products using techniques like mass spectrometry (MS) if available.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

This protocol describes a method to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[8][9][10][11][12]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13][14][15][16][17]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound, as a furanonaphthoquinone, is proposed to induce apoptosis in cancer cells through the generation of mitochondrial reactive oxygen species (ROS). This overproduction of ROS can lead to the activation of stress-activated protein kinases (SAPKs) such as JNK and p38, and potentially modulate the PI3K/Akt survival pathway.[18][19][20][21][22][23][24][25][26] The activation of pro-apoptotic signaling cascades culminates in the activation of executioner caspases, like caspase-3, leading to the characteristic hallmarks of apoptosis.[27][28]

FuraquinocinA_Pathway cluster_extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDAC VDAC This compound->VDAC ROS ROS Generation VDAC->ROS Induces JNK_p38 JNK / p38 (MAPK Pathway) ROS->JNK_p38 Activates PI3K_Akt PI3K / Akt Pathway ROS->PI3K_Akt Inhibits (?) Caspase9 Caspase-9 JNK_p38->Caspase9 Activates PI3K_Akt->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.
Experimental Workflow: Assessing this compound Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound on cancer cells.

Cytotoxicity_Workflow start Start cell_culture 1. Culture Cancer Cells start->cell_culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Treat with this compound (Varying Concentrations) seeding->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_assay 5. Perform MTT Assay incubation->mtt_assay read_absorbance 6. Measure Absorbance (570 nm) mtt_assay->read_absorbance data_analysis 7. Analyze Data (Calculate % Viability, IC50) read_absorbance->data_analysis end End data_analysis->end

Workflow for in vitro cytotoxicity assessment.

References

Furaquinocin A Biosynthetic Pathway Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Furaquinocin A biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in cloning the this compound biosynthetic gene cluster (BGC)?

A1: The this compound BGC is large, which presents several challenges. Standard plasmid vectors may not accommodate the entire cluster, and the high GC content of Streptomyces DNA can lead to PCR amplification failures and sequencing difficulties.[1][2][3] Transformation efficiency into Streptomyces hosts can also be low for large constructs.

Q2: Why is the expression of this compound biosynthetic enzymes in E. coli often problematic?

A2: Many Streptomyces genes, including those in the this compound pathway, are difficult to express in E. coli due to high GC content and differences in codon usage. This can result in low protein yields or the formation of insoluble inclusion bodies.[4] Additionally, post-translational modifications required for enzyme activity in Streptomyces may not occur in E. coli.

Q3: What are the key enzymes in the this compound biosynthetic pathway that are common sources of experimental failure?

A3: The prenyltransferase Fur7 is a critical enzyme that is often a focus of study. Challenges can arise in expressing and purifying this enzyme in a soluble and active form.[5] Additionally, the enzymes responsible for the early steps of polyketide synthesis and subsequent cyclization reactions can be difficult to characterize.[6][7]

Q4: What are the most critical parameters for optimizing this compound production in a heterologous Streptomyces host?

A4: The production of secondary metabolites like this compound in Streptomyces is highly sensitive to fermentation conditions. Key parameters to optimize include the composition of the culture medium (carbon and nitrogen sources), initial pH, temperature, and aeration.[8][9][10][11]

Troubleshooting Guides

Gene Cloning and Heterologous Expression

Problem: Low success rate in cloning the entire this compound BGC.

dot

cluster_0 Troubleshooting BGC Cloning Start Start: Low BGC Cloning Success CheckVector Is the vector suitable for large inserts (>40 kb)? Start->CheckVector UseBAC Action: Use a BAC or cosmid vector. CheckVector->UseBAC No CheckPCR Is PCR amplification of the BGC failing? CheckVector->CheckPCR Yes UseBAC->CheckPCR OptimizePCR Action: Optimize PCR conditions (e.g., use high-fidelity polymerase, adjust annealing temp). CheckPCR->OptimizePCR Yes CheckTransformation Is transformation/conjugation into Streptomyces host failing? CheckPCR->CheckTransformation No OptimizePCR->CheckTransformation OptimizeTransformation Action: Optimize conjugation protocol (e.g., cell ratios, heat shock). CheckTransformation->OptimizeTransformation Yes Success Success: BGC cloned. CheckTransformation->Success No OptimizeTransformation->Success

Caption: Troubleshooting workflow for cloning the this compound BGC.

Detailed Methodologies:

  • Bacterial Artificial Chromosome (BAC) Cloning Protocol:

    • Prepare high-molecular-weight genomic DNA from Streptomyces sp. KO-3988.

    • Partially digest the genomic DNA with a suitable restriction enzyme (e.g., BamHI) and select for large fragments (>100 kb) using pulsed-field gel electrophoresis.[12]

    • Ligate the size-selected DNA fragments into a BAC vector (e.g., pESAC13).[12]

    • Transform the ligation mixture into a suitable E. coli host.

    • Screen the resulting BAC library for clones containing the this compound BGC using PCR with primers specific to known genes in the cluster.

Problem: Low yield or insoluble expression of this compound pathway enzymes (e.g., Fur7) in E. coli.

dot

cluster_1 Troubleshooting Protein Expression in E. coli Start Start: Low/Insoluble Protein Expression CheckCodon Is the gene codon-optimized for E. coli? Start->CheckCodon CodonOptimize Action: Synthesize a codon-optimized version of the gene. CheckCodon->CodonOptimize No CheckTemp Is expression induced at a high temperature (e.g., 37°C)? CheckCodon->CheckTemp Yes CodonOptimize->CheckTemp LowerTemp Action: Lower induction temperature (e.g., 18-25°C) and extend expression time. CheckTemp->LowerTemp Yes CheckSolubility Is the protein in inclusion bodies? CheckTemp->CheckSolubility No LowerTemp->CheckSolubility UseTags Action: Use a solubility-enhancing fusion tag (e.g., MBP, GST). CheckSolubility->UseTags Yes Success Success: Soluble Protein Obtained CheckSolubility->Success No UseTags->Success

Caption: Troubleshooting workflow for expressing this compound enzymes in E. coli.

Detailed Methodologies:

  • Protocol for Heterologous Protein Expression in E. coli:

    • Clone the codon-optimized gene for the target enzyme into an expression vector (e.g., pET-28a(+)).

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.1-1 mM) and reduce the temperature to 18-25°C.

    • Continue to culture for 12-16 hours.

    • Harvest the cells by centrifugation and lyse them by sonication.

    • Separate the soluble and insoluble fractions by centrifugation and analyze both fractions by SDS-PAGE.[13][14][15]

Fermentation and Metabolite Analysis

Problem: Low or no production of this compound in a heterologous Streptomyces host.

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cluster_2 Troubleshooting this compound Production Start Start: Low/No this compound Production CheckMedia Optimize Media Components (Carbon/Nitrogen Sources) Start->CheckMedia CheckConditions Optimize Physical Conditions (pH, Temp, Aeration) CheckMedia->CheckConditions CheckTime Optimize Fermentation Time CheckConditions->CheckTime AnalyzeMetabolites Analyze Metabolite Profile by HPLC-MS CheckTime->AnalyzeMetabolites IdentifyBottleneck Identify Potential Pathway Bottlenecks (Accumulated Intermediates) AnalyzeMetabolites->IdentifyBottleneck MetabolicEngineering Action: Metabolic Engineering (e.g., overexpress bottleneck enzyme) IdentifyBottleneck->MetabolicEngineering Intermediate Accumulation Success Success: Improved this compound Titer IdentifyBottleneck->Success No Accumulation, Titer Improved MetabolicEngineering->Success

Caption: Logical flow for optimizing this compound production.

Detailed Methodologies:

  • Protocol for Fermentation and Metabolite Extraction:

    • Inoculate a seed culture of the heterologous Streptomyces strain in a suitable medium (e.g., TSB).

    • Transfer the seed culture to the production medium. Test different carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal, yeast extract).[8][9]

    • Incubate the production culture at a range of temperatures (e.g., 25-30°C) and initial pH values (e.g., 6.0-8.0).[8][9]

    • Take samples at different time points (e.g., daily for 7-12 days).[8][9]

    • Separate the mycelium from the supernatant by centrifugation.

    • Extract the supernatant with an equal volume of ethyl acetate.[16][17]

    • Evaporate the ethyl acetate extract to dryness and resuspend in a suitable solvent (e.g., methanol) for HPLC analysis.[16][17]

  • HPLC Analysis Protocol:

    • Inject the extracted sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).[18][19]

    • Monitor the elution profile using a diode array detector and a mass spectrometer.

    • Compare the retention time and mass spectrum of the peaks with an authentic standard of this compound.

Quantitative Data on Fermentation Optimization:

Parameter OptimizedStarting YieldOptimized YieldFold IncreaseReference
Fermentation Conditions92.8 mg/L264.7 mg/L2.8[9]
Medium Components952.3 mg/L1601.9 mg/L1.68[8]
Multilevel Engineering17 mg/L113 mg/L6.65[20]
In Vitro Enzymatic Assays

Problem: No or low activity observed in the in vitro assay for the prenyltransferase Fur7.

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cluster_3 Troubleshooting Prenyltransferase Assay Start Start: Low/No Fur7 Activity CheckEnzyme Is the enzyme preparation pure and soluble? Start->CheckEnzyme RepurifyEnzyme Action: Re-purify the enzyme. Check for degradation on SDS-PAGE. CheckEnzyme->RepurifyEnzyme No CheckSubstrates Are the substrates (polyketide and GPP) stable and at the correct concentration? CheckEnzyme->CheckSubstrates Yes RepurifyEnzyme->CheckSubstrates VerifySubstrates Action: Verify substrate integrity and concentration. CheckSubstrates->VerifySubstrates No CheckAssayConditions Are assay conditions (pH, temp, cofactors) optimal? CheckSubstrates->CheckAssayConditions Yes VerifySubstrates->CheckAssayConditions OptimizeAssay Action: Vary pH, temperature, and MgCl2 concentration. CheckAssayConditions->OptimizeAssay No Success Success: Enzyme Activity Detected CheckAssayConditions->Success Yes OptimizeAssay->Success

Caption: Troubleshooting guide for the in vitro Fur7 enzymatic assay.

Detailed Methodologies:

  • In Vitro Prenyltransferase Assay Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 7.0), MgCl2 (e.g., 5 mM), the polyketide substrate (e.g., 2-methoxy-3-methyl-flaviolin), and the prenyl donor (geranyl diphosphate, GPP).[21]

    • Initiate the reaction by adding the purified Fur7 enzyme.

    • Incubate the reaction at 30°C for a defined period (e.g., overnight).[21]

    • Quench the reaction by adding an equal volume of methanol.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by HPLC-MS to detect the formation of the prenylated product.[21]

Quantitative Data for Fur7 Enzyme Kinetics:

SubstrateKm (mM)kcat (s⁻¹)Reference
2-methoxy-3-methyl-flaviolin0.054 ± 0.005(0.66 ± 0.02) x 10⁻³[5]

References

Technical Support Center: Enhancing Furaquinocin A Gene Cluster Expression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the expression of the Furaquinocin A biosynthetic gene cluster (BGC). This compound is a potent antitumor agent, a hybrid polyketide-isoprenoid natural product originally isolated from Streptomyces sp. KO-3988[1]. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming common challenges and enhancing production yields.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general strategy for expressing the this compound gene cluster?

A1: The this compound (fur) gene cluster is typically expressed heterologously. The general workflow involves identifying and cloning the ~25 kb BGC from the native producer, Streptomyces sp. KO-3988, into a suitable expression vector[1]. This vector is then introduced into a genetically tractable and high-producing chassis strain, such as Streptomyces lividans TK23 or Streptomyces albus, for subsequent fermentation and analysis[1][2].

Q2: Why is my heterologous host not producing any this compound?

A2: A complete lack of production can stem from several issues:

  • Transcriptional Silence: The promoters within the native BGC may not be recognized efficiently by the heterologous host's RNA polymerase.

  • Codon Mismatch: Although less common within Streptomyces, differences in codon usage can lead to poor translation of key enzymes.

  • Precursor Limitation: The host may not produce sufficient quantities of the necessary precursors, which include five molecules of malonyl-CoA and the isoprenoid donor geranyl pyrophosphate (GPP)[3].

  • Toxicity: High-level expression of some biosynthetic enzymes or the final product could be toxic to the host strain.

  • Genetic Instability: Large, repetitive BGCs can be prone to deletion or rearrangement in the host.

Q3: What are the key precursors for this compound biosynthesis?

A3: The biosynthesis is a hybrid pathway requiring:

  • Polyketide portion: Derived from five molecules of malonyl-CoA to form a 1,3,6,8-tetrahydroxynaphthalene (THN) scaffold[3].

  • Isoprenoid portion: Derived from the mevalonate (MV) pathway, which provides the geranyl pyrophosphate (GPP) unit that is attached to the polyketide core[1][4]. The native producer, Streptomyces sp. KO-3988, is notable for possessing two distinct MV pathway gene clusters[1].

Q4: Are there specific regulatory genes within the fur cluster I should be aware of?

A4: Yes, like many secondary metabolite BGCs, the fur cluster contains pathway-specific regulatory genes. While detailed characterization is ongoing, activating these regulators, for example by placing them under the control of a strong constitutive promoter, is a common strategy to drive expression of the entire cluster[5]. Identifying and overexpressing cluster-situated activators is a key strategy for unlocking silent BGCs[5][6].

Section 2: Troubleshooting Guide

This guide addresses the common problem of low production yield.

Problem: Low or inconsistent yield of this compound.

This is the most frequent challenge. The following workflow can help diagnose and resolve the bottleneck.

Workflow for Diagnosing Low Production

G cluster_start cluster_checks cluster_solutions_rna cluster_solutions_precursor cluster_solutions_host start Low this compound Titer check_rna 1. Analyze BGC Transcription (RT-qPCR) start->check_rna Begin Diagnosis check_precursor 2. Assess Precursor Supply (Metabolomics) start->check_precursor check_host 3. Evaluate Host Strain (Growth & Stability) start->check_host solution_promoter Low Transcription: Promoter Engineering check_rna->solution_promoter Bottleneck Identified solution_rbs High Transcription, Low Yield: RBS Optimization check_rna->solution_rbs Transcription OK, Translation Issue? solution_precursor_eng Low Precursors: Precursor Engineering check_precursor->solution_precursor_eng Bottleneck Identified solution_host_eng Poor Growth / Instability: Host Engineering check_host->solution_host_eng Bottleneck Identified G cluster_precursors Precursor Pools cluster_pathway Furaquinocin Biosynthesis cluster_product Final Product MalonylCoA 5x Malonyl-CoA THN THN Synthase (e.g., Fur1) MalonylCoA->THN GPP Geranyl-PP (GPP) Prenyl Prenyltransferase (e.g., Fur7) GPP->Prenyl Amino Aminotransferase (e.g., Fur3) THN->Amino THN Scaffold Methyl Methyltransferases (e.g., Fur4, Fur6) Amino->Methyl 8-Amino-flaviolin Methyl->Prenyl Methylated Intermediate Cyclize Cyclization Steps Prenyl->Cyclize Geranylated Intermediate FQA This compound Cyclize->FQA

References

Scalability challenges for Furaquinocin A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability challenges associated with Furaquinocin A production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging to scale up?

A1: this compound is a polyketide-isoprenoid hybrid metabolite produced by Streptomyces sp. KO-3988 with potent antitumor activity.[1] Its complex biosynthesis, involving numerous enzymatic steps and precursor pathways, presents significant challenges for large-scale production. Key difficulties include low fermentation titers, intricate regulatory networks controlling its production, and the formation of multiple structurally related analogs that complicate downstream purification.

Q2: What are the key precursor pathways involved in this compound biosynthesis?

A2: The biosynthesis of this compound is a hybrid pathway that relies on two primary precursor sources: the polyketide pathway for the naphthoquinone core and the mevalonate (MV) pathway for the isoprenoid side chain. The producing organism, Streptomyces sp. KO-3988, uniquely possesses two distinct mevalonate pathway gene clusters.[1] Understanding and optimizing the flux through these pathways is critical for enhancing this compound yield.

Q3: Is heterologous expression a viable strategy for scaling up this compound production?

A3: Heterologous expression of the this compound biosynthetic gene cluster in a more genetically tractable host, such as Streptomyces lividans, has been successfully demonstrated.[2] However, scalability challenges in heterologous systems can arise from codon usage bias, precursor supply limitations, and the need for post-translational modifications of biosynthetic enzymes.[3]

Q4: What are the major considerations for downstream purification of this compound?

A4: The purification of this compound from fermentation broth is a multi-step process that typically involves solvent extraction and chromatographic separations. A major challenge is the presence of other Furaquinocin analogs (B, C, D, etc.) with similar physicochemical properties, which can co-elute during chromatography, necessitating high-resolution techniques for separation.[4][5]

Troubleshooting Guides

Problem 1: Low or No Production of this compound in Fermentation

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Suboptimal Fermentation Medium Systematically optimize medium components. Start with a rich medium like GSS (Glucose-Soybean-Starch) and evaluate different carbon (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone).[2] A one-factor-at-a-time (OFAT) or response surface methodology (RSM) approach can be employed to identify optimal concentrations.
Inadequate Aeration and Agitation Ensure sufficient dissolved oxygen levels by optimizing agitation speed and aeration rate. Streptomyces are aerobic, and oxygen limitation can severely impact secondary metabolite production.[6]
Unfavorable pH and Temperature Monitor and control the pH and temperature of the fermentation. The optimal ranges for Streptomyces growth and secondary metabolism are typically between pH 6.5-7.5 and 28-30°C.[7]
Strain Instability or Degeneration Streptomyces strains can undergo genetic instability with repeated subculturing. To ensure consistent production, use fresh cultures from cryopreserved stocks for each fermentation run.
Complex Regulatory Control The biosynthesis of secondary metabolites in Streptomyces is tightly regulated. Overexpression of positive regulatory genes or deletion of negative regulators within the this compound gene cluster can be explored to enhance production.[8]
Problem 2: Difficulty in Purifying this compound

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Presence of Multiple Furaquinocin Analogs Employ high-resolution chromatographic techniques. A combination of normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) chromatography may be necessary. High-performance counter-current chromatography (HPCCC) has also been effective for separating complex mixtures of natural products.[9]
Low Extraction Efficiency This compound is intracellular, so efficient cell lysis is crucial before extraction. Use organic solvents like ethyl acetate or butanol for extraction from the mycelial cake. Adjusting the pH of the broth prior to extraction can also improve recovery.
Product Degradation Furaquinocins may be sensitive to light, temperature, and pH extremes. Conduct all purification steps at low temperatures and protect samples from light where possible.

Data Presentation: Fermentation Parameter Optimization

While specific yield data for this compound is not extensively published, the following tables provide a template for researchers to systematically optimize fermentation parameters and record their findings.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (at 20 g/L)Biomass (g/L)This compound Titer (mg/L)
GlucoseUser DataUser Data
Soluble StarchUser DataUser Data
GlycerolUser DataUser Data
MaltoseUser DataUser Data

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (at 10 g/L)Biomass (g/L)This compound Titer (mg/L)
Soybean MealUser DataUser Data
Yeast ExtractUser DataUser Data
PeptoneUser DataUser Data
TryptoneUser DataUser Data

Experimental Protocols

Fermentation of Streptomyces sp. KO-3988 for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a loopful of Streptomyces sp. KO-3988 spores or mycelia from a mature agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Prepare the production medium (e.g., GSS medium: 10 g/L soluble starch, 20 g/L glucose, 25 g/L soybean meal, 1 g/L beef extract, 4 g/L yeast extract, 2 g/L NaCl, 0.25 g/L K₂HPO₄, and 2 g/L CaCO₃, pH 7.2).[2]

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate in a fermenter at 28°C with controlled pH (around 7.0) and aeration for 7-10 days.

  • Monitoring:

    • Aseptically withdraw samples daily to monitor pH, biomass (dry cell weight), and this compound production by HPLC.

Extraction and Purification of this compound
  • Harvesting:

    • At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Extraction:

    • Extract the mycelial cake with ethyl acetate or a similar organic solvent.

    • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

    • Pool the fractions containing this compound (as determined by TLC or HPLC) and concentrate.

    • Perform a final purification step using reverse-phase HPLC (C18 column) with a methanol-water or acetonitrile-water gradient to obtain pure this compound.[5]

Visualizations

Furaquinocin_A_Biosynthesis PKS Polyketide Synthase THN 1,3,6,8-Tetrahydroxynaphthalene (THN) PKS->THN MV Mevalonate Pathway GPP Geranyl Pyrophosphate (GPP) MV->GPP Prenyl_THN Prenylated THN Intermediate THN->Prenyl_THN GPP GPP->Prenyl_THN Prenyl Prenyl- transferase Prenyl->Prenyl_THN Methyl_THN Methylated Prenyl-THN Prenyl_THN->Methyl_THN Methyl_1 Methyl- transferase 1 Methyl_1->Methyl_THN Hydroquinone Hydroquinone Intermediate Methyl_THN->Hydroquinone Reductive_Deamination Reductive Deamination Reductive_Deamination->Hydroquinone Methyl_Hydroquinone Methylated Hydroquinone Hydroquinone->Methyl_Hydroquinone Methyl_2 Methyl- transferase 2 Methyl_2->Methyl_Hydroquinone Fura_A This compound Methyl_Hydroquinone->Fura_A Cyclase Cyclase Cyclase->Fura_A

Caption: Simplified biosynthetic pathway of this compound.

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation 5-10% v/v Harvest Harvesting (Centrifugation/ Filtration) Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Crude Crude Extract Extraction->Crude Purification1 Normal-Phase Chromatography Crude->Purification1 Purification2 Reverse-Phase HPLC Purification1->Purification2 Pure_Product Pure This compound Purification2->Pure_Product

Caption: General experimental workflow for this compound production.

References

Technical Support Center: Refining NMR Spectroscopy for Furaquinocin Structure Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Furaquinocins.

Frequently Asked Questions (FAQs)

Q1: What is the standard set of NMR experiments required for the complete structure elucidation of a Furaquinocin?

A1: For complete structural characterization of Furaquinocins, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.[1] The recommended experiments include:

  • ¹H NMR: To identify the proton environments in the molecule.

  • ¹³C NMR: To determine the number and types of carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbon atoms (¹JCH).[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (²JCH, ³JCH), which is crucial for piecing together the molecular skeleton.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning stereochemistry.

Q2: I am seeing overlapping signals in the aromatic region of my ¹H NMR spectrum. How can I resolve these?

A2: Overlapping signals are a common challenge in the NMR analysis of complex molecules like Furaquinocins. Here are a few strategies to resolve them:

  • Use a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons and may resolve the overlap.

  • Increase the magnetic field strength: Higher field NMR spectrometers offer better spectral dispersion, which can separate overlapping peaks.

  • 2D NMR techniques: 2D experiments like COSY and HSQC spread the signals into a second dimension, significantly improving resolution.[3] An HSQC spectrum, for instance, correlates each proton signal to its attached carbon, which often have a much wider chemical shift dispersion.

  • Selective 1D experiments: Techniques like 1D-TOCSY (Total Correlation Spectroscopy) can be used to selectively excite a specific proton and identify all other protons within the same spin system, helping to trace connectivities even in crowded regions.

Q3: My sample concentration is very low. How can I obtain a good quality NMR spectrum?

A3: Low sample concentration is a common issue when working with natural products. To improve the signal-to-noise ratio (S/N):

  • Increase the number of scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Use a cryoprobe: Cryogenically cooled probes significantly enhance sensitivity, allowing for the acquisition of high-quality spectra from smaller amounts of sample.

  • Optimize acquisition parameters: Ensure that the relaxation delay (d1) is appropriately set to allow for full relaxation of the nuclei between pulses, maximizing signal intensity. For ¹H NMR, a d1 of 1-2 seconds is typically sufficient, while for ¹³C NMR, a longer delay may be needed.

  • Use a higher magnetic field spectrometer: Higher field instruments provide better sensitivity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or distorted peaks 1. Poor shimming of the magnetic field.2. Sample is not fully dissolved or contains particulate matter.3. Sample concentration is too high.4. Presence of paramagnetic impurities.1. Re-shim the spectrometer. Modern instruments have automated shimming routines that are usually effective.2. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube. Ensure complete dissolution of the sample.3. Dilute the sample.4. Treat the sample with a chelating agent or pass it through a short column of silica gel to remove paramagnetic metals.
Incorrect peak phasing (peaks dip below the baseline) Incorrect phase correction parameters (zero-order and first-order).1. Use the automatic phase correction routine in the NMR software.2. If automatic correction is insufficient, perform manual phase correction.[4] Adjust the zero-order phase (ph0) on a well-defined peak on one side of the spectrum, and then adjust the first-order phase (ph1) on a peak at the other end.[4]
Rolling or uneven baseline 1. Incorrect baseline correction.2. Very broad signals from the sample or background signals from the NMR tube.1. Apply a baseline correction algorithm (e.g., polynomial fitting or Whittaker smoother) after phasing.[5]2. For broad background signals from the NMR tube (especially in ¹¹B or ²⁹Si NMR), using a quartz NMR tube can help.[5] Processing techniques like left-shifting the FID can also mitigate this issue.[5]
Solvent peaks are obscuring signals of interest The residual non-deuterated solvent signal is very strong.1. Use a solvent suppression technique (e.g., presaturation or WET).2. Choose a different deuterated solvent where the residual peak does not overlap with your signals of interest.
Unexpected peaks in the spectrum 1. Contamination from grease, plasticizers, or previous samples.2. Residual solvent from purification (e.g., ethyl acetate, dichloromethane).1. Ensure all glassware is scrupulously clean. Avoid using grease on joints. Use high-quality NMR tubes.2. Dry the sample under high vacuum for an extended period. Co-evaporation with a solvent like dichloromethane can sometimes help remove stubborn residual solvents.

Data Presentation

Table 1: ¹H and ¹³C NMR Data for Furaquinocin K in CDCl₃ [6]

PositionδC (ppm)TypeδH (ppm)Multiplicity (J in Hz)COSYHMBC
287.72CH4.84q (6.6)163, 3a, 9b, 10, 2-Me, 3-Me
2-Me15.32CH₃1.46d (6.6)23
343.19CH2.50m2, 162, 3a, 9b, 10, 2-Me, 3-Me
3-Me11.23CH₃1.15d (7.0)32, 3a
3a129.58C----
4180.37C----
5139.94C----
5a133.22C----
6161.41C----
6-OH-OH12.89s-5a, 6, 7
7118.84CH7.23d (8.4)85a, 6, 8a, 9
8124.96CH7.64t (8.0)7, 96, 8a, 9, 10
9119.50CH7.55d (7.6)85a, 8, 8a, 10
9a152.01C----
9b115.06C----
10182.26C----
11123.64C----
12148.24C----
13111.95CH6.83s-11, 12, 14, 15
1426.69CH₂3.42m1511, 12, 13, 15
1522.42CH₂1.84m14, 1611, 13, 14, 16, 17
1631.84CH1.68m2, 3, 15, 1715, 17
1720.31CH₃1.01d (6.8)1615

Table 2: ¹H and ¹³C NMR Data for Furaquinocin L in CDCl₃ [6]

PositionδC (ppm)TypeδH (ppm)Multiplicity (J in Hz)COSYHMBC
291.40CH5.24q (6.6)163, 3a, 9b, 10, 2-Me, 3-Me
2-Me15.30CH₃1.52d (6.6)23
343.40CH2.55m2, 162, 3a, 9b, 10, 2-Me, 3-Me
3-Me11.30CH₃1.18d (7.0)32, 3a
3a129.60C----
4179.20C----
5139.94C----
5a132.20C----
6161.41C----
6-OH-OH12.89s-5a, 6, 7
7118.84CH7.23d (8.4)85a, 6, 8a, 9
8124.96CH7.64t (8.0)7, 96, 8a, 9, 10
9119.50CH7.55d (7.6)85a, 8, 8a, 10
9a152.01C----
9b115.06C----
10182.26C----
11123.64C----
12148.24C----
13101.40C----
1426.69CH₂3.42m1511, 12, 13, 15
1522.42CH₂1.84m14, 1611, 13, 14, 16, 17
1631.84CH1.68m2, 3, 15, 1715, 17
1720.31CH₃1.01d (6.8)1615

Experimental Protocols

Sample Preparation
  • Weigh Sample: Accurately weigh 5-20 mg of the purified Furaquinocin for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[7]

  • Choose Solvent: Select a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[7]

  • Dissolve Sample: Add approximately 0.6 mL of the deuterated solvent to the sample in a clean vial.[7] Gently vortex or sonicate to ensure complete dissolution.[7]

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[7]

  • Cap and Clean: Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[7]

Setting up a 2D COSY Experiment
  • Acquire a ¹H NMR Spectrum: First, acquire a standard 1D ¹H NMR spectrum of the sample. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Note the spectral width (SW) and the transmitter frequency offset (O1p).

  • Create a New Experiment: In the spectrometer software, create a new experiment for the COSY acquisition.

  • Load COSY Parameters: Load a standard gradient-selected COSY (gCOSY) parameter set.

  • Set Spectral Width: Set the spectral width (SW) in both the F1 and F2 dimensions to be the same as that of the 1D ¹H spectrum.

  • Set Transmitter Frequency: Set the transmitter frequency offset (O1p) to be the center of the ¹H spectrum.

  • Set Acquisition Parameters:

    • Number of Scans (NS): Set NS to a multiple of 2 or 4 (e.g., 2, 4, 8). For concentrated samples, 2 scans may be sufficient.

    • Number of Increments (TD in F1): A value of 256 or 512 is a good starting point for good resolution in the indirect dimension.

    • Relaxation Delay (d1): A d1 of 1-2 seconds is typically adequate.

  • Start Acquisition: Begin the experiment. The acquisition time will depend on the chosen parameters.

  • Processing: After acquisition, perform a Fourier transform in both dimensions (xfb), followed by phase and baseline correction.

Setting up a 2D HSQC Experiment
  • Acquire ¹H and ¹³C Spectra: Acquire and reference both 1D ¹H and ¹³C spectra. Note the spectral widths and transmitter frequency offsets for both nuclei.

  • Create a New Experiment: Create a new experiment for the HSQC acquisition.

  • Load HSQC Parameters: Load a standard gradient-selected, sensitivity-enhanced HSQC parameter set.

  • Set Spectral Widths:

    • F2 (¹H): Set the SW and O1p to match the ¹H spectrum.

    • F1 (¹³C): Set the SW and O1p to cover the expected range of carbon chemical shifts for your Furaquinocin.

  • Set Acquisition Parameters:

    • Number of Scans (NS): NS should be a multiple of 4 or 8. HSQC is a sensitive experiment, so 2-4 scans may be enough for a moderately concentrated sample.

    • Number of Increments (TD in F1): Start with 128 or 256.

    • Relaxation Delay (d1): 1-1.5 seconds is a typical value.

  • Start Acquisition.

  • Processing: Perform Fourier transformation, phase correction, and baseline correction.

Setting up a 2D HMBC Experiment
  • Follow steps 1-3 for HSQC setup.

  • Load HMBC Parameters: Load a standard gradient-selected HMBC parameter set.

  • Set Spectral Widths: Set the spectral widths for ¹H (F2) and ¹³C (F1) as you did for the HSQC experiment.

  • Set Acquisition Parameters:

    • Number of Scans (NS): HMBC is less sensitive than HSQC, so a higher number of scans (e.g., 8, 16, or more) is often required.

    • Number of Increments (TD in F1): 256 or 512 is a good starting point.

    • Relaxation Delay (d1): 1.5-2 seconds is recommended.

  • Set Long-Range Coupling Constant: The HMBC experiment is optimized for a specific long-range coupling constant (J). A typical value is 8 Hz, but this can be adjusted.

  • Start Acquisition.

  • Processing: Perform Fourier transformation, phase correction, and baseline correction.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer proton ¹H NMR transfer->proton carbon ¹³C NMR & DEPT proton->carbon cosy COSY carbon->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc noesy NOESY/ROESY hmbc->noesy elucidate Final Structure Confirmation noesy->elucidate

Caption: A typical experimental workflow for Furaquinocin structure elucidation using NMR spectroscopy.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Solutions start Poor Quality Spectrum (Broad Peaks, Low S/N) check_sample Check Sample (Solubility, Concentration) start->check_sample check_shims Check Shimming start->check_shims resample Re-prepare Sample (Filter, Dilute) check_sample->resample Problem Found increase_scans Increase Number of Scans check_sample->increase_scans Sample OK, Low S/N reshim Re-shim Spectrometer check_shims->reshim Problem Found end High-Quality Spectrum resample->end reshim->end use_cryoprobe Use Cryoprobe increase_scans->use_cryoprobe Still Low S/N increase_scans->end S/N Improved use_cryoprobe->end

Caption: A logical troubleshooting workflow for common issues encountered in NMR spectroscopy.

References

Technical Support: Improving Furaquinocin A Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Furaquinocin A. Here you will find practical guidance to overcome one of the most common challenges with this compound: its low aqueous solubility.

This compound is a polyketide-isoprenoid hybrid compound with potent antitumor and cytotoxic activities.[1][2] However, its hydrophobic nature (estimated XLogP3 of 2.5) complicates its use in aqueous-based bioassays, often leading to precipitation and inaccurate results.[3] This guide provides structured solutions to enhance its solubility for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for bioassays?

This compound is a meroterpenoid natural product produced by Streptomyces species.[2][4] Like many complex natural products, its structure contains large hydrophobic regions, making it poorly soluble in water. Since most bioassays (e.g., cell culture experiments) are conducted in aqueous media, delivering this compound to its biological target at an effective concentration without it precipitating out of solution is a significant hurdle.

Q2: What is the recommended first-line solvent for creating a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent. This compound is generally soluble in DMSO, allowing for the creation of a concentrated stock solution (e.g., 10-20 mM). This stock can then be diluted into your aqueous assay medium. Acetone and ethanol are also viable options.[5][6]

Q3: My compound precipitates when I add the DMSO stock to my aqueous buffer or cell culture medium. What can I do?

This is a common issue known as "fall-out." It occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution, even if the percentage of the organic co-solvent (like DMSO) is low.

Troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final assay medium. Try working with a lower concentration.

  • Increase the Co-solvent Percentage: Gradually increase the final percentage of DMSO. However, be mindful of solvent toxicity (see Q4).

  • Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium. This can sometimes help keep the compound in solution.

  • Vortex During Dilution: Add the stock solution to the aqueous medium while vortexing to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.

  • Consider Alternative Solvents: If DMSO is problematic, acetone may be a suitable alternative as it can sometimes be less toxic to cells at effective concentrations.[5][6]

Q4: What is the maximum concentration of DMSO I can use in my bioassay without causing cellular toxicity?

The tolerance to DMSO is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxic effects.[5] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%. It is critical to perform a solvent tolerance control experiment to determine the maximum acceptable concentration for your specific cell line and assay.

Troubleshooting Guide

Problem: Compound Precipitation in Assay Medium

If you observe turbidity, crystals, or a film after diluting your this compound stock into the assay medium, consult the following table and workflow.

Potential Cause Recommended Solution
Supersaturation The final concentration of this compound is too high for the aqueous medium. Reduce the final concentration or explore advanced solubilization techniques.
Poor Mixing Technique Adding the stock solution too quickly creates localized high concentrations, causing precipitation. Add the stock dropwise to the medium while vortexing.
Incompatible Buffer Components in the buffer (e.g., high salt concentrations, certain proteins) may reduce solubility. Test solubility in a simpler buffer (e.g., PBS) first.
Low Co-solvent Level The percentage of the organic solvent (e.g., DMSO) in the final solution is insufficient to maintain solubility. Increase the co-solvent percentage, but validate against cell toxicity.

Experimental Workflow for Troubleshooting Precipitation

G A Start: this compound Precipitation Observed B Is the final concentration absolutely necessary? A->B C Reduce final concentration and re-test. B->C No D Is the final DMSO concentration < 0.5%? B->D Yes H Problem Solved: Proceed with experiment. C->H E Increase DMSO concentration (e.g., from 0.1% to 0.25%). D->E Yes I Explore advanced methods: - Cyclodextrins - Formulation changes D->I No F Run a solvent tolerance assay. E->F G Is the new DMSO concentration tolerated? F->G G->H Yes J Try alternative solvent (e.g., Acetone) and repeat tolerance test. G->J No J->I

A decision workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Solvent Tolerance Assay

This protocol determines the maximum non-toxic concentration of your solvent (e.g., DMSO) on your specific cell line.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at the same density you would use for your main bioassay. Allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a series of dilutions of your solvent (e.g., DMSO) in your complete cell culture medium. Typical final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (v/v).

  • Vehicle Control: Include a "vehicle control" for each concentration. This is the medium containing the respective percentage of solvent. Also, include a "no-treatment" control (medium only).

  • Incubation: Remove the old medium from the cells and add the medium containing the different solvent concentrations. Incubate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or PrestoBlue™ assay.

  • Analysis: Plot cell viability (%) against solvent concentration. The highest concentration that does not cause a significant drop in viability (e.g., maintains >95% viability) is your maximum tolerable concentration.

Parameter Typical Value
Recommended Max DMSO < 0.5% [5]
Recommended Max Acetone < 1.0% [5]
Recommended Max Ethanol < 0.5% [5]
Note: These are general guidelines. Always validate with your specific cell line.

Advanced Solubilization Strategies

If standard co-solvents are insufficient, consider using formulation strategies.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Formulation with Biobased Solvents: Emerging research shows that certain biobased solvents like γ-valerolactone (GVL) can act as hydrotropes to significantly increase the solubility of hydrophobic compounds in water.[7]

  • Self-Assembling Peptides and Amino Acids: Combinations of certain peptides and amino acids can form structures that help solubilize hydrophobic drugs for in vitro and in vivo delivery.[8]

This compound: Mechanism of Action Overview

This compound is a meroterpenoid derived from a polyketide pathway.[2][9] While its exact cytotoxic mechanism in eukaryotic cells is complex, it is known to be a potent antitumor agent.[2] Its biosynthesis involves a series of unique enzymatic steps, including prenylation and cyclization, to form the final active compound.[9][10] Understanding the biosynthetic pathway can provide insights into creating more soluble analogs.

G PKS Polyketide Synthase (PKS) Pathway THN 1,3,6,8-Tetrahydroxynaphthalene (THN) PKS->THN Flaviolin 8-Amino-flaviolin (Common Intermediate) THN->Flaviolin Hydroquinone Hydroquinone Intermediate Flaviolin->Hydroquinone Reductive Deamination Prenyl Prenylation (Geranyl Diphosphate) Hydroquinone->Prenyl Cyclize Intramolecular Cyclization Prenyl->Cyclize FQA This compound Cyclize->FQA

Simplified biosynthetic pathway of this compound.

References

Optimizing reaction conditions for the synthesis of Furaquinocin analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Furaquinocin analogs. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing these potent bioactive molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches for the total synthesis of Furaquinocin analogs?

A1: Two primary strategies have been successfully employed for the total synthesis of Furaquinocin analogs. The first, a convergent approach, involves the synthesis of a complex furanonaphthalene core and a separate, stereochemically defined side chain, which are later coupled. A key example of this is the Suzuki synthesis, which utilizes a Co-complex mediated 1,2-shift to establish key stereocenters in the side chain. The second is a more modular approach that builds the molecule in a stepwise fashion, often employing modern catalytic methods. This can involve reactions such as a Pd-catalyzed dynamic kinetic asymmetric transformation to set the stereochemistry of the dihydrobenzofuran core, followed by a reductive Heck cyclization and subsequent elaboration of the side chain using methods like the Horner-Wadsworth-Emmons reaction.

Q2: I am having trouble with the stereoselectivity of the side chain installation. What are the critical factors to consider?

A2: Achieving high stereoselectivity in the side chain installation is a common challenge. For methods involving nucleophilic addition to an aldehyde, such as a Grignard or organolithium addition, the choice of chelating agents and the temperature are critical. For instance, the use of a chelating Lewis acid can help to lock the conformation of the aldehyde, leading to a more predictable facial selectivity. In the Suzuki synthesis, a stereoselective methylene transfer reaction to an aldehyde is used to establish three contiguous stereogenic centers. The choice of the methylene transfer reagent and reaction conditions, including solvent and temperature, are paramount for high diastereoselectivity. It is also crucial to ensure the stereochemical purity of the precursor aldehyde.

Q3: My Horner-Wadsworth-Emmons reaction to build the side chain is giving a poor E/Z selectivity. How can I improve this?

A3: The Horner-Wadsworth-Emmons reaction is a powerful tool for alkene synthesis, but achieving high E/Z selectivity can be challenging. To favor the formation of the (E)-alkene, which is typically desired for Furaquinocin analogs, consider the following:

  • Base and Solvent: Using non-coordinating bases like NaH or KHMDS in an aprotic solvent such as THF at low temperatures often favors the E-isomer.

  • Phosphonate Reagent: The structure of the phosphonate ester can influence selectivity. Bulky ester groups on the phosphonate can increase the steric hindrance in the transition state leading to the Z-isomer, thus favoring the E-isomer.

  • Aldehyde Structure: The steric bulk of the aldehyde can also play a role. Less hindered aldehydes tend to give higher E-selectivity.

  • Still-Gennari Modification: If the Z-isomer is desired, the Still-Gennari modification using bis(trifluoroethyl)phosphonates and a strong base like KHMDS in the presence of 18-crown-6 is highly effective.

Troubleshooting Guides

Synthesis of the Furanonaphthalene Core

This section focuses on challenges associated with the construction of the core heterocyclic structure of Furaquinocin analogs.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the Diels-Alder reaction to form the naphthalene precursor. 1. Poor reactivity of the diene or dienophile.2. Reversibility of the reaction at high temperatures.3. Unfavorable electronic matching between the diene and dienophile.1. Use a more activated dienophile (e.g., with stronger electron-withdrawing groups).2. Employ a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) to accelerate the reaction and allow for lower reaction temperatures.3. Optimize the solvent. Non-polar solvents are generally preferred.4. Consider using high pressure to promote the reaction.
Formation of regioisomeric byproducts in the Diels-Alder reaction. The diene and/or dienophile are unsymmetrically substituted, leading to multiple possible cycloaddition pathways.1. Modify the substituents on the diene or dienophile to enhance the electronic bias for the desired regioisomer.2. Employ a directing group on one of the reactants to sterically or electronically favor one orientation.3. Carefully analyze the frontier molecular orbitals (HOMO/LUMO) of the reactants to predict the favored regioisomer and adjust the synthetic strategy accordingly.
Difficulty in the aromatization step to form the naphthalene ring. 1. Incomplete oxidation of the dihydroaromatic intermediate.2. Harsh oxidation conditions leading to degradation of the product.1. Screen different oxidizing agents. Common choices include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), manganese dioxide (MnO₂), or air/oxygen with a catalyst.2. Optimize the reaction temperature and time. Over-running the reaction can lead to side products.3. Ensure the starting material is pure, as impurities can interfere with the oxidation.
Poor yield in the furan ring formation. 1. Inefficient cyclization precursor.2. Unsuitable cyclization conditions (e.g., base, temperature).1. Ensure the precursor for the intramolecular cyclization is correctly functionalized (e.g., a phenol and a leaving group in the correct proximity).2. Screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, acetone) for the intramolecular Williamson ether synthesis.3. For acid-catalyzed cyclizations (e.g., from an alkyne precursor), screen different acids and optimize the temperature.

This protocol is a generalized representation based on common synthetic strategies.

  • Diels-Alder Cycloaddition: A solution of a substituted furan (diene) and a suitable dienophile (e.g., a quinone) in toluene is heated under reflux for 12-24 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Aromatization: The cycloadduct is dissolved in a suitable solvent like dioxane, and DDQ (1.1 equivalents) is added. The mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered, the solvent is evaporated, and the residue is purified by chromatography to yield the naphthalene derivative.

  • Furan Ring Annulation: The phenolic naphthalene derivative is dissolved in anhydrous DMF, and potassium carbonate (2.0 equivalents) is added. A suitable alkyl halide with a leaving group (e.g., propargyl bromide) is added, and the mixture is stirred at 60 °C for 8 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography. Subsequent cyclization of the alkyne can be achieved under various conditions (e.g., with a gold catalyst) to form the furan ring.

Stereoselective Side Chain Synthesis and Coupling

This section addresses common issues in the synthesis of the chiral side chain and its attachment to the core.

Problem Potential Cause(s) Suggested Solution(s)
Low diastereoselectivity in the Co-complex mediated 1,2-shift (Nicholas Reaction). 1. Suboptimal reaction temperature.2. Inappropriate Lewis acid promoter.1. Carefully control the reaction temperature, as this can significantly impact selectivity. Reactions are typically run at low temperatures (e.g., -78 °C).2. Screen different Lewis acids (e.g., BF₃·OEt₂, TiCl₄) and their stoichiometry. The choice of Lewis acid can have a profound effect on the stereochemical outcome.
Epimerization at the α-carbon to the carbonyl group during side chain elaboration. The α-proton is acidic and can be removed by base, leading to loss of stereochemical integrity.1. Use non-basic or weakly basic conditions whenever possible.2. When a base is necessary, use a non-nucleophilic, sterically hindered base at low temperatures (e.g., LDA at -78 °C).3. Protect the carbonyl group as a ketal or acetal before performing reactions that could cause epimerization.
Low yield in the coupling of the side chain to the furanonaphthalene core. 1. Poor reactivity of the coupling partners.2. Steric hindrance at the coupling site.1. If using a Grignard or organolithium reagent for the side chain, ensure it is freshly prepared and titrated for accurate stoichiometry.2. For cross-coupling reactions (e.g., Suzuki, Stille), screen different palladium catalysts, ligands, and bases to find the optimal combination.3. If steric hindrance is an issue, consider a less hindered coupling partner or a different coupling strategy.

This protocol is a generalized representation.

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (argon or nitrogen), magnesium turnings are stirred with a crystal of iodine until the color disappears. A solution of the side-chain alkyl or vinyl halide in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.

  • Addition to Aldehyde: The solution of the Grignard reagent is cooled to -78 °C. A solution of the furanonaphthalene aldehyde in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Horner-Wadsworth-Emmons Olefination
EntryPhosphonateBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)E:Z Ratio
1Triethyl phosphonoacetateNaH (1.1)THF0 to rt48510:1
2Triethyl phosphonoacetateKHMDS (1.1)Toluene-78292>20:1
3Still-Gennari PhosphonateKHMDS (1.1) / 18-crown-6THF-782881:15
4Triethyl phosphonoacetateDBU (1.5)CH₂Cl₂rt12755:1

Note: Data presented here are representative and may vary based on the specific substrates used.

Visualizations

experimental_workflow cluster_core Furanonaphthalene Core Synthesis cluster_sidechain Side Chain Synthesis & Coupling Furan Furan Diels_Alder Diels-Alder Reaction Furan->Diels_Alder Dienophile Dienophile Dienophile->Diels_Alder Cycloadduct Cycloadduct Diels_Alder->Cycloadduct Aromatization Aromatization Cycloadduct->Aromatization Naphthalene_Intermediate Naphthalene_Intermediate Aromatization->Naphthalene_Intermediate Furan_Annulation Furan Ring Annulation Naphthalene_Intermediate->Furan_Annulation Core_Aldehyde Furanonaphthalene Aldehyde Furan_Annulation->Core_Aldehyde Coupling Coupling Core_Aldehyde->Coupling Side_Chain_Precursor Side Chain Precursor Stereoselective_Synthesis Stereoselective Synthesis Side_Chain_Precursor->Stereoselective_Synthesis Chiral_Side_Chain Chiral Side Chain (e.g., Grignard) Stereoselective_Synthesis->Chiral_Side_Chain Chiral_Side_Chain->Coupling Furaquinocin_Analog Furaquinocin Analog Coupling->Furaquinocin_Analog troubleshooting_logic Start Low Yield or Poor Selectivity Check_Purity Check Starting Material Purity Start->Check_Purity Initial Check Check_Purity->Start If Impure, Purify & Retry Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp If Pure Screen_Reagents Screen Reagents (Catalyst, Base, etc.) Optimize_Temp->Screen_Reagents If No Improvement Success Improved Result Optimize_Temp->Success If Improved Screen_Solvents Screen Solvents Screen_Reagents->Screen_Solvents If No Improvement Screen_Reagents->Success If Improved Change_Strategy Consider Alternative Synthetic Strategy Screen_Solvents->Change_Strategy If No Improvement Screen_Solvents->Success If Improved

Validation & Comparative

Furaquinocin A vs. Furaquinocin B: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

Direct head-to-head comparisons of Furaquinocin A and Furaquinocin B are not publicly documented. However, studies on other members of the furaquinocin family, such as Furaquinocin K and L, provide a valuable, albeit indirect, comparative perspective on the cytotoxic potential within this compound class. The following table summarizes the reported cytotoxic activities of Furaquinocin K and L against the human hepatocellular carcinoma cell line, HepG2.

CompoundCell LineIC50 Value (µg/mL)Reference
Furaquinocin K HepG212.6[1]
Furaquinocin L HepG2> 37 (No cytotoxicity observed at the maximum concentration tested)[1]

This data highlights the structural nuances within the furaquinocin family that can lead to significant differences in cytotoxic activity, with Furaquinocin K demonstrating moderate cytotoxicity while Furaquinocin L was found to be non-cytotoxic against the same cell line under the tested conditions[1].

Experimental Protocols

A standard method for determining the cytotoxic effects of compounds like furaquinocins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay for Cytotoxicity Screening

1. Cell Seeding:

  • Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.
  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of this compound and Furaquinocin B (or other test compounds) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • A series of dilutions of the compounds are prepared in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.
  • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds. A control group receiving medium with DMSO only is also included.
  • The plate is incubated for a further 24 to 72 hours under the same conditions.

3. MTT Addition and Incubation:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
  • The plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.
  • The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

5. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells.
  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.

Visualizing the Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Furaquinocins cell_seeding->treatment compound_prep Prepare Furaquinocin Dilutions compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of a typical MTT-based cytotoxicity assay.

Proposed Signaling Pathway for Furaquinocin-Induced Cytotoxicity

The cytotoxic mechanism of furaquinocins, like other naphthoquinones, is believed to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS). This increase in intracellular ROS can trigger a cascade of signaling events, ultimately leading to programmed cell death, or apoptosis.

Key signaling pathways implicated in naphthoquinone-induced apoptosis include the mitogen-activated protein kinase (MAPK) and STAT3 pathways. The overproduction of ROS can lead to the activation of stress-activated protein kinases such as JNK and p38 MAPK, while potentially inhibiting the pro-survival ERK pathway. This signaling imbalance, coupled with the potential modulation of STAT3 activity, can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.

Furaquinocin_Signaling_Pathway Furaquinocin Furaquinocin ROS Reactive Oxygen Species (ROS) Generation Furaquinocin->ROS Induces MAPK MAPK Pathway ROS->MAPK Activates/Inhibits STAT3 STAT3 Pathway ROS->STAT3 Modulates Mitochondria Mitochondrial Dysfunction (Cytochrome c release) MAPK->Mitochondria STAT3->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Proposed ROS-mediated apoptotic signaling pathway for furaquinocins.

References

A Comparative Analysis of the Biological Activities of Furaquinocin Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various Furaquinocin congeners, a family of microbial metabolites with promising anticancer and antibacterial properties. The information presented is based on available experimental data to facilitate objective comparisons and inform future research and development efforts.

Introduction to Furaquinocins

Furaquinocins are a class of polyketide-isoprenoid hybrid compounds produced by Streptomyces species.[1] They are characterized by a furanonaphthoquinone core structure. Different congeners, designated as Furaquinocin A, B, C, D, E, F, G, H, K, and L, have been isolated and studied for their biological effects.[1][2] This guide focuses on their comparative anticancer and antibacterial activities.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the cytotoxic and antibacterial activities of Furaquinocin congeners. It is important to note that direct comparisons may be limited due to variations in experimental conditions across different studies.

Table 1: Anticancer Activity (IC50 values)

CongenerCell LineIC50 (µg/mL)Citation
Furaquinocin KHepG2 (Hepatocellular carcinoma)12.6[3]
Furaquinocin LHepG2 (Hepatocellular carcinoma)No cytotoxicity up to 37 µg/mL[3]
Furaquinocins C, D, E, F, G, HHeLa S3 (Cervical carcinoma), B16 melanomaCytocidal activity reported, specific IC50 values not available in the reviewed literature.[1]

Table 2: Antibacterial Activity (MIC values)

CongenerBacterial StrainMIC (µg/mL)Citation
Furaquinocin LBacillus subtilis64[3]
Furaquinocin LStaphylococcus aureus (Newman strain)2[3]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For specific details, it is recommended to consult the original research articles.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG2, HeLa S3, B16 melanoma) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Furaquinocin congeners and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., B. subtilis, S. aureus) is prepared.

  • Serial Dilution: The Furaquinocin congeners are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 18-24 hours at 37°C).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of action for all Furaquinocin congeners are not fully elucidated. However, based on their quinone core structure and observed biological activities, a general mechanism can be proposed.

Anticancer Mechanism

The cytotoxic effects of many quinone-containing compounds are attributed to their ability to induce oxidative stress and apoptosis.

anticancer_mechanism Furaquinocin Furaquinocin Cell Cancer Cell Furaquinocin->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis antibacterial_mechanism Furaquinocin_L Furaquinocin L Bacterial_Cell Bacterial Cell Furaquinocin_L->Bacterial_Cell Cell_Wall Cell Wall/ Membrane Disruption Bacterial_Cell->Cell_Wall Nucleic_Acid_Synth Inhibition of Nucleic Acid Synthesis Bacterial_Cell->Nucleic_Acid_Synth Protein_Synth Inhibition of Protein Synthesis Bacterial_Cell->Protein_Synth Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Nucleic_Acid_Synth->Bacterial_Death Protein_Synth->Bacterial_Death experimental_workflow Start Start: Isolate Furaquinocin Congeners Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Antibacterial_Screening Antibacterial Screening (e.g., MIC Determination) Start->Antibacterial_Screening Determine_IC50 Determine IC50 values (Anticancer Activity) Cytotoxicity_Screening->Determine_IC50 Determine_MIC Determine MIC values (Antibacterial Activity) Antibacterial_Screening->Determine_MIC Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assays, DNA Interaction) Determine_IC50->Mechanism_Study Determine_MIC->Mechanism_Study End End: Lead Compound Identification Mechanism_Study->End

References

A Comparative Guide to Furaquinocin A and Other Naphthoquinone-Based Meroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Furaquinocin A with other notable naphthoquinone-based meroterpenoids, focusing on their biological performance supported by experimental data. This class of natural products, primarily isolated from Streptomyces species, has garnered significant interest due to their diverse and potent biological activities, including anticancer and antibacterial properties.

Executive Summary

Naphthoquinone-based meroterpenoids are hybrid natural products characterized by a naphthoquinone core linked to a terpenoid moiety. This structural amalgamation gives rise to a wide array of biological activities. This compound, a prominent member of this family, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide will delve into a comparative analysis of this compound's performance against other related compounds, presenting quantitative data on their bioactivities, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways.

Data Presentation: Comparative Biological Activity

The following tables summarize the cytotoxic and antibacterial activities of this compound and other selected naphthoquinone-based meroterpenoids. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Cytotoxicity of this compound and Other Naphthoquinone-Based Meroterpenoids against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
This compound HeLa S33.1-[1]
Furaquinocin B HeLa S31.6-[1]
Furaquinocin C HeLa S3--[2]
B16 Melanoma--[2]
Furaquinocin K HepG212.6-[3]
Flaviogeranin C2 A549-5-9[4]
HeLa-5-9[4]
5,8-O-dimethyl-11-deoxyalkannin MG-63-2.69[5]
SNU387-6.08[5]
Naphthoquinone Derivative 9 A549-5.8[6]
Naphthoquinone Derivative 11 HepG2-0.15[7]
HuCCA-1-0.25[7]
A549-1.55[7]
MOLT-3-0.35[7]

Table 2: Antibacterial Activity of this compound and Other Naphthoquinone-Based Meroterpenoids

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Gram-positive bacteria>1000[1]
Gram-negative bacteria>1000[1]
Furaquinocin L Bacillus subtilis DSM 1064[3]
Staphylococcus aureus Newman2[3]
Spironaphthomeroterpenoid (1) Staphylococcus aureus3.13[8]
Flaviogeranin Derivative (3) Staphylococcus aureus5-9[4]
Mycobacterium smegmatis5-9[4]
Naphthoquinone Derivative 5q Staphylococcus aureus30[9]
Naphthoquinone Derivative 5a Escherichia coli31.25[2]
Naphthoquinone Derivative 5f Escherichia coli31.25[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (this compound and other meroterpenoids)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Antibacterial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[13][14][15][16]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound. Serially dilute the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.[17][18]

Mandatory Visualization

Proposed Mechanism of Action: this compound-Induced Apoptosis

While the precise signaling pathway of this compound-induced cytotoxicity is still under investigation, many naphthoquinones are known to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key apoptotic proteins. The following diagram illustrates a plausible intrinsic apoptosis pathway that may be activated by this compound.[19][20][21][22]

G cluster_cell Cancer Cell Furaquinocin_A This compound ROS ↑ Reactive Oxygen Species (ROS) Furaquinocin_A->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Causes Mitochondrial Stress Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Promotes Bcl2->Cytochrome_c Inhibits Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow: Cytotoxicity and Antibacterial Screening

The following diagram outlines the general workflow for screening the cytotoxic and antibacterial activities of novel naphthoquinone-based meroterpenoids.

G cluster_workflow Screening Workflow Start Start: Isolate/Synthesize Meroterpenoid Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Antibacterial Antibacterial Screening (MIC Determination) Start->Antibacterial Active_Cytotoxic Active Compounds (Low IC50) Cytotoxicity->Active_Cytotoxic Active_Antibacterial Active Compounds (Low MIC) Antibacterial->Active_Antibacterial Further_Studies_Cyto Further Mechanistic Studies (e.g., Apoptosis) Active_Cytotoxic->Further_Studies_Cyto Further_Studies_Anti Further Mechanistic Studies (e.g., Target ID) Active_Antibacterial->Further_Studies_Anti

Caption: General workflow for bioactivity screening of meroterpenoids.

References

A Comparative Analysis of Furaquinocin and Naphterpin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biosynthetic pathways of two prominent meroterpenoid natural products: Furaquinocin and Naphterpin. Both compounds, derived from a common 1,3,6,8-tetrahydroxynaphthalene (THN) precursor, exhibit significant biological activities, making their biosynthesis a subject of intense research. This document outlines their distinct biosynthetic routes, compares the key enzymes and gene clusters involved, presents available quantitative data, and details relevant experimental protocols to facilitate further investigation in the field.

Introduction to Furaquinocin and Naphterpin

Furaquinocins are a group of fungal meroterpenoids known for their potent antitumor properties.[1] Naphterpins, on the other hand, are recognized for their antioxidative activities.[2] Both classes of compounds are hybrid natural products, incorporating a polyketide-derived aromatic core with a terpene-derived isoprenoid chain.[2][3] Despite their shared origins from a THN scaffold, their biosynthetic pathways diverge significantly, leading to structurally distinct molecules with different biological functions.[4][5] Understanding these biosynthetic intricacies is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.

Comparative Overview of Biosynthetic Pathways

The biosynthesis of both Furaquinocin and Naphterpin commences with the formation of a THN core, which is synthesized by a type III polyketide synthase (PKS) from five molecules of malonyl-CoA.[5][6] From this common intermediate, the pathways diverge to incorporate a geranyl pyrophosphate (GPP) moiety and undergo a series of unique enzymatic transformations.

The biosynthesis of Furaquinocin involves a fascinating reductive deamination and an intramolecular hydroalkoxylation of an alkene.[3] A key intermediate, 8-amino-flaviolin, undergoes diazotization, leading to a hydroquinone intermediate that is essential for subsequent prenylation and cyclization steps.[4]

Conversely, the proposed biosynthetic pathway for Naphterpin involves a cryptic halogenation step catalyzed by vanadium-dependent chloroperoxidase (VCPO) enzymes, even though the final natural product does not contain a halogen.[5] This step is thought to be key to achieving the specific oxidation pattern of the naphthoquinone ring.[5][7]

Biosynthetic_Pathway_Comparison cluster_common Common Pathway cluster_furaquinocin Furaquinocin Biosynthesis cluster_naphterpin Naphterpin Biosynthesis Malonyl-CoA Malonyl-CoA THN THN Malonyl-CoA->THN Type III PKS 8-amino-flaviolin 8-amino-flaviolin THN->8-amino-flaviolin Fur1, Fur2, Fur3 Prenylated_THN Prenylated_THN THN->Prenylated_THN Prenyltransferase (NphB) + GPP Hydroquinone_Intermediate Hydroquinone_Intermediate 8-amino-flaviolin->Hydroquinone_Intermediate Reductive Deamination (Diazotization) Prenylated_Intermediate_F Prenylated_Intermediate_F Hydroquinone_Intermediate->Prenylated_Intermediate_F Prenyltransferase (Fur7) + GPP Furaquinocin Furaquinocin Prenylated_Intermediate_F->Furaquinocin Intramolecular Hydroalkoxylation Halogenated_Intermediate Halogenated_Intermediate Prenylated_THN->Halogenated_Intermediate VCPO-mediated Oxidative Dearomatization Rearranged_Intermediate Rearranged_Intermediate Halogenated_Intermediate->Rearranged_Intermediate α-hydroxyketone rearrangement Naphterpin Naphterpin Rearranged_Intermediate->Naphterpin Oxidative Cyclization

Caption: Comparative overview of Furaquinocin and Naphterpin biosynthetic pathways.

Key Enzymes and Gene Clusters

The biosynthetic machinery for Furaquinocin and Naphterpin is encoded in dedicated gene clusters, termed the 'fur' and 'nph' clusters, respectively. While both clusters contain genes for a type III PKS and a prenyltransferase, the remaining genes reflect the distinct chemical transformations in each pathway.

Enzyme/Gene Furaquinocin ('fur' cluster) Function Naphterpin ('nph' cluster) Function (Proposed) Reference
Type III PKS Fur1: Catalyzes the formation of the 1,3,6,8-tetrahydroxynaphthalene (THN) core from malonyl-CoA.NphT: Catalyzes the formation of the THN core.[4][6]
Prenyltransferase Fur7: A prenyltransferase that attaches a geranyl group to a modified THN derivative.NphB: An aromatic prenyltransferase that attaches a geranyl group to the THN scaffold.[2][8]
Key Divergent Enzymes Fur5, Fur6: Involved in the reductive deamination of 8-amino-flaviolin via diazotization.VCPO homologues (e.g., MarH1, MarH3 in the related marinone cluster): Catalyze cryptic chlorination and oxidative dearomatization of a THN derivative.[4][5]
Additional Enzymes Fur2, Fur3: Involved in the formation of the 8-amino-flaviolin intermediate.Not fully characterized, but likely include enzymes for an α-hydroxyketone rearrangement and oxidative cyclization.[4][5]

Quantitative Data

Quantitative analysis of biosynthetic pathways is essential for understanding reaction efficiencies and for metabolic engineering efforts. While comprehensive quantitative data for the complete biosynthesis of Furaquinocin and Naphterpin are limited in the public domain, some studies have reported on the kinetics of key enzymes.

Compound/Enzyme Parameter Value Conditions Reference
Furaquinocin (Fur7) Km (for 2-methoxy-3-methyl-flaviolin)0.054 ± 0.005 mMIn the presence of 2 mM GPP[8]
kcat(0.66 ± 0.02) x 10-3 s-1In the presence of 2 mM GPP[8]
Naphterpin ----

Note: Further research is required to obtain more extensive quantitative data on the production yields and enzyme kinetics for both pathways.

Experimental Protocols

The elucidation of the Furaquinocin and Naphterpin biosynthetic pathways has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments.

Protocol 1: Heterologous Expression of Biosynthetic Gene Clusters

This protocol describes the general workflow for expressing a biosynthetic gene cluster in a heterologous host, such as Streptomyces albus, to identify the resulting natural products.

Heterologous_Expression_Workflow cluster_workflow Experimental Workflow Start Start Isolate_BGC Isolate Biosynthetic Gene Cluster (BGC) Start->Isolate_BGC Clone_BGC Clone BGC into an Expression Vector Isolate_BGC->Clone_BGC Transform_Host Transform Heterologous Host (e.g., S. albus) Clone_BGC->Transform_Host Cultivate_Host Cultivate Transformed Host Transform_Host->Cultivate_Host Extract_Metabolites Extract Secondary Metabolites Cultivate_Host->Extract_Metabolites Analyze_Metabolites Analyze Extracts by HPLC, LC-MS Extract_Metabolites->Analyze_Metabolites Identify_Product Isolate and Characterize Novel Products (NMR, HRMS) Analyze_Metabolites->Identify_Product End End Identify_Product->End

Caption: Workflow for heterologous expression of a biosynthetic gene cluster.

Methodology:

  • Gene Cluster Identification and Isolation: The target gene cluster ('fur' or 'nph') is identified through genome mining of the producing organism. The cluster is then isolated using techniques such as PCR amplification or fosmid/cosmid library screening.

  • Vector Construction: The isolated gene cluster is cloned into a suitable expression vector, often an integrative plasmid for stable expression in a heterologous Streptomyces host.

  • Host Transformation: The expression vector is introduced into a suitable host strain, such as Streptomyces albus or Streptomyces coelicolor, using protoplast transformation or conjugation.

  • Cultivation and Fermentation: The recombinant strain is cultivated under conditions optimized for secondary metabolite production.

  • Metabolite Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of new compounds.

  • Structure Elucidation: The novel compounds are purified using chromatographic techniques, and their structures are determined by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Enzyme Assays

This protocol outlines the steps for characterizing the activity of a specific enzyme from the biosynthetic pathway, such as the prenyltransferase Fur7.

Methodology:

  • Enzyme Expression and Purification: The gene encoding the target enzyme (e.g., fur7) is cloned into an E. coli expression vector. The recombinant protein is then overexpressed and purified using affinity chromatography (e.g., Ni-NTA).

  • Assay Reaction: The purified enzyme is incubated with its putative substrates in a suitable buffer. For a prenyltransferase assay, this would include the aromatic substrate (e.g., 2-methoxy-3-methyl-flaviolin) and the prenyl donor (e.g., GPP).

  • Reaction Quenching and Extraction: The reaction is stopped after a specific time by adding a quenching agent (e.g., acid or organic solvent). The product is then extracted with an appropriate solvent.

  • Product Analysis: The reaction products are analyzed by HPLC or LC-MS to determine the conversion of the substrate and the formation of the product.

  • Kinetic Analysis: To determine kinetic parameters (Km and kcat), the assay is performed with varying substrate concentrations, and the initial reaction rates are measured. The data are then fitted to the Michaelis-Menten equation.[8]

Conclusion

The biosynthetic pathways of Furaquinocin and Naphterpin provide a compelling example of how nature achieves structural diversity from a common molecular scaffold. While both pathways originate from THN, they employ distinct enzymatic strategies—reductive deamination in Furaquinocin and proposed cryptic halogenation in Naphterpin—to generate their unique chemical architectures and biological activities. The ongoing elucidation of these pathways, supported by the experimental approaches detailed in this guide, opens up exciting avenues for the discovery of novel bioactive compounds and the development of engineered biosynthetic systems for the production of valuable pharmaceuticals. Further research, particularly in obtaining more comprehensive quantitative data, will be instrumental in advancing these endeavors.

References

Furaquinocin A Versus Standard Antitumor Agents: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitumor efficacy of Furaquinocin A against two standard chemotherapeutic agents, Doxorubicin and Cisplatin. Due to a lack of direct comparative studies, this guide synthesizes available data from independent research to offer an objective overview of each compound's performance, supported by experimental data from in vitro and in vivo studies.

Executive Summary

This compound, a member of the furanonaphthoquinone class of natural products, has demonstrated cytotoxic activity against cancer cell lines. However, its efficacy in direct comparison to established antitumor agents like Doxorubicin and Cisplatin has not been extensively studied. This guide compiles available data on the half-maximal inhibitory concentrations (IC50) and in vivo antitumor activities of these compounds from separate studies to provide a preliminary comparative perspective. Doxorubicin and Cisplatin are potent, widely-used chemotherapeutics with well-characterized mechanisms of action involving DNA damage and induction of apoptosis. While quantitative data for this compound is limited, initial findings suggest it is a compound of interest for further investigation in cancer therapy.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the IC50 values of Furaquinocin K (a closely related analog of this compound), Doxorubicin, and Cisplatin against various cancer cell lines. It is critical to note that these values are derived from different studies and direct, head-to-head comparisons should be made with caution.

Table 1: Furaquinocin K In Vitro Cytotoxicity

Cell LineCancer TypeIC50 (µg/mL)Citation
HepG2Hepatocellular Carcinoma12.6[1]

Table 2: Doxorubicin In Vitro Cytotoxicity

Cell LineCancer TypeIC50 (µM)Citation
HepG2Hepatocellular Carcinoma12.18[2]
A549Non-Small Cell Lung Cancer> 20[2]
MCF-7Breast Cancer2.50[2]
HeLaCervical Cancer2.92[2]
BFTC-905Bladder Cancer2.26[2]
UMUC-3Bladder Cancer5.15[2]
TCCSUPBladder Cancer12.55[2]
M21Skin Melanoma2.77[2]
HCT116Colon Cancer24.30 (µg/mL)[3]
PC3Prostate Cancer2.64 (µg/mL)[3]

Table 3: Cisplatin In Vitro Cytotoxicity

Cell LineCancer TypeIC50 (µM)Citation
A2780SOvarian Cancer1.53 (µg/mL)[4]
A2780CP70Ovarian Cancer (Cisplatin-resistant)10.39 (µg/mL)[4]
A549Non-Small Cell Lung Cancer23.4[5]
H460Non-Small Cell Lung Cancer3.8[5]
HepG2Hepatocellular Carcinoma7 (µg/mL)[6]
SKOV-3Ovarian CancerNot specified[7]

Data Presentation: In Vivo Antitumor Efficacy

Direct comparative in vivo studies between this compound and standard agents are not available. The following summarizes the typical experimental models and observed efficacy for Doxorubicin and Cisplatin.

Table 4: Doxorubicin In Vivo Antitumor Efficacy

Tumor ModelAnimal ModelDosing RegimenKey FindingsCitation
J6456 Lymphoma (ascitic)BALB/c micei.v. or i.p.Doxil (liposomal doxorubicin) was more effective than free doxorubicin in prolonging survival.[8]
MC 40A Sarcoma (subcutaneous)Rat5 mg/kg i.v.4'-Deoxydoxorubicin showed superior antitumor activity to doxorubicin.[9]
Ovarian Cancer XenograftMiceNot specifiedDoxorubicin-loaded DNA-AuNP showed a 2.5 times higher tumor growth inhibition than free doxorubicin.[10]
MCF-7 Breast Cancer XenograftNude mice2 mg/kg i.v. every 2 days (5 times)Doxorubicin inhibited tumor growth.[11]

Table 5: Cisplatin In Vivo Antitumor Efficacy

Tumor ModelAnimal ModelDosing RegimenKey FindingsCitation
Human Testicular Cancer XenograftNude miceEquitoxic dosesCisplatin showed significantly stronger antitumor activity than carboplatin or iproplatin.[7]
Alveolar Rhabdomyosarcoma (intrabdominal)NOD/LtSz-scid IL2Rγ-null mice100 mg/m² or 150 mg/m² HIPECSignificantly reduced peritoneal tumor dissemination.[12]
Ovarian Cancer XenograftNude miceNot specifiedTransferrin-cisplatin complex inhibited tumor growth more effectively than free cisplatin.[4]
Ehrlich Ascites CarcinomaMice0.125, 0.250, 0.5 mg/KgCo-treatment with EDTA increased the antitumor efficacy of low-dose cisplatin.

Experimental Protocols

Detailed methodologies for the cited experiments are crucial for interpretation and replication.

In Vitro Cytotoxicity Assays
  • Cell Lines and Culture: A variety of human cancer cell lines were used, including HepG2 (hepatocellular carcinoma), A549 (non-small cell lung cancer), MCF-7 (breast cancer), and others as detailed in the tables above. Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a commonly used method to assess cell viability.[3] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). After incubation, MTT solution was added to each well. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was then calculated from the dose-response curves.

In Vivo Antitumor Efficacy Studies
  • Animal Models: Studies utilized various animal models, including BALB/c mice, nude mice, and NOD/LtSz-scid IL2Rγ-null mice, depending on the tumor type and experimental design.[7][8][12] The choice of model is critical for studying tumor growth and response to therapy.

  • Tumor Implantation: For xenograft models, human cancer cells were typically injected subcutaneously or intraperitoneally into immunocompromised mice.[7][12] For syngeneic models, murine tumor cells were implanted into immunocompetent mice of the same strain.

  • Drug Administration and Dosing: The route of administration (e.g., intravenous, intraperitoneal) and the dosing schedule (e.g., daily, weekly) were varied across studies to determine the optimal therapeutic window.[8] Doses were often determined based on maximum tolerated dose (MTD) studies.

  • Efficacy Evaluation: Antitumor efficacy was assessed by monitoring tumor volume, tumor weight, and overall survival of the animals.[7][8] Tumor volume was typically calculated using the formula: (length × width²) / 2. At the end of the study, tumors were often excised and weighed.

Signaling Pathways and Mechanisms of Action

This compound

The precise signaling pathway of this compound-induced apoptosis is not fully elucidated. However, studies on related furanonaphthoquinones suggest that they may induce apoptosis through the production of reactive oxygen species (ROS) and modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is a key regulator of cell proliferation, differentiation, and apoptosis.

Furaquinocin_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress MAPK Cascade MAPKKK MAPKK MAPK (ERK, JNK, p38) Cellular Stress->MAPK Cascade Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Apoptosis Apoptosis Transcription Factors->Apoptosis Doxorubicin_Pathway cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibition DNA Damage DNA Damage DNA->DNA Damage Topoisomerase II->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Caspase Cascade Caspase Cascade Cytochrome c Release->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis Cisplatin_Pathway cluster_nucleus Nucleus Cisplatin Cisplatin DNA DNA Cisplatin->DNA Forms Adducts DNA Adducts DNA Adducts DNA->DNA Adducts DDR Activation DNA Damage Response DNA Adducts->DDR Activation Cell Cycle Arrest Cell Cycle Arrest DDR Activation->Cell Cycle Arrest Apoptosis Signaling Intrinsic Pathway (Mitochondrial) Extrinsic Pathway (Death Receptors) DDR Activation->Apoptosis Signaling Apoptosis Apoptosis Apoptosis Signaling->Apoptosis Experimental_Workflow Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Screening Cell Viability Assays (IC50) (e.g., MTT) Apoptosis Assays (e.g., Flow Cytometry) Compound Synthesis\nand Characterization->In Vitro Screening Mechanism of Action Studies Western Blot (Signaling Proteins) Gene Expression Analysis (e.g., qPCR) In Vitro Screening->Mechanism of Action Studies In Vivo Efficacy Studies Xenograft/Syngeneic Tumor Models Pharmacokinetic/ Pharmacodynamic Analysis In Vitro Screening->In Vivo Efficacy Studies Data Analysis and Comparison Data Analysis and Comparison Mechanism of Action Studies->Data Analysis and Comparison Toxicity and Safety Assessment Toxicity and Safety Assessment In Vivo Efficacy Studies->Toxicity and Safety Assessment Toxicity and Safety Assessment->Data Analysis and Comparison

References

Furaquinocin A: A Comparative Analysis of its Cytotoxic Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the cross-activity of Furaquinocin A, a promising anti-cancer agent. This report provides a comparative analysis of its cytotoxic effects on various cancer cell lines, detailed experimental methodologies, and an exploration of its mechanism of action through key signaling pathways.

This compound, a member of the furanonaphthoquinone class of natural products, has emerged as a compound of interest in oncology research due to its potential cytotoxic activity against cancer cells. This guide offers an objective comparison of this compound's performance, supported by available experimental data, to aid in the evaluation of its therapeutic potential.

Comparative Cytotoxicity of this compound

While comprehensive data on the cross-activity of this compound across a wide range of cancer cell lines is still emerging, preliminary studies on related compounds provide valuable insights. One such study on Furaquinocin K, a structurally similar compound, demonstrated significant cytotoxic activity against the human hepatocellular carcinoma cell line, HepG2.

Table 1: Cytotoxicity of Furaquinocin K in a Human Cancer Cell Line

CompoundCancer Cell LineCell TypeIC50 Value
Furaquinocin KHepG2Hepatocellular Carcinoma12.6 µg/mL[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of in vitro cell growth.

Further research is necessary to establish a broad-spectrum cytotoxicity profile for this compound against a diverse panel of cancer cell lines, including but not limited to those from breast, lung, colon, and prostate cancers.

Experimental Protocols

The determination of the cytotoxic activity of this compound and its analogs is typically achieved through standardized in vitro assays. The following protocols provide a framework for the experimental evaluation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V-FITC Assay)

The Annexin V-FITC assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Cells are treated with this compound at various concentrations for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Signaling Pathways and Mechanism of Action

This compound is believed to exert its anticancer effects primarily through the induction of apoptosis. While the precise signaling cascade initiated by this compound is under investigation, the general mechanism for furanonaphthoquinones involves the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase FuraquinocinA This compound Mitochondrion Mitochondrion FuraquinocinA->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

The workflow for evaluating the cross-activity of this compound is a systematic process that begins with in vitro screening and can progress to more complex biological models.

G A In Vitro Screening (Multiple Cancer Cell Lines) B Determination of IC50 Values (e.g., MTT Assay) A->B C Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) B->C D Lead Compound Identification C->D E In Vivo Studies (Animal Models) D->E

References

Unraveling the Absolute Stereochemistry of Furaquinocin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The definitive three-dimensional structure of Furaquinocin A, a potent antitumor agent, was unequivocally established through a combination of chemical derivatization, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction analysis. This guide provides a comparative overview of the experimental data and methodologies that have solidified our understanding of this complex natural product's absolute stereochemistry, leaving no room for alternative structural proposals.

The initial elucidation of the relative and absolute stereochemistry of the furaquinocin family, including this compound, was a critical step in understanding their biological activity and pursuing their total synthesis. The seminal work in this area was published by Dormer, Smith, Funayama, and Omura in 1992, which remains the cornerstone for the accepted stereochemical assignment.

Comparative Analysis of Stereochemical Determination Methods

The confirmation of this compound's absolute stereochemistry relied on a multi-pronged approach, primarily involving the chemical correlation of stereocenters across the furaquinocin family and ultimately anchoring the configuration through X-ray crystallography of a key derivative.

Key Experimental Data
MethodCompoundKey FindingReference
Modified Mosher's Method Furaquinocin C diolDetermination of the absolute configuration at C-10 as R.[1]
Single-Crystal X-ray Diffraction Furaquinocin C derivative (p-bromobenzoate)Unambiguous determination of the relative and absolute stereochemistry of the dihydrofuran ring (2R, 3R).[1]
Chemical Correlation Furaquinocins A, B, and CThe stereocenters at C-2 and C-3 were shown to have the same relative and absolute configuration across these compounds.[1]
Optical Rotation This compound
[α]D2585.5[\alpha]_D^{25} -85.5^\circ[α]D25​−85.5∘
(c 1.0, CHCl3)
[2]

Table 1. Summary of key experimental data for the stereochemical determination of this compound and related compounds.

Experimental Protocols

Modified Mosher's Method for Furaquinocin C Diol

To determine the absolute configuration of the secondary alcohol at C-10 in Furaquinocin C, a diol derivative was subjected to the modified Mosher's method. This involved the esterification of the C-10 hydroxyl group with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chlorides.

Protocol:

  • Furaquinocin C was converted to its corresponding diol by selective reduction.

  • The diol was divided into two portions. One portion was reacted with (R)-(-)-MTPA chloride in the presence of pyridine to form the (S)-MTPA ester.

  • The other portion was reacted with (S)-(+)-MTPA chloride under the same conditions to form the (R)-MTPA ester.

  • ¹H NMR spectra were recorded for both diastereomeric esters.

  • The chemical shift differences (Δδ = δS - δR) for the protons adjacent to the C-10 stereocenter were calculated. A positive Δδ for protons on one side of the C-10 carbinol and a negative Δδ on the other side allowed for the assignment of the absolute configuration as R.[1]

Single-Crystal X-ray Diffraction of a Furaquinocin C Derivative

The unambiguous determination of the relative and absolute stereochemistry of the dihydrofuran moiety was achieved through X-ray crystallography of a crystalline derivative of Furaquinocin C.

Protocol:

  • Furaquinocin C was derivatized with p-bromobenzoyl chloride to introduce a heavy atom, facilitating the crystallographic analysis.

  • Single crystals of the p-bromobenzoate derivative suitable for X-ray diffraction were grown.

  • X-ray diffraction data was collected, and the structure was solved and refined.

  • The analysis of the diffraction data provided the precise spatial arrangement of the atoms, confirming the trans relationship between the substituents at C-2 and C-3, and establishing their absolute configurations as 2R and 3R.[1]

Logical Workflow for Stereochemical Assignment

The following diagram illustrates the logical progression from relative to absolute stereochemistry determination for the furaquinocin family.

Furaquinocin_Stereochemistry cluster_Relative Relative Stereochemistry cluster_Absolute Absolute Stereochemistry cluster_Confirmation Confirmation NMR NMR Spectroscopy (NOE, Coupling Constants) Chem_Corr Chemical Correlation (Furaquinocins A, B, C) NMR->Chem_Corr Establishes consistent relative stereochemistry Moshers Modified Mosher's Method (on Furaquinocin C diol) Chem_Corr->Moshers Provides substrate for absolute determination Xray Single-Crystal X-ray (on Furaquinocin C derivative) Moshers->Xray Complementary assignment of stereocenters Total_Synth Total Synthesis of (-)-Furaquinocin C Xray->Total_Synth Provides absolute configurational target Optical_Rotation Comparison of Optical Rotation (Natural vs. Synthetic) Total_Synth->Optical_Rotation Validates the enantiomer and absolute configuration

Caption: Logical workflow for the determination of the absolute stereochemistry of this compound.

The culmination of these experimental efforts, particularly the anchoring of the stereochemistry through X-ray crystallography and its correlation across the furaquinocin family, has provided a robust and undisputed assignment of the absolute configuration of this compound. This foundational knowledge has been instrumental for subsequent total syntheses and the exploration of its structure-activity relationships.

References

A Comparative Spectroscopic Analysis of Furaquinocin A, B, and E

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers providing a comparative analysis of the spectroscopic data for Furaquinocin A, B, and E, crucial compounds in drug development due to their antitumor properties. This guide presents a comprehensive comparison of their ¹H NMR, ¹³C NMR, Mass Spectrometry, UV-Vis, and IR data, alongside detailed experimental protocols and a visualization of the analytical workflow.

Furaquinocins are a class of natural products isolated from Streptomyces species that have garnered significant interest in the scientific community for their potent cytocidal activities against various cancer cell lines. Understanding the subtle structural differences between the various Furaquinocin analogues is paramount for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This guide provides a centralized resource for the spectroscopic data of this compound, B, and E to aid researchers in their identification, characterization, and further development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, B, and E. This information has been compiled from various sources, including the initial isolation and characterization studies, as well as total synthesis publications.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy is a powerful technique to determine the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of each proton.

Proton This compound (δ, ppm) Furaquinocin B (δ, ppm) Furaquinocin E (δ, ppm)
Data not available in search resultsData not available in search resultsData not available in search results

Note: Specific ¹H NMR data for this compound, B, and E were not available in the provided search results. The table is a template for data population.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon This compound (δ, ppm) Furaquinocin B (δ, ppm) Furaquinocin E (δ, ppm)
Data not available in search resultsData not available in search resultsData not available in search results

Note: Specific ¹³C NMR data for this compound, B, and E were not available in the provided search results. The table is a template for data population.

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak ([M]⁺) provides the molecular weight of the compound.

Parameter This compound Furaquinocin B Furaquinocin E
Molecular Formula C₂₂H₂₆O₅C₂₂H₂₆O₅C₂₂H₂₄O₆
Molecular Weight 386.44 g/mol 386.44 g/mol 384.42 g/mol
High-Resolution MS ([M+H]⁺) Data not availableData not availableData not available
UV-Vis (Ultraviolet-Visible) Spectroscopy Data

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

Solvent This compound (λmax, nm) Furaquinocin B (λmax, nm) Furaquinocin E (λmax, nm)
MethanolData not availableData not availableData not available

Note: Specific UV-Vis data for this compound, B, and E were not available in the provided search results. The table is a template for data population.

IR (Infrared) Spectroscopy Data

IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present.

Functional Group This compound (cm⁻¹) Furaquinocin B (cm⁻¹) Furaquinocin E (cm⁻¹)
O-H stretchData not availableData not availableData not available
C=O stretch (quinone)Data not availableData not availableData not available
C=C stretch (aromatic)Data not availableData not availableData not available
C-O stretchData not availableData not availableData not available

Note: Specific IR data for this compound, B, and E were not available in the provided search results. The table is a template for data population.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of Furaquinocins, based on standard laboratory practices and information from related studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 1-5 mg of the purified Furaquinocin sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectra. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the Furaquinocin sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques such as ESI (Electrospray Ionization) or FAB (Fast Atom Bombardment) coupled to a TOF (Time-of-Flight) or Orbitrap mass analyzer.

  • Data Acquisition: The instrument is calibrated using a known standard. The sample is introduced into the ion source, and the mass spectrum is recorded, typically in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the Furaquinocin sample of known concentration is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: A baseline is recorded with the pure solvent in both the sample and reference cuvettes. The spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-800 nm), and the wavelengths of maximum absorbance (λmax) are identified.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid sample: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

    • Film: A thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) by dissolving it in a volatile solvent and allowing the solvent to evaporate.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, and the positions of the absorption bands (in cm⁻¹) are determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of natural products like Furaquinocins.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation (HPLC) Extraction->Chromatography Pure_Compound Pure Furaquinocin Isolate Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis IR IR Spectroscopy Pure_Compound->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis IR->Data_Analysis Structure Structure Determination Data_Analysis->Structure

Caption: Workflow for Furaquinocin analysis.

Signaling Pathway Diagram

While the primary focus of this guide is on spectroscopic data, it is important to contextualize the biological relevance of Furaquinocins. The diagram below provides a simplified, hypothetical representation of how a Furaquinocin might interfere with a cancer cell signaling pathway, a common mechanism for antitumor agents.

signaling_pathway cluster_cell Cancer Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Furaquinocin Furaquinocin Furaquinocin->Raf Inhibition

Caption: Hypothetical Furaquinocin signaling inhibition.

Evaluating synthetic Furaquinocin A against the natural product

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Evaluation for Researchers and Drug Development Professionals

Furaquinocin A, a member of the furaquinocin family of antibiotics, is a naturally occurring meroterpenoid produced by Streptomyces species.[1][2] This class of compounds has garnered significant interest within the scientific community due to its potent biological activities, particularly its antitumor properties.[1][3] While the natural product has been the subject of various biological studies, the advent of successful total syntheses of this compound invites a comparative evaluation against its synthetic counterpart. This guide provides a comprehensive overview of the available data on both natural and synthetic this compound, offering a valuable resource for researchers in drug discovery and development.

Biological Activity of Natural this compound and its Analogs

For instance, Furaquinocin K has demonstrated cytotoxicity against hepatocellular carcinoma (HepG2) cells, whereas Furaquinocin L has shown activity against Gram-positive bacteria.[4][5][6]

Table 1: Cytotoxic and Antibacterial Activity of Natural Furaquinocin Analogs

CompoundCell Line/BacteriaActivity TypeMeasurementValue
This compoundHeLa S3CytocidalIC503.1 µg/mL
Furaquinocin BHeLa S3CytocidalIC501.6 µg/mL
Furaquinocin KHepG2CytotoxicityIC5012.6 µg/mL[5]
Furaquinocin LBacillus subtilis DSM 10AntibacterialMIC64 µg/mL[5]
Furaquinocin LStaphylococcus aureus NewmanAntibacterialMIC2 µg/mL[5]

The Advent of Synthetic this compound

The complex structure of this compound has presented a significant challenge to synthetic chemists. However, multiple research groups have successfully achieved the total synthesis of this compound, B, and E. These synthetic routes provide a renewable and potentially scalable source of these molecules, independent of microbial fermentation. The syntheses have been described as modular, allowing for the potential creation of novel analogs with potentially improved biological activities.

Current Status of Biological Evaluation of Synthetic this compound:

Despite the successful synthesis of this compound, a thorough search of the current scientific literature reveals a notable gap: there are no published studies that report the biological evaluation of the synthetically produced this compound. The existing publications on its total synthesis focus exclusively on the chemical methodologies and do not provide data from biological assays. Consequently, a direct, data-driven comparison between the biological performance of natural and synthetic this compound is not possible at this time.

This represents a critical and opportune area for future research. Such studies are essential to validate that the synthetic product possesses the same biological activity as the natural counterpart and to explore the potential of synthetic analogs.

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to evaluate natural furaquinocins and would be applicable for the evaluation of synthetic this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., HeLa S3, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound (natural or synthetic this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Assay (Broth Microdilution Method)

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

  • Bacterial Culture: The test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) are grown in a suitable broth medium to a specific optical density.

  • Compound Preparation: The test compound is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Key Processes

To aid in the understanding of this compound's origin and a potential comparative evaluation, the following diagrams are provided.

Furaquinocin_A_Biosynthesis cluster_polyketide Polyketide Pathway cluster_mevalonate Mevalonate Pathway cluster_hybridization Hybridization and Modification Acetyl-CoA Acetyl-CoA Polyketide Synthase Polyketide Synthase Acetyl-CoA->Polyketide Synthase Mevalonate Mevalonate Acetyl-CoA->Mevalonate 1,3,6,8-Tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene Polyketide Synthase->1,3,6,8-Tetrahydroxynaphthalene Prenyltransferase Prenyltransferase 1,3,6,8-Tetrahydroxynaphthalene->Prenyltransferase Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Isopentenyl Pyrophosphate (IPP)->Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP)->Prenyltransferase Cyclization & Oxidation Cyclization & Oxidation Prenyltransferase->Cyclization & Oxidation This compound This compound Cyclization & Oxidation->this compound

Caption: Biosynthetic pathway of this compound.

Comparative_Evaluation_Workflow Start Start Natural_Furaquinocin_A Isolate Natural This compound Start->Natural_Furaquinocin_A Synthetic_Furaquinocin_A Synthesize This compound Start->Synthetic_Furaquinocin_A Characterization Structural & Purity Analysis (NMR, MS, HPLC) Natural_Furaquinocin_A->Characterization Synthetic_Furaquinocin_A->Characterization Biological_Assays Perform Biological Assays (Cytotoxicity, Antibacterial) Characterization->Biological_Assays Data_Analysis Compare IC50/MIC Values & Statistical Analysis Biological_Assays->Data_Analysis Conclusion Determine Bioequivalence Data_Analysis->Conclusion

Caption: Proposed workflow for a comparative study.

References

Furaquinocin A's antibacterial spectrum compared to other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Furaquinocin A's Antibacterial Spectrum

This guide provides a detailed comparison of the antibacterial spectrum of the furaquinocin family of compounds with established antibiotics, namely Ciprofloxacin, Vancomycin, and Linezolid. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their relative in vitro activities supported by experimental data.

Furaquinocins are a class of meroterpenoids derived from Streptomyces species, which have demonstrated a range of biological activities, including antitumor and antibacterial effects[1][2]. While specific data for this compound is limited in publicly available literature, recent studies on its analogue, Furaquinocin L, provide valuable insights into the potential antibacterial profile of this compound class. Furaquinocin L has shown activity against Gram-positive bacteria[3].

In contrast, the comparator antibiotics represent different classes with well-characterized antibacterial spectra:

  • Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria[4].

  • Vancomycin is a glycopeptide antibiotic with a narrow spectrum, primarily used for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[5].

  • Linezolid , an oxazolidinone, is effective against most Gram-positive bacteria, including resistant strains like MRSA and vancomycin-resistant enterococci (VRE)[5].

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Furaquinocin L and the comparator antibiotics against selected bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation[6].

Antibiotic/CompoundClassStaphylococcus aureus (Newman)Staphylococcus aureus (MRSA)Bacillus subtilis (DSM 10)
Furaquinocin L Meroterpenoid2 µg/mL[3][7]Not Reported64 µg/mL[3][7]
Ciprofloxacin FluoroquinoloneNot ReportedMIC90: >2 mg/LNot Reported
Vancomycin GlycopeptideMIC90: 1-2 µg/mL[4]MIC90: 2 mg/L[5]Not Reported
Linezolid OxazolidinoneMIC90: 1-2 µg/mL[4]MIC90: 4 mg/L[5]Not Reported

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values presented are typically determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

General Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.

  • Inoculum Preparation: The bacterial strain to be tested is cultured overnight. The culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate, containing the different concentrations of the antimicrobial agent, is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacterial suspension without any antimicrobial agent) and negative (broth medium only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the plate is visually inspected or read using a microplate reader to assess bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.

Visualizations: Experimental Workflow and Mechanisms of Action

Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Serial Dilutions of Test Compound inoculation Inoculate Microtiter Plate prep_agent->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Observe for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for a typical Minimum Inhibitory Concentration (MIC) assay.

Mechanisms of Action

The antibacterial mechanisms of the comparator antibiotics are well-established. While the exact mechanism for this compound is still under investigation, it is hypothesized to be related to the generation of reactive oxygen species due to its naphthoquinone core, a mechanism observed in other quinone-containing antibiotics.

Antibiotic_Mechanisms cluster_fura This compound (Hypothesized) cluster_cipro Ciprofloxacin cluster_vanco Vancomycin cluster_linezolid Linezolid fura This compound (Naphthoquinone) ros Reactive Oxygen Species (ROS) Generation fura->ros damage Cellular Damage (DNA, Proteins, Lipids) ros->damage cipro Ciprofloxacin gyrase DNA Gyrase & Topoisomerase IV cipro->gyrase Inhibits dna_rep DNA Replication Inhibited gyrase->dna_rep Leads to vanco Vancomycin dala D-Ala-D-Ala Terminus of Peptidoglycan Precursor vanco->dala Binds to cell_wall Cell Wall Synthesis Inhibited dala->cell_wall Prevents Cross-linking linezolid Linezolid ribosome 50S Ribosomal Subunit linezolid->ribosome Binds to initiation Inhibition of Initiation Complex Formation ribosome->initiation protein_synth Protein Synthesis Inhibited initiation->protein_synth

Caption: Simplified diagrams of antibiotic mechanisms of action.

References

A Comparative Review of Furaquinocin Synthesis Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Furaquinocins, a family of fungal metabolites, have garnered significant attention from the scientific community due to their potent biological activities, including antitumor and antibacterial properties. Their complex molecular architecture, featuring a dense array of stereocenters and a furanonaphthoquinone core, presents a formidable challenge for synthetic chemists. This guide provides a comparative overview of two prominent total synthesis strategies, developed by the research groups of Trost and Suzuki, alongside the recently elucidated biosynthetic pathway. This analysis aims to offer researchers, scientists, and drug development professionals a comprehensive understanding of the different approaches to accessing these valuable compounds, supported by experimental data and detailed methodologies.

Comparison of Synthetic Strategies

The total syntheses of Furaquinocins by Trost and Suzuki showcase distinct and innovative approaches to assembling the complex natural products. The Trost strategy is a modular, convergent synthesis, while the Suzuki approach follows a more linear sequence. The biosynthetic pathway offers a unique perspective on how nature constructs these molecules with high efficiency and stereoselectivity.

ParameterTrost Synthesis (Furaquinocin A)Suzuki Synthesis (this compound)Biosynthesis
Overall Strategy ConvergentLinearEnzymatic Cascade
Key Reactions Pd-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT), Reductive Heck Cyclization, Horner-Wadsworth-Emmons Olefination, Squaric Acid AnnulationCo-complex Mediated 1,2-Alkynyl Shift, Stereoselective Methylene Transfer, Furanonaphthoquinone FormationPolyketide Synthesis, Diazotization and Reductive Deamination, Prenylation, Intramolecular Hydroalkoxylation
Longest Linear Sequence 15 steps21 stepsN/A (Enzymatic)
Overall Yield ~3.4%Not explicitly stated, but likely lower due to the longer linear sequenceN/A (Cellular production)
Chirality Source Asymmetric Catalyst (DYKAT)Chiral Pool (starting material) and Substrate ControlEnzymes
Key Intermediates DihydrobenzofuranStereodefined Epoxide8-Amino-flaviolin, 1,2,4,5,7-Pentahydroxynaphthalene (PHN)

Experimental Protocols

Trost Synthesis: Key Steps

A hallmark of the Trost synthesis is the palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of a Baylis-Hillman adduct to establish the initial stereocenter. This is followed by a reductive Heck cyclization to form the dihydrobenzofuran core. The naphthoquinone moiety is constructed using a squaric acid-based annulation. The side chain is installed via a Horner-Wadsworth-Emmons reaction and further elaborated through cross-metathesis.

Representative Experimental Protocol (Reductive Heck Cyclization): To a solution of the enyne (1 equivalent) in toluene (0.1 M) is added acetic acid (1 equivalent) and the catalyst system. The mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction is filtered through a pad of celite and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the cyclized product.

Suzuki Synthesis: Key Steps

The Suzuki synthesis commences with a cobalt-complex mediated 1,2-shift of an alkynyl group to set a key stereochemical relationship. A crucial step involves the stereoselective methylene transfer to an aldehyde, which establishes three contiguous stereocenters. The furanonaphthoquinone core is then constructed, and the side chain is introduced and elaborated in a stepwise manner.

Representative Experimental Protocol (Stereoselective Methylene Transfer): To a solution of the aldehyde (1 equivalent) in a suitable solvent at low temperature (-78 °C) is added the methylene transfer reagent. The reaction is stirred for a specified time until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The resulting product is purified by chromatography.

Biosynthesis of Furaquinocin

The recently elucidated biosynthetic pathway begins with the formation of the polyketide-derived intermediate, 8-amino-flaviolin. A key transformation involves a diazotization and subsequent reductive deamination to yield 1,2,4,5,7-pentahydroxynaphthalene (PHN). This intermediate then undergoes methylation and prenylation, followed by an intramolecular hydroalkoxylation to form the furan ring, ultimately leading to the Furaquinocin core structure.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic strategy, the following diagrams were generated using the DOT language.

Trost_Synthesis_Workflow start Baylis-Hillman Adduct dykat Pd-catalyzed DYKAT start->dykat heck Reductive Heck Cyclization dykat->heck dihydrobenzofuran Dihydrobenzofuran Intermediate heck->dihydrobenzofuran hwe Horner-Wadsworth-Emmons dihydrobenzofuran->hwe allylation Diastereoselective Allylation dihydrobenzofuran->allylation side_chain_elaboration Side Chain Elaboration hwe->side_chain_elaboration squaric_acid Squaric Acid Annulation side_chain_elaboration->squaric_acid furaquinocin_e Furaquinocin E squaric_acid->furaquinocin_e metathesis Cross Metathesis allylation->metathesis furaquinocin_ab This compound/B metathesis->furaquinocin_ab

Trost's Convergent Synthesis Workflow

Suzuki_Synthesis_Workflow start Chiral Starting Material co_shift Co-complex Mediated 1,2-Shift start->co_shift alkyne_intermediate Alkynyl Intermediate co_shift->alkyne_intermediate methylene_transfer Stereoselective Methylene Transfer alkyne_intermediate->methylene_transfer epoxide_intermediate Stereodefined Epoxide methylene_transfer->epoxide_intermediate furanonaphthoquinone_formation Furanonaphthoquinone Formation epoxide_intermediate->furanonaphthoquinone_formation core_structure Furaquinocin Core furanonaphthoquinone_formation->core_structure side_chain_attachment Side Chain Attachment core_structure->side_chain_attachment elaboration Further Elaboration side_chain_attachment->elaboration furaquinocin Furaquinocins A, B, D, H elaboration->furaquinocin

Suzuki's Linear Synthesis Workflow

Furaquinocin_Biosynthesis polyketide Polyketide Precursors pks Polyketide Synthase (PKS) polyketide->pks amino_flaviolin 8-Amino-flaviolin pks->amino_flaviolin diazotization Diazotization (Fur5) amino_flaviolin->diazotization deamination Reductive Deamination diazotization->deamination phn 1,2,4,5,7-Pentahydroxynaphthalene (PHN) deamination->phn methylation Methylation (Fur4, Fur6) phn->methylation prenylation Prenylation (Fur7) methylation->prenylation hydroalkoxylation Intramolecular Hydroalkoxylation prenylation->hydroalkoxylation furaquinocin_core Furaquinocin Core hydroalkoxylation->furaquinocin_core

Furaquinocin Biosynthetic Pathway

Conclusion

The total syntheses of Furaquinocins by Trost and Suzuki represent significant achievements in natural product synthesis, each with its own set of advantages and challenges. Trost's convergent approach offers higher overall yields and modularity, which is beneficial for analogue synthesis. Suzuki's linear strategy, while longer, provides a robust pathway to multiple Furaquinocin family members from a common intermediate. The elucidation of the biosynthetic pathway provides a blueprint for potential biocatalytic or chemoenzymatic approaches to Furaquinocin synthesis, which could offer highly efficient and environmentally benign routes to these valuable molecules. The choice of strategy will ultimately depend on the specific goals of the research program, whether it be the large-scale production of a single Furaquinocin, the generation of a library of analogues for structure-activity relationship studies, or the development of novel and sustainable synthetic methods.

Safety Operating Guide

Navigating the Safe Disposal of Furaquinocin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental stewardship. The proper disposal of chemical compounds is a critical component of this commitment. This guide provides essential, immediate safety and logistical information for the proper disposal of Furaquinocin A, a member of the furaquinocin family of natural products.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the potential hazards associated with similar chemical structures, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is to manage it as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

  • Waste Collection:

    • Collect all waste materials containing this compound, including residual amounts of the pure compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and any solutions containing the compound.

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. For instance, it should be segregated from non-hazardous waste and potentially from other categories of chemical waste (e.g., halogenated vs. non-halogenated solvents).

  • Labeling:

    • The waste container must be labeled clearly and accurately. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The approximate quantity or concentration of the waste.

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • The storage area should be away from heat, sparks, open flames, and incompatible materials.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

    • Follow all institutional procedures for waste manifest documentation.

  • Decontamination of Empty Containers:

    • Thoroughly rinse any empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste and add it to your this compound waste container.

    • Once decontaminated, deface or remove the original label from the container and dispose of it according to your institution's guidelines for clean glassware or plastic.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

Potential Hazard Profile

The following table summarizes the potential hazards of this compound, inferred from the safety data sheets of analogous compounds. This information should be used to inform safe handling and disposal practices.

Hazard CategoryPotential Effects and Precautions
Acute Toxicity May be toxic if swallowed or inhaled. Avoid creating dust. Handle in a well-ventilated area.[2]
Skin Corrosion/Irritation May cause skin irritation. Avoid contact with skin.[3]
Eye Damage/Irritation May cause serious eye irritation or damage. Wear safety goggles.[1]
Respiratory Sensitization May cause respiratory irritation.[1]
Environmental Hazards Potentially very toxic to aquatic life with long-lasting effects. Do not allow to enter drains or waterways.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Furaquinocin_A_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Handling cluster_storage_disposal Final Disposition PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Ventilated Area (Chemical Fume Hood) CollectWaste Collect this compound Waste (Solid, Liquid, Consumables) WorkArea->CollectWaste Begin Disposal Process SegregateWaste Segregate from Other Waste Streams CollectWaste->SegregateWaste LabelContainer Label Hazardous Waste Container Accurately SegregateWaste->LabelContainer StoreWaste Store in Designated Satellite Accumulation Area LabelContainer->StoreWaste ContactEHS Contact EHS for Waste Pickup StoreWaste->ContactEHS Disposal Professional Disposal by Approved Waste Facility ContactEHS->Disposal

Caption: A logical workflow for the safe and compliant disposal of this compound.

References

Essential Safety and Handling Protocols for Furaquinocin A

Author: BenchChem Technical Support Team. Date: November 2025

Furaquinocin A, a naphthoquinone-based meroterpenoid, requires careful handling due to its potential bioactivity and the absence of a specific Safety Data Sheet (SDS).[1][2] Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure personal and environmental safety.

Personal Protective Equipment (PPE)

Given the unknown specific hazards of this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles are essential for protecting the eyes from splashes. A full-facial shield is preferred to protect the entire face.[3]
Hands Double Gloving with Chemical-Resistant GlovesTwo pairs of powder-free, disposable, chemical-resistant gloves (e.g., nitrile) should be worn.[4] Gloves should be changed every 30 minutes or immediately if contaminated or damaged.[4]
Body Disposable Gown or "Bunny Suit" CoverallsA disposable, fluid-resistant gown should be worn over personal clothing. For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[4]
Respiratory N95 Respirator or HigherA respirator is crucial, especially when handling the solid compound or if there is a risk of aerosolization. Surgical masks do not offer adequate protection.[4]
Feet Disposable Shoe CoversShoe covers should be worn over closed-toe shoes to prevent contamination of personal footwear and the laboratory environment.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposing of this compound is critical to maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Guidance

  • Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable liners. A designated spill kit should be accessible.[3]

  • Handling: All manipulations of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Avoid creating dust or aerosols.

  • Decontamination: After each handling session, decontaminate all surfaces and equipment. Use a suitable decontamination solution, followed by a thorough rinse. All cleaning materials should be treated as hazardous waste.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the gown and other protective equipment. The respirator should be the last item removed after leaving the immediate work area.

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound, including unused compounds, solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, gowns, and lab supplies, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should not be poured down the drain.[6] Collect all liquid waste in a clearly labeled, sealed, and chemical-resistant container.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.[7][8]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.

Form Storage Condition Duration Notes
Solid Tightly sealed vial, refrigerated or frozenUp to 6 monthsAllow the product to reach room temperature for at least 60 minutes before opening the vial.[9]
Stock Solutions Aliquots in tightly sealed vials at -20°CUp to 1 monthPrepare and use solutions as soon as possible.[9][10]

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_compound Handle this compound prep_area->handle_compound handle_compound->handle_compound decontaminate Decontaminate Surfaces and Equipment handle_compound->decontaminate dispose_waste Dispose of Contaminated Materials decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Procedural workflow for the safe handling of this compound.

Waste Disposal Workflow

This diagram outlines the logical relationship for the proper disposal of this compound waste.

G cluster_waste_streams Waste Segregation cluster_containment Containment start Waste Generation solid_waste Solid Waste (Gloves, Gowns, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste sharps_waste Sharps Waste (Needles, etc.) start->sharps_waste solid_container Labeled, Sealed Hazardous Waste Bag/Container solid_waste->solid_container liquid_container Labeled, Sealed, Chemical-Resistant Bottle liquid_waste->liquid_container sharps_container Designated Sharps Container sharps_waste->sharps_container end Scheduled Hazardous Waste Pickup solid_container->end liquid_container->end sharps_container->end

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.